Product packaging for 1,2-Dilinoleoyl-sn-glycero-3-PC(Cat. No.:CAS No. 6542-05-8)

1,2-Dilinoleoyl-sn-glycero-3-PC

Katalognummer: B162881
CAS-Nummer: 6542-05-8
Molekulargewicht: 782.1 g/mol
InChI-Schlüssel: FVXDQWZBHIXIEJ-ZPPAUJSGSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Usually In Stock
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
  • Packaging may vary depending on the PRODUCTION BATCH.

Beschreibung

Dilinoleoylphosphatidylcholine (DLPC) is a defined, polyunsaturated phosphatidylcholine species and the quantitatively dominant molecular component found in essential phospholipids (EPL) from soybean. It is characterized by linoleic acid esters in both the sn-1 and sn-2 positions of the glycerophosphocholine backbone. In research settings, DLPC is noted for its central role in investigations concerning liver health, cellular membrane integrity, and joint lubrication. Studies have extensively explored its potential hepatoprotective properties, with research indicating it may help protect against alcohol-induced liver fibrosis and cirrhosis in animal models. Its mechanism of action appears multifaceted, involving the incorporation into hepatocyte membranes to increase fluidity and restore function, the attenuation of pro-fibrotic and pro-inflammatory pathways (including TNF-α generation and transforming growth factor β1-mediated collagen accumulation in hepatic stellate cells), and demonstrated antioxidant activity. Beyond hepatology research, DLPC has been identified as a dominant endogenous surface-active phospholipid species lining the articular cartilage surface, where it contributes to boundary lubrication. This makes it a compound of interest for studies related to osteoarthritis. From a biochemical perspective, DLPC is a high-affinity ligand for the phosphatidylcholine transfer protein (PC-TP), a highly specific cytosolic lipid-binding protein. DLPC is provided as a high-purity compound for use in various research applications, including in vitro cell culture studies, the preparation of lipid bilayers and liposomes, and investigation into lipid metabolism and membrane dynamics. This product is strictly For Research Use Only and is not intended for diagnostic or therapeutic applications.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C44H80NO8P B162881 1,2-Dilinoleoyl-sn-glycero-3-PC CAS No. 6542-05-8

Eigenschaften

IUPAC Name

2,3-bis[[(9Z,12Z)-octadeca-9,12-dienoyl]oxy]propyl 2-(trimethylazaniumyl)ethyl phosphate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C44H80NO8P/c1-6-8-10-12-14-16-18-20-22-24-26-28-30-32-34-36-43(46)50-40-42(41-52-54(48,49)51-39-38-45(3,4)5)53-44(47)37-35-33-31-29-27-25-23-21-19-17-15-13-11-9-7-2/h14-17,20-23,42H,6-13,18-19,24-41H2,1-5H3/b16-14-,17-15-,22-20-,23-21-
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FVXDQWZBHIXIEJ-ZPPAUJSGSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCC=CCC=CCCCCCCCC(=O)OCC(COP(=O)([O-])OCC[N+](C)(C)C)OC(=O)CCCCCCCC=CCC=CCCCCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCCC/C=C\C/C=C\CCCCCCCC(=O)OCC(COP(=O)([O-])OCC[N+](C)(C)C)OC(=O)CCCCCCC/C=C\C/C=C\CCCCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C44H80NO8P
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

782.1 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

6542-05-8
Record name 1,2-Linoleoylphosphatidylcholine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006542058
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

Foundational & Exploratory

An In-depth Technical Guide to 1,2-Dilinoleoyl-sn-glycero-3-PC

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 1,2-Dilinoleoyl-sn-glycero-3-phosphocholine (DLPC), a naturally occurring phospholipid with significant potential in research and therapeutic applications. This document details its chemical and physical properties, biological functions, and relevant experimental protocols.

Core Properties and Specifications

1,2-Dilinoleoyl-sn-glycero-3-phosphocholine is a phosphatidylcholine molecule containing two linoleic acid chains at the sn-1 and sn-2 positions of the glycerol (B35011) backbone. Its structure and amphipathic nature allow it to self-assemble into micelles and liposomes in aqueous environments, making it a valuable tool in membrane studies and drug delivery systems.

Quantitative Data
PropertyValueSource
Molecular Formula C₄₄H₈₀NO₈P[1]
Molecular Weight 782.08 g/mol [1]
CAS Number 998-06-1[2]
Melting Point 122-123 °C[1]
Solubility Soluble in ethanol, chloroform (B151607), and methanol.[1]
Purity ≥98%[1]
Storage Temperature -20°C[2]
Critical Micelle Concentration (CMC) 3.29 x 10⁻⁴ mol/L (in 3-hydroxypropionitrile)[3]

Biological Functions and Signaling Pathways

DLPC has demonstrated notable biological activities, particularly in the context of metabolic and inflammatory processes. It has been investigated for its potential to improve insulin (B600854) sensitivity and induce lipolysis, suggesting its relevance in obesity and type 2 diabetes research.[4] These effects are mediated through its interaction with key cellular signaling pathways.

TNF-α Signaling Pathway in Adipocytes

In adipocytes, DLPC treatment has been shown to enhance the release of Tumor Necrosis Factor-alpha (TNF-α).[4] This, in turn, can trigger a signaling cascade that promotes lipolysis and apoptosis. The simplified pathway is as follows: DLPC stimulates TNF-α release, which then binds to its receptor (TNFR1), initiating a downstream signaling cascade that can lead to the activation of caspases and subsequent apoptosis, as well as the activation of lipolytic enzymes.

G DLPC 1,2-Dilinoleoyl-sn-glycero-3-PC TNF_alpha TNF-α Release DLPC->TNF_alpha TNFR1 TNFR1 TNF_alpha->TNFR1 Signaling_Cascade Downstream Signaling Cascade TNFR1->Signaling_Cascade Lipolysis Lipolysis Signaling_Cascade->Lipolysis Apoptosis Apoptosis Signaling_Cascade->Apoptosis

DLPC-induced TNF-α signaling in adipocytes.
PPARα Signaling Pathway in Myocytes

In muscle cells, DLPC has been observed to increase the expression of Peroxisome Proliferator-Activated Receptor-alpha (PPARα).[4] PPARα is a nuclear receptor that plays a crucial role in the regulation of lipid metabolism and inflammation. Activation of PPARα can lead to the suppression of inflammatory responses, thereby improving insulin sensitivity. The general pathway involves DLPC upregulating PPARα, which then forms a heterodimer with the Retinoid X Receptor (RXR). This complex binds to Peroxisome Proliferator Response Elements (PPREs) in the DNA, leading to the transcription of target genes that can reduce inflammation.

G DLPC This compound PPAR_alpha PPARα Expression DLPC->PPAR_alpha Heterodimer PPARα-RXR Heterodimer PPAR_alpha->Heterodimer RXR RXR RXR->Heterodimer PPRE PPRE Binding Heterodimer->PPRE Gene_Transcription Target Gene Transcription PPRE->Gene_Transcription Inflammation_Suppression Inflammation Suppression Gene_Transcription->Inflammation_Suppression Insulin_Sensitivity Improved Insulin Sensitivity Inflammation_Suppression->Insulin_Sensitivity

DLPC-mediated PPARα signaling in myocytes.

Experimental Protocols

Synthesis of 1,2-Dilinoleoyl-sn-glycero-3-phosphocholine

Materials:

  • sn-Glycero-3-phosphocholine (GPC)

  • Linoleic acid anhydride (B1165640) or Linoleoyl chloride

  • 4-(Pyrrolidino)pyridine (PPY) or 4-(Dimethylamino)pyridine (DMAP) as a catalyst[5]

  • Anhydrous solvent (e.g., a 1:1 mixture of benzene (B151609) and dimethyl sulfoxide (B87167) (DMSO))[5]

  • Purification system (e.g., Waters Prep LC/500 with a silica (B1680970) gel column)[5]

  • Elution solvent (e.g., chloroform:methanol:water 60:30:4)[5]

Procedure:

  • Dissolve sn-glycero-3-phosphocholine in the anhydrous solvent mixture.

  • Add the catalyst (PPY or DMAP) to the solution.

  • Add at least 2 molar equivalents of linoleic acid anhydride or linoleoyl chloride to the reaction mixture.

  • Heat the reaction mixture at 40-42 °C for 2-5 hours.[5]

  • Monitor the reaction progress using thin-layer chromatography (TLC).

  • Once the reaction is complete, purify the product using a preparative liquid chromatography system.[5]

  • Elute the product with a chloroform:methanol:water mixture.[5]

  • Collect the fractions containing the purified 1,2-Dilinoleoyl-sn-glycero-3-phosphocholine and evaporate the solvent under reduced pressure.

Liposome Preparation using Thin-Film Hydration and Extrusion

This protocol describes a common method for preparing unilamellar liposomes of a defined size.

Materials:

  • 1,2-Dilinoleoyl-sn-glycero-3-phosphocholine (DLPC)

  • Chloroform

  • Hydration buffer (e.g., phosphate-buffered saline, PBS)

  • Rotary evaporator

  • Extruder device

  • Polycarbonate membranes (e.g., 100 nm pore size)

Procedure:

  • Dissolve the desired amount of DLPC in chloroform in a round-bottom flask.

  • Remove the chloroform using a rotary evaporator to form a thin lipid film on the wall of the flask.

  • Further dry the film under a stream of nitrogen gas and then under vacuum for at least 1 hour to remove any residual solvent.

  • Hydrate the lipid film by adding the hydration buffer and vortexing vigorously. This will form multilamellar vesicles (MLVs).

  • For size homogenization, subject the MLV suspension to several freeze-thaw cycles using liquid nitrogen and a warm water bath.

  • Assemble the extruder with the desired polycarbonate membrane (e.g., 100 nm).

  • Pass the lipid suspension through the extruder multiple times (typically 11-21 passes) to form small unilamellar vesicles (SUVs) of a uniform size.

  • Store the prepared liposomes at 4°C.

In Vitro Assessment of DLPC on Insulin Sensitivity in C2C12 Myotubes

This experimental workflow outlines the steps to investigate the effect of DLPC on insulin sensitivity in a skeletal muscle cell line.

G cluster_0 Cell Culture and Differentiation cluster_1 Induction of Insulin Resistance and DLPC Treatment cluster_2 Assessment of Insulin Sensitivity cluster_3 Data Analysis C2C12_Myoblasts Culture C2C12 Myoblasts Differentiation Induce Differentiation into Myotubes C2C12_Myoblasts->Differentiation Induce_IR Induce Insulin Resistance (e.g., with Palmitate) Differentiation->Induce_IR Treat_DLPC Treat with DLPC Induce_IR->Treat_DLPC Insulin_Stimulation Insulin Stimulation Treat_DLPC->Insulin_Stimulation Glucose_Uptake_Assay Glucose Uptake Assay (2-NBDG) Insulin_Stimulation->Glucose_Uptake_Assay Western_Blot Western Blot for p-Akt/Akt Insulin_Stimulation->Western_Blot Analyze_Glucose_Uptake Quantify Glucose Uptake Glucose_Uptake_Assay->Analyze_Glucose_Uptake Analyze_Western_Blot Densitometry of Western Blots Western_Blot->Analyze_Western_Blot Conclusion Conclusion on DLPC Effect Analyze_Glucose_Uptake->Conclusion Analyze_Western_Blot->Conclusion

Workflow for assessing DLPC's effect on insulin sensitivity.

Detailed Protocol:

  • Cell Culture and Differentiation:

    • Culture C2C12 myoblasts in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and antibiotics.

    • When cells reach 80-90% confluency, switch to a differentiation medium (DMEM with 2% horse serum) to induce differentiation into myotubes. Allow cells to differentiate for 4-6 days.

  • Induction of Insulin Resistance and DLPC Treatment:

    • To induce insulin resistance, treat the differentiated myotubes with a saturated fatty acid like palmitate (e.g., 0.5 mM) for 16-24 hours.

    • In parallel, treat a set of insulin-resistant myotubes with varying concentrations of DLPC (e.g., 10-100 µg/mL) for a specified duration (e.g., 24 hours). Include appropriate vehicle controls.

  • Glucose Uptake Assay (2-NBDG):

    • After treatment, starve the cells in serum-free, low-glucose DMEM for 3-4 hours.

    • Stimulate the cells with insulin (e.g., 100 nM) for 30 minutes. A non-insulin-stimulated control should also be included.

    • Add the fluorescent glucose analog 2-NBDG (2-deoxy-2-[(7-nitro-2,1,3-benzoxadiazol-4-yl)amino]-D-glucose) to the medium and incubate for 30-60 minutes.

    • Wash the cells with cold PBS to remove extracellular 2-NBDG.

    • Lyse the cells and measure the fluorescence of the cell lysates using a fluorescence plate reader.

    • Normalize the fluorescence values to the total protein content of each sample.

  • Western Blot for Akt Phosphorylation:

    • Following insulin stimulation (as in the glucose uptake assay), lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.

    • Determine the protein concentration of the lysates using a BCA assay.

    • Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF membrane.

    • Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST).

    • Incubate the membrane with primary antibodies against phosphorylated Akt (Ser473) and total Akt overnight at 4°C.

    • Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.

    • Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

    • Perform densitometric analysis to quantify the ratio of phosphorylated Akt to total Akt.

Quantification of DLPC by HPLC-ELSD

High-Performance Liquid Chromatography coupled with an Evaporative Light Scattering Detector (HPLC-ELSD) is a suitable method for the quantification of phospholipids (B1166683) like DLPC.

Instrumentation and Conditions:

  • HPLC System: A standard HPLC system with a gradient pump and autosampler.

  • Detector: Evaporative Light Scattering Detector (ELSD).

  • Column: A reversed-phase C18 or C30 column is typically used for lipid separation.[6]

  • Mobile Phase: A gradient of a non-polar organic solvent (e.g., methanol, acetonitrile, isopropanol) and water, often with a modifier like triethylamine (B128534) or formic acid. For example, an isocratic mobile phase of acetonitrile/methanol/triethylamine (40/58/2, v/v/v) has been used for phosphatidylcholine species.[6]

  • ELSD Settings:

    • Drift Tube Temperature: Typically 40-80°C.[6]

    • Nebulizer Gas (Nitrogen) Flow Rate: Typically 1.5-3.0 L/min.[6]

General Procedure:

  • Sample Preparation: Extract lipids from the biological matrix (e.g., plasma, cell lysate) using a method like the Bligh-Dyer or Folch extraction. Dry the lipid extract under nitrogen and reconstitute in the initial mobile phase.

  • Standard Curve: Prepare a series of standard solutions of DLPC of known concentrations in the mobile phase to generate a calibration curve.

  • Chromatographic Separation: Inject the standards and samples onto the HPLC system. The gradient elution will separate the different lipid classes and species.

  • Detection: The eluent from the column enters the ELSD, where the solvent is evaporated, and the non-volatile analyte particles scatter a light beam. The detector response is proportional to the mass of the analyte.

  • Quantification: Plot the peak area from the ELSD against the concentration of the standards to create a calibration curve. Use this curve to determine the concentration of DLPC in the unknown samples. The response of ELSD can be non-linear, so a logarithmic or quadratic fit may be necessary for the calibration curve.[1]

Method Validation: To ensure the reliability of the quantification method, it should be validated for linearity, accuracy, precision (repeatability and reproducibility), limit of detection (LOD), and limit of quantification (LOQ).[1][3]

References

The Pivotal Role of Dilauroylphosphatidylcholine (DLPC) in Cell Membrane Biophysics: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dipalmitoylphosphatidylcholine (DLPC) is a saturated phospholipid with two 12-carbon acyl chains. While not a major component of most mammalian cell membranes, its unique biophysical properties make it an invaluable tool in membrane research and a critical component in various model systems used in drug development. This technical guide provides an in-depth exploration of the biological function of DLPC in cell membranes, focusing on its physical characteristics, its role in modulating membrane dynamics, and its interactions with membrane-embedded proteins. We present quantitative data in structured tables, detail key experimental methodologies, and provide visual representations of experimental workflows and conceptual relationships to facilitate a comprehensive understanding of DLPC's significance.

Core Biophysical Properties of DLPC Membranes

The behavior of DLPC in a bilayer is fundamentally governed by its thermotropic phase transitions, which are sensitive to environmental conditions such as temperature and pressure. These transitions dictate the fluidity, thickness, and packing of the membrane, which in turn influence the function of embedded proteins and the permeability of the bilayer.

Thermotropic Phase Behavior

DLPC bilayers exhibit distinct phase transitions that can be characterized by differential scanning calorimetry (DSC). The main phase transition (Tm) from a gel-like, ordered state (Lβ' or Pβ' ripple phase) to a fluid, disordered state (Lα) is a key characteristic.

Table 1: Thermotropic Properties of DLPC Bilayers

ParameterValueConditionsReference
Main Transition Temperature (Tm)-0.4 °CHeating scan from -10°C[1]
Main Transition Enthalpy (ΔH)9.2 kJ mol-1Heating scan from -10°C[1]
Lc to Lx Transition Temperature1.7 °CHeating scan from -30°C in 50 wt.% aqueous ethylene (B1197577) glycol[1]
Lx to Lα Transition Temperature4.5 °CHeating scan from -30°C in 50 wt.% aqueous ethylene glycol[1]
Lc to Lx Transition Enthalpy (ΔH)32.9 kJ mol-1Heating scan from -30°C in 50 wt.% aqueous ethylene glycol[1]

Lc: lamellar crystalline phase; Lx: intermediate liquid crystalline phase; Lα: liquid crystalline (fluid) phase; P'β: ripple gel phase

Barotropic (Pressure-Induced) Phase Behavior

The phase transitions of DLPC are also influenced by pressure, which is relevant for understanding cellular processes under varying physiological pressures.

Table 2: Effect of Pressure on DLPC Phase Transitions

ParameterValueReference
Rate of Tm Increase with Pressure (dT/dP)16.7 ± 1.4 K/100 MPa[2]
Rate of Lα-to-Lx Transition Temperature Increase with Pressure15.8 ± 1.1 K/100 MPa[2]

Structural Characteristics of DLPC Bilayers

The relatively short acyl chains of DLPC result in thinner and more dynamic membranes compared to phospholipids (B1166683) with longer chains, such as DPPC (dipalmitoylphosphatidylcholine).

Bilayer Thickness and Area per Lipid

The thickness of a DLPC bilayer is a critical parameter that can influence the hydrophobic matching with transmembrane proteins.

Table 3: Structural Parameters of DLPC Bilayers

ParameterValueMethodTemperatureReference
Area per Lipid (A)63.2 ± 0.5 ŲX-ray Scattering30°C[3]
Hydrophobic Thickness (DHH)~28 Å2H NMR30°C[4]
Chain Length (in absence of GlpG)9.7 Å2H and 31P NMRNot specified[5]
Chain Length (in presence of GlpG)9.9 Å2H and 31P NMRNot specified[5]
Thickness of surrounding DLPC regions in a mixed bilayer3.6 ± 0.2 nmImaging EllipsometryNot specified[6]

Modulation of Membrane Properties and Protein Function

DLPC is frequently used in model membranes to study the influence of bilayer properties on the function of membrane proteins. Its shorter chain length can induce hydrophobic mismatch, leading to changes in protein conformation and activity.

Interaction with Cholesterol

Cholesterol is a key regulator of membrane fluidity and organization. In DLPC membranes, cholesterol influences acyl chain order and the location of molecules within the bilayer.

Table 4: Influence of Cholesterol on DLPC Membrane Properties

Cholesterol Concentration (mol %)Effect on DLPC MembraneReference
0 to 30Increases DLPC-d46 acyl chain length from 9.7 to 11.6 Å[5]
> 10GlpG decreases DLPC-d46 acyl chain order[5]
Not specifiedSequesters at the bilayer center due to the thinness of the DLPC membrane[4]
Effect on Membrane Protein Activity: A Case Study of GlpG

The E. coli rhomboid intramembrane protease GlpG serves as a model to understand how membrane thickness affects enzyme activity.

Table 5: Effect of DLPC Membranes on GlpG Protease Activity

Membrane CompositionGlpG ActivityPutative ReasonReference
DLPCReduced activity (cleavage time τ = 1139 ± 129 s)Hydrophobic mismatch due to thinner bilayer[7]
DLPC with low cholesterolReduced protease activityAlterations in the lipid environment[5]

Experimental Protocols for Studying DLPC Membranes

A variety of biophysical techniques are employed to characterize DLPC-containing membranes. Below are detailed methodologies for key experiments.

Preparation of DLPC Supported Lipid Bilayers (SLBs)

SLBs are widely used model systems for techniques like Atomic Force Microscopy (AFM) and Fluorescence Microscopy.

G cluster_prep Vesicle Preparation cluster_formation SLB Formation A Dissolve DLPC in Chloroform (B151607) B Dry to a thin film under Nitrogen A->B C Hydrate with buffer to form Multilamellar Vesicles (MLVs) B->C D Extrude through polycarbonate membrane to form Small Unilamellar Vesicles (SUVs) C->D E Deposit SUVs onto a clean mica substrate D->E F Incubate above DLPC's Tm E->F G Vesicles adsorb, rupture, and fuse F->G H Formation of a continuous bilayer G->H

Workflow for the preparation of a DLPC supported lipid bilayer (SLB).

Methodology:

  • Lipid Film Formation: Dissolve DLPC powder in chloroform or a chloroform/methanol mixture. Evaporate the solvent under a stream of nitrogen gas to form a thin lipid film on the walls of a glass vial. Further dry the film under vacuum for at least one hour to remove residual solvent.[8]

  • Hydration: Hydrate the lipid film with an appropriate buffer (e.g., PBS or HEPES-buffered saline) by vortexing or gentle agitation above the main transition temperature of DLPC (i.e., > 0°C). This process forms multilamellar vesicles (MLVs).

  • Vesicle Extrusion: To obtain unilamellar vesicles of a defined size, subject the MLV suspension to multiple passes through a polycarbonate membrane with a specific pore size (e.g., 100 nm) using a mini-extruder. This results in a suspension of small unilamellar vesicles (SUVs) or large unilamellar vesicles (LUVs).[1]

  • SLB Formation on Mica: Cleave a mica substrate to expose a fresh, atomically flat surface. Deposit the vesicle suspension onto the mica. The vesicles will adsorb to the surface, rupture, and fuse to form a single, continuous lipid bilayer.[9] Incubation temperature and time are critical parameters to optimize for complete bilayer formation.

Differential Scanning Calorimetry (DSC)

DSC is used to measure the heat changes associated with the phase transitions of lipids.

G A Prepare DLPC vesicle suspension (MLVs) B Degas sample and reference buffer A->B C Load sample into sample cell and buffer into reference cell of the DSC B->C D Equilibrate at a starting temperature below the expected transition C->D E Scan temperature at a controlled rate (e.g., 1°C/min) D->E F Record the differential heat flow E->F G Analyze the thermogram to determine Tm and ΔH F->G

Experimental workflow for Differential Scanning Calorimetry (DSC) of DLPC vesicles.

Methodology:

  • Sample Preparation: Prepare a suspension of DLPC multilamellar vesicles (MLVs) at a known concentration (e.g., 1-5 mg/mL) in the desired buffer.[10]

  • Calorimeter Setup: Load the lipid suspension into the sample cell of the microcalorimeter and the corresponding buffer into the reference cell. Ensure both are properly degassed to avoid artifacts.[10]

  • Thermal Scan: Equilibrate the system at a temperature well below the lowest expected transition temperature. Then, scan the temperature upwards at a constant rate (e.g., 0.5-2 °C/min).

  • Data Acquisition: The instrument records the differential power required to maintain the sample and reference cells at the same temperature. This is plotted as a function of temperature.

  • Data Analysis: The resulting thermogram shows endothermic peaks corresponding to phase transitions. The peak maximum is taken as the transition temperature (Tm), and the area under the peak corresponds to the enthalpy of the transition (ΔH).[10]

Solid-State Nuclear Magnetic Resonance (NMR) Spectroscopy

Solid-state NMR provides atomic-level information about the structure, dynamics, and orientation of lipids within a bilayer.

Methodology:

  • Sample Preparation for Oriented Samples: For studying lipid orientation, DLPC is often co-dissolved with other components (e.g., proteins) in an organic solvent, dried, and then hydrated. The resulting lipid/protein mixture is then spread onto thin glass plates, which are stacked and hydrated to a specific level.[11]

  • 31P NMR for Phase and Alignment: 31P NMR is used to assess the phase of the lipid assembly (e.g., lamellar, hexagonal) and the quality of the alignment of the bilayers with respect to the magnetic field.[11]

  • 2H NMR for Acyl Chain Order: By using specifically deuterium-labeled DLPC (e.g., DLPC-d46), 2H NMR can be used to determine the order parameter (SCD) of the C-D bonds along the acyl chains. This provides a measure of the conformational freedom and, thus, the fluidity of the membrane.[11]

  • Data Analysis: The quadrupolar splitting observed in the 2H NMR spectra is directly related to the order parameter of the labeled segment.

Atomic Force Microscopy (AFM)

AFM is a high-resolution imaging technique that can visualize the topography of supported lipid bilayers in a liquid environment and measure their mechanical properties.

G A Prepare DLPC SLB on a mica substrate B Mount the sample in the AFM fluid cell A->B C Engage the AFM tip with the sample surface in imaging mode B->C D Scan the surface to obtain a topographical image C->D Imaging E Perform force spectroscopy by indenting the bilayer with the tip C->E Force Measurement F Analyze the force-distance curves to determine bilayer thickness and breakthrough force E->F

Workflow for Atomic Force Microscopy (AFM) analysis of a DLPC SLB.

Methodology:

  • SLB Preparation: Prepare a DLPC supported lipid bilayer on a freshly cleaved mica substrate as described in section 4.1.[9]

  • AFM Imaging: Mount the sample in the AFM fluid cell, ensuring the bilayer remains hydrated with buffer. Use a soft cantilever (e.g., silicon nitride) to minimize damage to the bilayer. Image the surface in tapping mode or contact mode to visualize the topography of the bilayer, including any defects or domains.[1]

  • Force Spectroscopy: To measure bilayer thickness, perform force-distance measurements. The tip is pushed against the bilayer until it punctures through to the underlying substrate. The distance between the initial contact with the bilayer and the hard contact with the substrate provides a measure of the bilayer thickness. The force required to puncture the bilayer is the breakthrough force, which is related to the mechanical stability of the membrane.[1]

Fluorescence Microscopy

Fluorescence microscopy is used to visualize the lateral organization of lipid bilayers, such as the formation of lipid domains, by incorporating fluorescently labeled lipid probes.

Methodology:

  • Sample Preparation: Prepare DLPC vesicles or a supported lipid bilayer containing a small amount (e.g., 0.1-1 mol%) of a fluorescent lipid analog (e.g., a lipid with a headgroup or acyl chain labeled with a fluorophore like NBD or Rhodamine).

  • Imaging: Visualize the sample using an epifluorescence or confocal microscope. The distribution of the fluorescent probe reveals the lateral organization of the membrane. For instance, some probes preferentially partition into more ordered or disordered lipid phases.

  • Techniques for Dynamic Studies:

    • Fluorescence Recovery After Photobleaching (FRAP): A specific area of the membrane is photobleached with a high-intensity laser pulse. The recovery of fluorescence in this area due to the lateral diffusion of unbleached probes is monitored over time. This allows for the determination of the lateral diffusion coefficient of the lipids.[2]

    • Förster Resonance Energy Transfer (FRET): The interaction between two different fluorescent probes (a donor and an acceptor) can be used to measure distances on the nanometer scale, providing information on lipid packing and domain formation.[2]

Logical Relationships and Functional Implications

The biophysical properties of DLPC are interconnected and have significant implications for its function in model and biological membranes.

G A Short Acyl Chains (12:0) B Low Phase Transition Temperature (Tm ≈ 0°C) A->B C Thin Bilayer A->C D Increased Fluidity (at physiological temp.) B->D E Hydrophobic Mismatch with larger proteins C->E G High Curvature Stress C->G D->G F Altered Membrane Protein Function (e.g., GlpG) E->F H Facilitates Vesicle Fusion/Fission G->H

Logical relationships between DLPC's properties and its functional implications.

The short acyl chains of DLPC are the primary determinant of its properties. They lead to a low phase transition temperature, meaning DLPC bilayers are in a fluid state at typical physiological temperatures. This fluidity, combined with the thinness of the bilayer, can create a high degree of curvature stress, which is thought to be important in processes like membrane fusion and fission. The thinness of the bilayer can also create a hydrophobic mismatch with transmembrane proteins that have longer transmembrane domains, leading to alterations in their conformation and function.

Conclusion

Dilauroylphosphatidylcholine, with its distinct short-chain characteristics, serves as a powerful tool for elucidating fundamental principles of membrane biophysics. Its well-defined phase behavior, thin bilayer structure, and significant interactions with cholesterol and membrane proteins make it an ideal component for constructing model membranes. The experimental methodologies detailed in this guide provide a robust framework for investigating the multifaceted roles of lipids in membrane structure and function. For researchers in basic science and drug development, a thorough understanding of DLPC's properties is essential for designing informative experiments and for the rational development of lipid-based drug delivery systems.

References

The Pivotal Role of Dilauroylphosphatidylcholine (DLPC) in Lipidomics and Metabolic Studies: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dilauroylphosphatidylcholine (DLPC), a saturated phosphatidylcholine with two 12-carbon lauroyl chains, has emerged as a critical tool in the fields of lipidomics and metabolic research. Its well-defined physical and chemical properties make it an invaluable component in a wide array of applications, from the construction of model membranes to its use as an internal standard in sophisticated analytical techniques. This technical guide provides an in-depth exploration of the multifaceted role of DLPC, offering detailed experimental methodologies, quantitative data, and visual representations of key processes to empower researchers in their scientific endeavors.

Core Applications of DLPC

DLPC's utility stems from its unique characteristics. As a saturated, short-chain phospholipid, it forms relatively fluid and thin bilayers, which are instrumental in studying various aspects of membrane biology. Its defined structure and mass also make it an excellent internal standard for mass spectrometry-based lipidomics, ensuring accurate quantification of lipid species in complex biological samples.

DLPC in Model Membranes

DLPC is extensively used to create model membrane systems such as liposomes, nanodiscs, and supported lipid bilayers. These artificial membranes provide a controlled environment to investigate fundamental biological processes, including:

  • Membrane Asymmetry and Domain Formation: Studies have utilized DLPC in combination with other lipids like distearoylphosphatidylcholine (DSPC) to investigate the formation and stability of lipid domains and transmembrane asymmetry, which are crucial for cellular signaling and membrane trafficking.[1][2]

  • Influence of Membrane Thickness on Protein Function: The relatively thin bilayers formed by DLPC are ideal for studying the impact of hydrophobic mismatch on the structure and function of transmembrane proteins.[3][4] For instance, the activity of the intramembrane protease GlpG has been shown to be influenced by the thickness of DLPC-containing membranes.[4]

  • Lipid-Protein Interactions: Reconstituting purified membrane proteins into DLPC-based model membranes allows for the detailed investigation of lipid-protein interactions and their role in protein function and stability.[5][6]

DLPC as an Internal Standard in Lipidomics

Accurate quantification is a cornerstone of lipidomics. DLPC, often in its isotopically labeled form (e.g., D-DLPC), serves as an excellent internal standard in mass spectrometry-based lipidomics workflows.[7][8][9] Its addition to samples at the initial stages of lipid extraction helps to correct for variations in extraction efficiency, sample handling, and instrument response, thereby ensuring the reliability and reproducibility of quantitative data.[7][8][10]

DLPC in Metabolic Studies and Signaling

Recent research has highlighted the active role of DLPC in cellular metabolism and signaling pathways:

  • Apoptosis and Cancer Biology: DLPC has been shown to promote apoptosis in bovine ovarian granulosa cells through a progestogen signaling pathway.[11] Furthermore, studies have indicated that DLPC can induce ferroptosis, a form of programmed cell death, in cancer cells, suggesting its potential as a therapeutic agent.[12]

  • Glucose Homeostasis: Pharmacological activation of the nuclear receptor LRH-1 by DLPC has been demonstrated to improve glucose homeostasis in mouse models of insulin (B600854) resistance, pointing towards a role in regulating metabolic pathways.[13]

DLPC in Drug Delivery

The ability of DLPC to form stable lipid bilayers makes it a valuable component in the development of lipid-based drug delivery systems.[14][15][16][17] DLPC-containing liposomes and lipid nanoparticles can encapsulate both hydrophilic and hydrophobic drugs, protecting them from degradation and facilitating their targeted delivery to specific cells or tissues.[15][16][18] The physicochemical properties of DLPC can be modulated to control the release kinetics of the encapsulated therapeutic agents.[14]

Quantitative Data on DLPC

The physical properties of DLPC are crucial for its application in creating model membranes with specific characteristics. The following table summarizes key quantitative data for DLPC.

PropertyValueTemperature (°C)MethodReference
Area per Lipid (A) 63.2 ± 0.5 Ų30X-ray Scattering[19]
Gel-to-Liquid Crystalline Transition Temperature (Tm) -2-Differential Scanning Calorimetry[3]
Bilayer Thickness (Hydrophobic) ~2.1 nm310 KMolecular Dynamics Simulation[6]
Chain Length (in DLPC-d46 membranes) 9.7 Å (0 mol% Cholesterol)Not Specified2H NMR Spectroscopy[4]
Chain Length (in DLPC-d46 membranes) 11.6 Å (30 mol% Cholesterol)Not Specified2H NMR Spectroscopy[4]

Experimental Protocols

Detailed methodologies are essential for the replication and advancement of scientific findings. This section provides an overview of key experimental protocols involving DLPC.

Preparation of DLPC/DSPC-Supported Lipid Bilayers

This protocol, adapted from studies on lipid asymmetry, describes the formation of supported lipid bilayers on a mica substrate.[1][2]

Materials:

  • 1,2-dilauroyl-sn-glycero-3-phosphocholine (DLPC)

  • 1,2-distearoyl-sn-glycero-3-phosphocholine (DSPC)

  • Chloroform (B151607)

  • HEPES buffer (10 mM HEPES, 150 mM NaCl, pH 7.4)

  • Freshly cleaved mica discs

Procedure:

  • Vesicle Preparation:

    • Co-dissolve DLPC and DSPC in chloroform at the desired molar ratio.

    • Dry the lipid mixture to a thin film under a stream of nitrogen gas.

    • Place the lipid film under vacuum for at least 2 hours to remove residual solvent.

    • Hydrate the lipid film with HEPES buffer to a final lipid concentration of 1 mg/mL.

    • Subject the lipid suspension to several freeze-thaw cycles.

    • Extrude the suspension through polycarbonate filters with a pore size of 100 nm to form unilamellar vesicles.

  • Supported Lipid Bilayer Formation:

    • Place a freshly cleaved mica disc in a fluid cell.

    • Inject the vesicle suspension into the fluid cell.

    • Incubate at a temperature above the phase transition temperature of both lipids to allow for vesicle fusion and bilayer formation on the mica substrate.

    • Rinse the bilayer extensively with HEPES buffer to remove unfused vesicles.

    • The bilayer is now ready for analysis by techniques such as atomic force microscopy (AFM) or fluorescence microscopy.

Lipidomics Workflow Using DLPC as an Internal Standard

This generalized protocol outlines the key steps for quantitative lipid analysis using DLPC as an internal standard.

Materials:

  • Biological sample (e.g., plasma, cells, tissue)

  • DLPC internal standard solution of known concentration

  • Lipid extraction solvents (e.g., chloroform, methanol, water in a Bligh-Dyer or Folch method)

  • Liquid chromatography-mass spectrometry (LC-MS) system

Procedure:

  • Sample Preparation and Spiking:

    • Homogenize the biological sample.

    • Add a precise volume of the DLPC internal standard solution to the homogenate.

  • Lipid Extraction:

    • Perform lipid extraction using a standard protocol such as the Bligh-Dyer or Folch method. This typically involves the addition of a biphasic solvent system (e.g., chloroform:methanol:water) to separate the lipids into an organic phase.

    • Collect the organic phase containing the lipids.

    • Dry the lipid extract under a stream of nitrogen.

  • Sample Reconstitution and Analysis:

    • Reconstitute the dried lipid extract in a suitable solvent for LC-MS analysis.

    • Inject the sample into the LC-MS system.

  • Data Analysis:

    • Identify and quantify endogenous lipid species based on their mass-to-charge ratio (m/z) and retention time.

    • Normalize the peak area or intensity of each endogenous lipid to the peak area or intensity of the DLPC internal standard.

    • Calculate the absolute or relative concentration of the endogenous lipids based on the known concentration of the spiked DLPC standard.

Visualizing DLPC's Role: Pathways and Workflows

Diagrams are powerful tools for illustrating complex biological pathways and experimental procedures. The following diagrams were generated using the DOT language.

Signaling Pathway of DLPC-Induced Apoptosis

This diagram illustrates the proposed signaling cascade initiated by DLPC that leads to apoptosis in bovine ovarian granulosa cells, involving the progestogen signaling pathway.

DLPC_Apoptosis_Pathway DLPC DLPC LRH1 LRH-1 Activation DLPC->LRH1 Progestogen_Signaling Progestogen Signaling Pathway LRH1->Progestogen_Signaling Bcl2 Bcl-2 (Anti-apoptotic) Progestogen_Signaling->Bcl2 down-regulation Caspase3 Cleaved Caspase-3 (Pro-apoptotic) Progestogen_Signaling->Caspase3 up-regulation Apoptosis Apoptosis Bcl2->Apoptosis Caspase3->Apoptosis

Caption: DLPC-induced apoptosis signaling cascade.

Experimental Workflow for Liposome Preparation

This diagram outlines the common extrusion method for preparing DLPC-containing unilamellar liposomes for use in model membrane studies or as drug delivery vehicles.

Liposome_Preparation_Workflow cluster_prep Lipid Film Preparation cluster_hydration Hydration and Vesicle Formation cluster_sizing Sizing Lipid_Dissolution 1. Dissolve DLPC (and other lipids) in organic solvent Solvent_Evaporation 2. Evaporate solvent to form a thin lipid film Lipid_Dissolution->Solvent_Evaporation Vacuum_Drying 3. Dry under vacuum to remove residual solvent Solvent_Evaporation->Vacuum_Drying Hydration 4. Hydrate lipid film with aqueous buffer Vacuum_Drying->Hydration Freeze_Thaw 5. Subject to freeze-thaw cycles to form multilamellar vesicles (MLVs) Hydration->Freeze_Thaw Extrusion 6. Extrude through polycarbonate membrane of defined pore size Freeze_Thaw->Extrusion Final_Product Unilamellar Liposomes (LUVs) Extrusion->Final_Product

Caption: Workflow for preparing unilamellar liposomes.

Conclusion

Dilauroylphosphatidylcholine is a remarkably versatile phospholipid that plays a crucial and expanding role in lipidomics and metabolic studies. Its well-defined properties make it an indispensable tool for constructing model membranes to dissect complex biological phenomena at the molecular level. Furthermore, its application as an internal standard has significantly enhanced the accuracy and reliability of quantitative lipidomics, while emerging evidence of its direct involvement in cellular signaling and metabolic regulation opens new avenues for therapeutic intervention. This guide provides a solid foundation for researchers, scientists, and drug development professionals to effectively harness the potential of DLPC in their respective fields, ultimately contributing to a deeper understanding of lipid biology and the development of novel therapeutic strategies.

References

Unveiling the Biophysical Landscape of 1,2-Dilinoleoyl-sn-glycero-3-PC Bilayers: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the core physical properties of lipid bilayers composed of 1,2-Dilinoleoyl-sn-glycero-3-phosphocholine (DLoPC). Understanding these characteristics is fundamental for advancements in drug delivery systems, membrane protein studies, and the broader field of biophysics. This document synthesizes key quantitative data, details the experimental methodologies used for their determination, and visualizes a relevant signaling pathway involving DLoPC.

Core Physical Properties: A Quantitative Overview

The physical behavior of DLoPC bilayers is dictated by a range of interconnected parameters. While direct experimental data for DLoPC is not always available, its close structural analogs, 1,2-dioleoyl-sn-glycero-3-phosphocholine (B1670884) (DOPC) and 1,2-dilauroyl-sn-glycero-3-phosphocholine (B33377) (DLPC), provide valuable reference points. The following tables summarize the key physical properties, clearly indicating the lipid species for which the data is available.

PropertyValueLipidTemperature (°C)Experimental Method
Area per Lipid (Ų) 63.2 ± 0.5DLPC30X-ray Scattering
67.4 ± 1.0DOPC30Neutron and X-ray Scattering
Bilayer Thickness (Å) 30DLPCNot SpecifiedX-ray Scattering[1]
Phase Transition Temperature (°C) -0.4DLPCN/ADifferential Scanning Calorimetry (DSC)[2]

Table 1: Summary of Key Physical Properties of DLoPC and Analogous Lipid Bilayers.

PropertyValue Range (x 10⁻²⁰ J)LipidTemperature (°C)Experimental Method
Bending Rigidity (κ) 1.4 - 1.9DOPCNot SpecifiedElectromechanical Response Measurement
8.2DOPC18Micropipette Aspiration[3]

Experimental Protocols: Methodologies for Characterization

The determination of the physical properties of lipid bilayers necessitates a suite of sophisticated biophysical techniques. Below are detailed methodologies for the key experiments cited.

X-ray Scattering

X-ray scattering is a powerful non-destructive technique used to determine the structural parameters of lipid bilayers, such as bilayer thickness and area per lipid.

  • Sample Preparation:

    • DLoPC is dissolved in an organic solvent (e.g., chloroform/methanol mixture).

    • The solvent is evaporated under a stream of nitrogen gas to form a thin lipid film on the surface of a solid substrate (e.g., a silicon wafer) or the inner surface of a glass tube.

    • The lipid film is hydrated with a buffer solution, leading to the spontaneous formation of multilamellar vesicles (MLVs) or, through specific preparation methods like extrusion, unilamellar vesicles (ULVs). For oriented samples, the lipid solution is deposited on a flat substrate and subjected to controlled evaporation and hydration cycles.

  • Data Acquisition (Small-Angle X-ray Scattering - SAXS):

    • The hydrated lipid sample is placed in a sample holder and exposed to a collimated X-ray beam.

    • The scattered X-rays are detected by a 2D detector. The scattering pattern provides information about the electron density profile of the bilayer.

    • For MLVs, the repeating lamellar structure gives rise to a series of Bragg peaks, from which the lamellar repeat distance (D-spacing) can be calculated.

    • For ULVs, the continuous scattering profile is analyzed to determine the bilayer form factor, which is related to the bilayer's electron density profile.

  • Data Analysis:

    • The scattering data is corrected for background scattering and detector response.

    • For MLVs, the bilayer thickness can be estimated from the D-spacing and the lipid and water content.

    • The area per lipid is derived from the bilayer thickness and the known volume of the lipid molecule.

    • Analysis of the form factor from ULV scattering data can provide a more detailed electron density profile, from which the headgroup and hydrocarbon core thicknesses can be determined.

Neutron Scattering

Neutron scattering, particularly Small-Angle Neutron Scattering (SANS) and Neutron Spin Echo (NSE), offers complementary information to X-ray scattering, especially regarding the dynamics and structure of hydrogen-rich lipid components.

  • Sample Preparation:

    • Sample preparation is similar to that for X-ray scattering.

    • A key advantage of neutron scattering is the ability to use contrast variation by substituting hydrogen (¹H) with deuterium (B1214612) (²H) in either the lipid molecules or the solvent (D₂O). This allows for the selective highlighting of different parts of the bilayer structure.

  • Data Acquisition (SANS):

    • The sample is placed in the neutron beam, and the scattered neutrons are detected.

    • By performing measurements with different H₂O/D₂O ratios, the scattering contributions from different parts of the lipid bilayer can be isolated.

  • Data Acquisition (Neutron Spin Echo - NSE):

    • NSE is a quasi-elastic neutron scattering technique that measures the dynamics of the sample on the nanosecond timescale.

    • It is particularly suited for studying the bending fluctuations of lipid bilayers.

    • The decay of the neutron spin echo signal is related to the intermediate scattering function, which contains information about the membrane's bending rigidity.

  • Data Analysis:

    • SANS data is analyzed using models of the bilayer structure to extract parameters like bilayer thickness and area per lipid.

    • NSE data is analyzed using theoretical models (e.g., the Zilman-Granek model) that relate the measured dynamics to the bending rigidity (κ) of the membrane.

Differential Scanning Calorimetry (DSC)

DSC is a thermal analysis technique used to measure the heat flow associated with phase transitions in materials, such as the gel-to-liquid crystalline phase transition of lipid bilayers.[2]

  • Sample Preparation:

    • A concentrated suspension of DLoPC vesicles (MLVs) in a buffer is prepared.

    • A small, known amount of the lipid suspension is hermetically sealed in an aluminum pan. An identical pan containing only the buffer is used as a reference.

  • Data Acquisition:

    • The sample and reference pans are placed in the DSC instrument.

    • The temperature of both pans is increased at a constant rate.

    • The instrument measures the difference in heat flow required to maintain the sample and reference at the same temperature.

  • Data Analysis:

    • A plot of heat flow versus temperature (a thermogram) is generated.

    • A phase transition is indicated by an endothermic peak.

    • The temperature at the peak of the endotherm corresponds to the phase transition temperature (Tm). The area under the peak is proportional to the enthalpy of the transition.

Signaling Pathway Involvement

Recent research has indicated that DLoPC can play a role in cellular signaling, particularly in the context of metabolic regulation. One identified pathway involves the modulation of insulin (B600854) sensitivity and lipolysis through the interplay of Tumor Necrosis Factor-alpha (TNF-α) and Peroxisome Proliferator-Activated Receptor-alpha (PPARα).

DLoPC_Signaling_Pathway cluster_adipocyte Adipocyte cluster_myocyte Myocyte DLoPC_A 1,2-Dilinoleoyl-sn-glycero-3-PC (DLoPC) TNFa_release TNF-α Release DLoPC_A->TNFa_release enhances Lipolysis Lipolysis TNFa_release->Lipolysis induces DLoPC_M This compound (DLoPC) PPARa_expression PPARα Expression DLoPC_M->PPARa_expression increases Insulin_Sensitivity Insulin Sensitivity PPARa_expression->Insulin_Sensitivity improves

Caption: DLoPC signaling in adipocytes and myocytes.

References

The Pivotal Role of DLPC in Unraveling Membrane Protein Dynamics: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The intricate dance between lipids and proteins within the cell membrane is fundamental to a vast array of biological processes. Understanding these interactions at a molecular level is paramount for advancing our knowledge of cellular function and for the rational design of novel therapeutics. Among the diverse cast of lipid molecules, 1,2-dilauroyl-sn-glycero-3-phosphocholine (B33377) (DLPC) has emerged as a powerful tool for the in vitro study of membrane proteins. Its unique biophysical properties, particularly its relatively short acyl chains and low phase transition temperature, make it an ideal surrogate for creating a fluid and dynamic membrane environment conducive to maintaining the structure and function of reconstituted proteins.

This technical guide provides a comprehensive overview of the interaction between DLPC and various classes of membrane proteins. It delves into the biophysical characteristics of DLPC, detailed experimental protocols for protein reconstitution and analysis, and a summary of quantitative data illustrating the impact of DLPC on membrane protein structure, function, and stability. Through a combination of tabulated data, step-by-step methodologies, and visual representations of experimental workflows and signaling pathways, this guide aims to equip researchers with the knowledge to effectively utilize DLPC in their membrane protein investigations.

Biophysical Properties of DLPC: A Foundation for Membrane Mimicry

The utility of DLPC in membrane protein research stems from its distinct physical characteristics, which allow for the formation of stable and fluid lipid bilayers. These properties are crucial for successfully reconstituting functional membrane proteins.

PropertyValueReference
Phase Transition Temperature (Tm) -1.0 °C to 1.7 °C[1]
Area per Lipid 63.2 ± 0.5 Ų
Bilayer Thickness (Hydrophobic) ~24.0 - 25.4 Å[2]
Bilayer Thickness (Overall) ~30.0 Å[3]

These properties, particularly the low phase transition temperature, ensure that DLPC bilayers remain in a fluid state over a wide range of experimental temperatures, which is often critical for maintaining the native conformation and activity of embedded proteins.

Reconstitution of Membrane Proteins in DLPC Environments: Methodologies and Protocols

The successful incorporation of a purified membrane protein into a DLPC-based membrane mimetic is a critical first step for functional and structural studies. The choice of reconstitution method depends on the specific protein and the intended downstream application. Three primary systems are widely employed: liposomes, nanodiscs, and bicelles.

DLPC Liposomes

DLPC liposomes are spherical vesicles composed of a DLPC bilayer enclosing an aqueous core. They are a versatile platform for studying transport processes and the effects of the lipid environment on protein function.

Experimental Protocol: Reconstitution of a Generic Ion Channel into DLPC Liposomes

  • Lipid Film Preparation:

    • Dissolve DLPC in chloroform (B151607) to a desired concentration (e.g., 10 mg/mL).

    • In a round-bottom flask, evaporate the chloroform under a stream of nitrogen gas to form a thin lipid film on the inner surface.

    • To ensure complete removal of the solvent, place the flask under a high vacuum for at least 2 hours.

  • Hydration and Vesicle Formation:

    • Hydrate the lipid film with a buffer of choice (e.g., 10 mM HEPES, 150 mM KCl, pH 7.4) to a final lipid concentration of 10-20 mg/mL.

    • Vortex the suspension vigorously to form multilamellar vesicles (MLVs).

    • To create small unilamellar vesicles (SUVs), sonicate the MLV suspension on ice until the solution becomes clear.

    • For larger, more uniform vesicles (LUVs), subject the MLV suspension to several freeze-thaw cycles followed by extrusion through a polycarbonate membrane with a defined pore size (e.g., 100 nm).

  • Protein Solubilization and Reconstitution:

    • Solubilize the purified membrane protein in a suitable detergent (e.g., n-dodecyl-β-D-maltoside (DDM) or Triton X-100) at a concentration above its critical micelle concentration (CMC).

    • Mix the solubilized protein with the prepared DLPC liposomes at a desired lipid-to-protein molar ratio (LPR). The optimal LPR needs to be determined empirically for each protein.

    • Remove the detergent slowly to allow the protein to insert into the liposomes. Common methods for detergent removal include:

      • Dialysis: Dialyze the mixture against a large volume of detergent-free buffer over 24-48 hours with several buffer changes.

      • Bio-Beads: Add detergent-adsorbing beads (e.g., Bio-Beads SM-2) to the mixture and incubate with gentle agitation.

      • Size-Exclusion Chromatography: Pass the mixture through a size-exclusion column to separate the proteoliposomes from detergent micelles.

  • Characterization:

    • Determine the protein incorporation efficiency using methods like SDS-PAGE and protein quantification assays.

    • Assess the functionality of the reconstituted protein using appropriate activity assays (e.g., ion flux assays for channels).

G cluster_prep Liposome (B1194612) Preparation cluster_protein Protein Preparation cluster_reconstitution Reconstitution Lipid Film Lipid Film Hydration Hydration Lipid Film->Hydration Vesicle Formation Vesicle Formation Hydration->Vesicle Formation Mixing Mixing Vesicle Formation->Mixing Purified Protein Purified Protein Solubilization Solubilization Purified Protein->Solubilization Solubilization->Mixing Detergent Removal Detergent Removal Mixing->Detergent Removal Proteoliposomes Proteoliposomes Detergent Removal->Proteoliposomes Functional/Structural Analysis Functional/Structural Analysis Proteoliposomes->Functional/Structural Analysis

Figure 1. Workflow for reconstituting a membrane protein into DLPC liposomes.

DLPC Nanodiscs

Nanodiscs are soluble, discoidal lipid bilayers encircled by a "belt" of membrane scaffold proteins (MSPs). They offer a more defined and homogenous system compared to liposomes, making them particularly suitable for structural studies by cryo-electron microscopy (cryo-EM) and nuclear magnetic resonance (NMR) spectroscopy.

Experimental Protocol: Assembly of a GPCR in DLPC Nanodiscs

  • Component Preparation:

    • Prepare a stock solution of DLPC in a buffer containing sodium cholate (B1235396) (e.g., 50 mM DLPC in 20 mM Tris-HCl, 100 mM NaCl, 100 mM sodium cholate, pH 7.5).

    • Purify the membrane scaffold protein (e.g., MSP1D1 or MSP1E3D1) and the target GPCR. The GPCR should be in a detergent-solubilized form.

  • Assembly Mixture:

    • Combine the DLPC/cholate solution, the purified MSP, and the solubilized GPCR in a specific molar ratio. A common starting ratio is GPCR:MSP:DLPC of 1:10:650. This ratio often requires optimization.

    • Incubate the mixture on ice for 30-60 minutes to allow for the components to equilibrate.

  • Detergent Removal and Nanodisc Formation:

    • Add detergent-adsorbing beads (e.g., Bio-Beads SM-2) to the assembly mixture to initiate the self-assembly of nanodiscs.

    • Incubate the mixture with gentle rotation at 4°C for at least 4 hours or overnight.

  • Purification:

    • Remove the Bio-Beads by centrifugation or filtration.

    • Purify the assembled nanodiscs containing the GPCR using affinity chromatography (if the GPCR or MSP has a tag) followed by size-exclusion chromatography (SEC). SEC separates the properly assembled nanodiscs from empty nanodiscs and protein aggregates.

  • Characterization:

    • Analyze the purified fractions by SDS-PAGE to confirm the presence of both the GPCR and MSP.

    • Assess the homogeneity and size of the nanodiscs using techniques like dynamic light scattering (DLS) or negative-stain electron microscopy.

    • Perform functional assays, such as ligand binding assays or G-protein coupling assays, to confirm the activity of the reconstituted GPCR.[4]

G cluster_components Component Preparation cluster_assembly Assembly & Purification DLPC/Cholate DLPC/Cholate Assembly Mixture Assembly Mixture DLPC/Cholate->Assembly Mixture Purified MSP Purified MSP Purified MSP->Assembly Mixture Solubilized GPCR Solubilized GPCR Solubilized GPCR->Assembly Mixture Detergent Removal Detergent Removal Assembly Mixture->Detergent Removal Purification (SEC) Purification (SEC) Detergent Removal->Purification (SEC) GPCR-Nanodiscs GPCR-Nanodiscs Purification (SEC)->GPCR-Nanodiscs Structural/Functional Studies Structural/Functional Studies GPCR-Nanodiscs->Structural/Functional Studies

Figure 2. General workflow for the assembly of a GPCR into DLPC nanodiscs.

DLPC Bicelles

Bicelles are discoidal, planar lipid bilayers that are stabilized at their edges by short-chain lipids or detergents. They are particularly advantageous for solution and solid-state NMR studies of membrane proteins as they can be magnetically aligned.

Experimental Protocol: Preparation of DLPC/DHPC Bicelles for NMR Spectroscopy

  • Lipid Preparation:

    • Co-dissolve DLPC (the long-chain lipid) and 1,2-dihexanoyl-sn-glycero-3-phosphocholine (B2489995) (DHPC, the short-chain lipid) in chloroform at a desired molar ratio (q = [DLPC]/[DHPC]). A q-ratio of 0.5 is often used for solution NMR studies.[5]

    • Evaporate the chloroform to form a lipid film as described for liposome preparation.

  • Hydration and Bicelle Formation:

    • Hydrate the lipid film with an appropriate NMR buffer (e.g., 20 mM sodium phosphate, pH 6.5, 50 mM KCl, containing 10% D₂O).

    • The mixture is typically subjected to several cycles of vortexing and temperature cycling above and below the phase transition temperature of DLPC to ensure homogenous mixing and bicelle formation.

  • Protein Incorporation:

    • The purified, isotopically labeled membrane protein, solubilized in a minimal amount of detergent, is added to the pre-formed bicelle solution.

    • The mixture is incubated to allow for the protein to incorporate into the bicelles. The detergent from the protein stock is diluted into the bicelle mixture.

  • NMR Sample Preparation:

    • The final protein-bicelle mixture is concentrated to the desired volume for NMR analysis.

G cluster_prep Bicelle Preparation DLPC & DHPC DLPC & DHPC Co-dissolve & Dry Co-dissolve & Dry DLPC & DHPC->Co-dissolve & Dry Hydrate Hydrate Co-dissolve & Dry->Hydrate Incorporate Protein Incorporate Protein Hydrate->Incorporate Protein Purified Protein Purified Protein Purified Protein->Incorporate Protein NMR Sample NMR Sample Incorporate Protein->NMR Sample NMR Spectroscopy NMR Spectroscopy NMR Sample->NMR Spectroscopy

Figure 3. Simplified workflow for preparing a membrane protein sample in DLPC/DHPC bicelles for NMR studies.

The Influence of DLPC on Membrane Protein Function and Structure: Quantitative Insights

The choice of the lipid environment can significantly impact the structure, stability, and function of a reconstituted membrane protein. DLPC, with its shorter and more mobile acyl chains, can create a less rigid and thinner bilayer compared to lipids with longer, saturated chains.

Ion Channels

The activity of ion channels is exquisitely sensitive to the properties of the surrounding lipid bilayer.

Mechanosensitive Channels:

The gating of mechanosensitive channels like MscL is directly influenced by membrane tension. Studies have shown that the incorporation of lysophosphatidylcholine (B164491) (LPC), which has a single acyl chain, can induce membrane curvature and tension, leading to channel activation. While direct quantitative data for MscL in pure DLPC is limited, studies on related systems provide valuable insights. For instance, the activation threshold of MscL is dependent on bilayer thickness, with thinner bilayers generally leading to easier channel opening.[6]

ProteinLipid SystemObservationQuantitative DataReference
MscLAzolectin LiposomesLPC induces channel gating.Activation observed at micromolar LPC concentrations.[7]
MscS/MscLPE/PC LiposomesBilayer thickness affects the activation threshold ratio.MscL/MscS threshold ratio decreases in thinner bilayers.[6]
G Protein-Coupled Receptors (GPCRs)

The stability and signaling activity of GPCRs are known to be modulated by the lipid environment. DLPC can provide a fluid environment that is conducive to the conformational changes required for GPCR activation and G protein coupling.

ProteinLipid SystemObservationQuantitative DataReference
Adenosine (B11128) A2A ReceptorDMPC vesiclesHelix-helix interactions are similar in SDS micelles and DMPC vesicles.Thermal stability and α-helicity are comparable.[8]
Adenosine A2A ReceptorNanodiscsReceptor is more stable in nanodiscs than in detergent micelles.Binding kinetics of antagonists are similar to membrane environment.[9]
Neurotensin Receptor 1 (NTS1)NanodiscsSPR can be used to quantify GPCR-G protein interactions.KD values for G protein binding can be determined.[4]

Advanced Structural and Dynamic Studies in DLPC Environments

The compatibility of DLPC with a range of biophysical techniques has enabled high-resolution structural and dynamic investigations of membrane proteins.

Cryo-Electron Microscopy (Cryo-EM)

DLPC nanodiscs have proven to be an excellent platform for single-particle cryo-EM, allowing for the determination of membrane protein structures in a near-native lipid environment.

Case Study: TRPV1 in Nanodiscs

The structure of the TRPV1 ion channel was determined to high resolution in lipid nanodiscs. This study demonstrated that the nanodisc environment did not hinder high-resolution structure determination and allowed for the visualization of associated lipids, providing insights into lipid-protein interactions and their role in channel modulation.[2]

ProteinLipid SystemResolutionKey FindingsReference
TRPV1Lipid Nanodiscs2.9 - 3.4 ÅRevealed locations of annular and regulatory lipids.[2]
Nuclear Magnetic Resonance (NMR) Spectroscopy

DLPC-containing bicelles are widely used for both solution and solid-state NMR studies of membrane proteins. The ability to magnetically align these bicelles provides a powerful means to obtain orientational restraints for structure determination.

Methodology: Solid-State NMR of Bacteriorhodopsin in Bicelles

Solid-state NMR studies of bacteriorhodopsin reconstituted in DMPC/DHPC bicelles have provided detailed information on the structure and orientation of the protein within the bilayer.[10] While specific protocols often use DMPC due to its slightly higher phase transition temperature, the principles are directly applicable to DLPC-based systems.

Molecular Dynamics (MD) Simulations

MD simulations provide a computational microscope to visualize the dynamic interactions between membrane proteins and the surrounding lipid bilayer at an atomic level. DLPC bilayers are frequently used in these simulations due to their well-characterized properties.

Simulation Setup: A Potassium Channel in a DLPC Bilayer

  • System Building: The atomic coordinates of the potassium channel (e.g., KcsA) are embedded into a pre-equilibrated DLPC bilayer using software packages like GROMACS or CHARMM-GUI.

  • Solvation and Ionization: The system is solvated with water molecules, and ions are added to neutralize the system and mimic physiological concentrations.

  • Equilibration: The system is subjected to a series of energy minimization and equilibration steps to relax the system and ensure a stable starting configuration. This typically involves restraining the protein atoms while allowing the lipids and water to equilibrate around it.

  • Production Run: The production simulation is run for a sufficient length of time (nanoseconds to microseconds) to sample the conformational dynamics of the protein and its interactions with the DLPC lipids.

  • Analysis: The trajectory from the simulation is analyzed to calculate various properties, such as root-mean-square deviation (RMSD) of the protein, lipid order parameters, protein-lipid contact maps, and ion permeation events.

G Protein Structure Protein Structure Embed in DLPC Bilayer Embed in DLPC Bilayer Protein Structure->Embed in DLPC Bilayer Solvate & Ionize Solvate & Ionize Embed in DLPC Bilayer->Solvate & Ionize DLPC Bilayer DLPC Bilayer DLPC Bilayer->Embed in DLPC Bilayer Equilibration Equilibration Solvate & Ionize->Equilibration Production MD Production MD Equilibration->Production MD Trajectory Analysis Trajectory Analysis Production MD->Trajectory Analysis Structural Dynamics Structural Dynamics Trajectory Analysis->Structural Dynamics Lipid Interactions Lipid Interactions Trajectory Analysis->Lipid Interactions Functional Insights Functional Insights Trajectory Analysis->Functional Insights

Figure 4. A typical workflow for a molecular dynamics simulation of a membrane protein in a DLPC bilayer.

Conclusion

DLPC has proven to be an invaluable tool in the field of membrane protein research. Its biophysical properties create a fluid and accommodating environment for a wide range of membrane proteins, enabling their functional and structural characterization in vitro. The methodologies for reconstituting proteins into DLPC-based liposomes, nanodiscs, and bicelles are well-established, providing researchers with a versatile toolkit to address a multitude of scientific questions. As highlighted in this guide, the use of DLPC has been instrumental in obtaining quantitative data on the influence of the lipid bilayer on ion channel gating, GPCR stability and signaling, and in achieving high-resolution structures of complex membrane proteins. As research continues to push the boundaries of membrane protein science, DLPC will undoubtedly remain a central player in elucidating the intricate molecular mechanisms that govern the function of these vital cellular components.

References

An In-depth Technical Guide to the Biochemical Pathways of 1,2-Dilinoleoyl-sn-glycero-3-PC

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

1,2-Dilinoleoyl-sn-glycero-3-phosphocholine (DLPC) is a specific phosphatidylcholine species containing two linoleic acid chains, which are polyunsaturated fatty acids (PUFAs). This phospholipid is not merely a structural component of cellular membranes but also an active participant in critical biochemical signaling pathways. This guide provides a detailed exploration of the metabolic and signaling pathways involving DLPC, with a focus on its roles in inflammation, insulin (B600854) sensitivity, lipolysis, and ferroptosis. The information presented herein is intended to support researchers, scientists, and drug development professionals in understanding the multifaceted roles of DLPC and identifying potential therapeutic targets.

Core Biochemical Pathways Involving 1,2-Dilinoleoyl-sn-glycero-3-PC

DLPC is a key player in several interconnected signaling cascades, primarily through its influence on inflammatory and metabolic pathways. Its biological activities are often mediated by its incorporation into cellular membranes and subsequent enzymatic modification, which can trigger downstream signaling events.

TNF-α Dependent Lipolysis and Apoptosis in Adipocytes

In adipose tissue, DLPC has been shown to enhance the release of Tumor Necrosis Factor-alpha (TNF-α), a pro-inflammatory cytokine.[1] This, in turn, initiates a signaling cascade that leads to both lipolysis (the breakdown of triglycerides) and apoptosis (programmed cell death) in adipocytes.[1]

The mechanism of TNF-α-induced lipolysis involves the activation of the mitogen-activated protein kinase (MAPK) pathway, specifically the extracellular signal-related kinase (ERK).[2][3] Activated ERK leads to an increase in intracellular cyclic AMP (cAMP) levels, partly by decreasing the expression of phosphodiesterase 3B (PDE3B).[2] The elevated cAMP activates Protein Kinase A (PKA), which then phosphorylates key proteins like perilipin and hormone-sensitive lipase (B570770) (HSL), ultimately promoting the breakdown of triglycerides into free fatty acids and glycerol (B35011).[2][4]

TNF_alpha_Lipolysis DLPC 1,2-Dilinoleoyl-sn- glycero-3-PC TNF_alpha TNF-α Release DLPC->TNF_alpha TNFR TNF-α Receptor TNF_alpha->TNFR MEK MEK TNFR->MEK Apoptosis Apoptosis TNFR->Apoptosis Induces ERK ERK MEK->ERK PDE3B PDE3B Expression ERK->PDE3B cAMP ↑ intracellular cAMP ERK->cAMP PDE3B->cAMP PKA PKA Activation cAMP->PKA Perilipin_HSL Perilipin & HSL Phosphorylation PKA->Perilipin_HSL Lipolysis Lipolysis Perilipin_HSL->Lipolysis

TNF-α Dependent Lipolysis and Apoptosis Pathway
PPARα-Mediated Attenuation of Inflammation and Insulin Resistance in Myocytes

In muscle cells, DLPC has been observed to increase the expression of Peroxisome Proliferator-Activated Receptor-alpha (PPARα).[1] PPARα is a nuclear receptor that plays a crucial role in the regulation of lipid metabolism and inflammation.[5][6] The activation of PPARα can lead to the suppression of inflammatory pathways, in part by negatively regulating the activity of pro-inflammatory transcription factors like NF-κB.[5][7][8] By mitigating inflammation, DLPC, through PPARα, can help to alleviate palmitate-induced insulin resistance in myocytes.[1]

PPAR_alpha_Pathway DLPC 1,2-Dilinoleoyl-sn- glycero-3-PC PPARa ↑ PPARα Expression DLPC->PPARa NFkB NF-κB Activity PPARa->NFkB Inflammation Inflammation NFkB->Inflammation Insulin_Resistance Insulin Resistance Inflammation->Insulin_Resistance

PPARα-Mediated Anti-Inflammatory Pathway
Role in Ferroptosis via Phospholipid Remodeling

Ferroptosis is a form of regulated cell death characterized by iron-dependent lipid peroxidation. The incorporation of polyunsaturated fatty acids (PUFAs) into membrane phospholipids (B1166683) is a critical step in sensitizing cells to ferroptosis. Lysophosphatidylcholine Acyltransferase 3 (LPCAT3) is a key enzyme that preferentially incorporates PUFAs like linoleic acid into lysophospholipids to form phospholipids such as DLPC.[9] This process of phospholipid remodeling enriches cellular membranes with oxidizable PUFA tails.

The abundance of PUFA-containing phospholipids, including DLPC, provides the substrate for lipid peroxidation, which can be initiated by enzymes like lipoxygenases (ALOXs) or through non-enzymatic processes involving reactive oxygen species (ROS). The accumulation of lipid peroxides, in the absence of sufficient antioxidant defenses (e.g., the GPX4 system), leads to membrane damage and ultimately, ferroptotic cell death.[10][11][12][13][14]

Ferroptosis_Pathway cluster_synthesis Phospholipid Synthesis & Remodeling cluster_peroxidation Lipid Peroxidation PUFA Linoleic Acid (PUFA) ACSL4 ACSL4 PUFA->ACSL4 PUFA_CoA Linoleoyl-CoA ACSL4->PUFA_CoA LPCAT3 LPCAT3 PUFA_CoA->LPCAT3 LysoPL Lysophospholipid LysoPL->LPCAT3 PUFA_PL PUFA-Phospholipid (e.g., DLPC) LPCAT3->PUFA_PL ALOXs_ROS ALOXs / ROS PUFA_PL->ALOXs_ROS Lipid_Peroxides Lipid Peroxides Ferroptosis Ferroptosis Lipid_Peroxides->Ferroptosis ALOXs_ROS->Lipid_Peroxides GPX4 GPX4 System GPX4->Lipid_Peroxides

Ferroptosis Pathway Involving LPCAT3 and PUFA-PLs

Quantitative Data Summary

The following tables summarize key quantitative data from studies investigating the effects of DLPC and related pathways.

Table 1: Experimental Conditions for In Vitro Studies with DLPC

Cell LineTreatmentConcentrationDurationKey FindingReference
3T3-L1 AdipocytesThis compound0-50 µg/mL24 hEnhanced TNF-α release, lipolysis, and apoptosis.[1][15]
C2C12 MyocytesThis compoundNot specifiedNot specifiedIncreased PPARα expression levels.[1]

Table 2: Quantitative Effects in TNF-α Signaling

Cell TypeTreatmentEffectMagnitudeReference
Differentiated Human AdipocytesTNF-αIncrease in intracellular cAMP~1.7-fold[2]
Differentiated Human AdipocytesTNF-αDecrease in PDE3B expression~50%[2]

Experimental Protocols

Lipolysis Assay in 3T3-L1 Adipocytes

This protocol is adapted from commercially available lipolysis assay kits and published literature.

Objective: To quantify the release of glycerol from 3T3-L1 adipocytes as a measure of lipolysis.

Materials:

  • Differentiated 3T3-L1 adipocytes in a 96-well plate

  • Lipolysis Assay Buffer

  • Lipolysis Wash Buffer

  • Isoproterenol (positive control, e.g., 10 µM stock)

  • This compound (test compound)

  • Glycerol Assay Buffer

  • Glycerol Probe

  • Glycerol Enzyme Mix

  • Glycerol Standard (e.g., 1 mM)

  • 96-well plate for assay

  • Microplate reader (570 nm absorbance)

Procedure:

  • Cell Preparation: Differentiated 3T3-L1 adipocytes in a 96-well plate should have visible lipid droplets. Gently wash the cells twice with 100 µL of Lipolysis Wash Buffer.

  • Stimulation of Lipolysis:

    • Remove the final wash and add 150 µL of Lipolysis Assay Buffer to each well.

    • For positive control wells, add Isoproterenol to a final concentration of 100 nM.

    • For test wells, add the desired concentrations of DLPC.

    • Include vehicle control wells.

    • Incubate the plate for 1-3 hours at 37°C.

  • Sample Collection: Collect the media from each well.

  • Glycerol Measurement:

    • Add 20-50 µL of the collected media to a new 96-well plate. Adjust the volume to 50 µL with Lipolysis Assay Buffer.

    • Prepare a glycerol standard curve (e.g., 0, 2, 4, 6, 8, 10 nmol/well) by diluting the Glycerol Standard in Glycerol Assay Buffer. Bring the final volume of each standard to 50 µL.

    • Prepare a Reaction Mix containing Glycerol Assay Buffer, Glycerol Probe, and Glycerol Enzyme Mix according to the manufacturer's instructions.

    • Add 50 µL of the Reaction Mix to each standard and sample well.

    • Incubate at room temperature for 30 minutes, protected from light.

  • Data Analysis: Measure the absorbance at 570 nm. Subtract the 0 standard reading from all readings. Plot the standard curve and determine the glycerol concentration in the samples.

LPCAT3 Enzymatic Activity Assay

This protocol is based on published methods for determining LPCAT3 activity.

Objective: To measure the enzymatic activity of LPCAT3 by quantifying the formation of a fluorescently labeled phosphatidylcholine.

Materials:

  • Cell or tissue lysate containing LPCAT3

  • Enzyme reaction buffer (e.g., 75 mM Tris, 1 mg/mL BSA, pH 6.0)

  • NBD-Lyso-PC (fluorescent substrate, e.g., 11 µM final concentration)

  • Linoleoyl-CoA (acyl donor, e.g., 11 µM final concentration)

  • Reversed-phase HPLC with a fluorescence detector

Procedure:

  • Enzyme Preparation: Prepare cell or tissue lysates and determine the protein concentration.

  • Enzyme Reaction:

    • In a microcentrifuge tube, prepare a reaction mixture containing the enzyme reaction buffer and 20 µg of protein lysate.

    • Initiate the reaction by adding NBD-Lyso-PC and linoleoyl-CoA. The total reaction volume is typically 100 µL.

    • Incubate the reaction at 30°C for 10 minutes.

  • Reaction Termination and Lipid Extraction: Terminate the reaction and extract the lipids using a suitable method (e.g., Bligh-Dyer extraction).

  • HPLC Analysis:

    • Resuspend the dried lipid extract in a suitable solvent for HPLC injection.

    • Analyze the sample using a reversed-phase HPLC system with a fluorescence detector to separate and quantify the product, NBD-PC.

  • Data Analysis: Calculate the rate of NBD-PC formation to determine the LPCAT3 activity, typically expressed as pmol/min/mg protein.

Experimental and Logical Workflows

General Workflow for Lipidomics Analysis

The analysis of DLPC and other phospholipids in biological samples typically follows a standardized lipidomics workflow.

Lipidomics_Workflow Sample_Collection Sample Collection (Tissue, Cells, Plasma) Lipid_Extraction Lipid Extraction (e.g., Bligh-Dyer) Sample_Collection->Lipid_Extraction Sample_Prep Sample Preparation (Derivatization, if needed) Lipid_Extraction->Sample_Prep LC_MS LC-MS/MS Analysis Sample_Prep->LC_MS Data_Processing Data Processing (Peak Picking, Alignment) LC_MS->Data_Processing Lipid_ID Lipid Identification (Database Matching) Data_Processing->Lipid_ID Quantification Quantification Lipid_ID->Quantification Stat_Analysis Statistical Analysis Quantification->Stat_Analysis Bio_Interpretation Biological Interpretation Stat_Analysis->Bio_Interpretation

General Lipidomics Analysis Workflow

Conclusion

This compound is an important bioactive phospholipid with significant roles in metabolic and inflammatory signaling. Its ability to modulate TNF-α and PPARα pathways highlights its potential as a therapeutic target for conditions such as obesity-related inflammation and insulin resistance. Furthermore, its involvement in the ferroptosis pathway through the action of LPCAT3 opens up new avenues for research in cancer biology and other diseases where regulated cell death is a critical factor. The experimental protocols and workflows provided in this guide offer a starting point for researchers to further investigate the complex biology of this specific phosphatidylcholine species. A deeper understanding of the biochemical pathways involving DLPC will be crucial for the development of novel therapeutic strategies targeting lipid-mediated cellular processes.

References

The Role of 1,2-Dilinoleoyl-sn-glycero-3-PC in Ameliorating Insulin Resistance: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Insulin (B600854) resistance is a key pathological feature of type 2 diabetes and metabolic syndrome. Emerging research has highlighted the potential of specific lipid species in modulating insulin sensitivity. This technical guide focuses on the role of 1,2-dilinoleoyl-sn-glycero-3-phosphocholine (B1674671) (DLPC), a specific phosphatidylcholine, in the context of insulin resistance. This document provides a comprehensive overview of the molecular mechanisms, quantitative effects, and detailed experimental protocols related to DLPC's action in relevant in vitro models. It aims to serve as a valuable resource for researchers and professionals in the field of metabolic disease and drug development.

Introduction

The rising prevalence of insulin resistance necessitates the exploration of novel therapeutic strategies. Lipid molecules, traditionally viewed as mere energy storage units or structural components of membranes, are now recognized as critical signaling molecules that can influence metabolic homeostasis. Among these, phosphatidylcholines (PCs) have garnered interest for their potential to modulate insulin signaling pathways. This guide specifically dissects the role of 1,2-dilinoleoyl-sn-glycero-3-phosphocholine (DLPC), a PC species containing two linoleic acid acyl chains, in mitigating insulin resistance. We will delve into its effects on key cell types involved in glucose metabolism, namely adipocytes and myocytes, and elucidate the signaling cascades it modulates.

Quantitative Data on the Effects of DLPC

The following tables summarize the key quantitative findings from in vitro studies investigating the effects of DLPC on markers of insulin resistance, inflammation, and lipid metabolism.

Table 1: Effect of DLPC on TNF-α Release and Lipolysis in 3T3-L1 Adipocytes

TreatmentConcentrationOutcomeQuantitative EffectCitation
DLPC0 - 50 mg/mLTNF-α releaseDose-dependent increase[1]
DLPC0 - 50 mg/mLLipolysis (Glycerol release)Dose-dependent increase[1]
DLPC + TNF-α siRNA50 mg/mLLipolysis (Glycerol release)DLPC-induced lipolysis mitigated[2]
DLPC + TNF-α siRNA50 mg/mLApoptosisDLPC-induced apoptosis mitigated[2]

Table 2: Effect of DLPC on Insulin Signaling and Inflammation in Palmitate-Treated C2C12 Myotubes

TreatmentConcentrationOutcomeQuantitative EffectCitation
Palmitate (PA)0.2 - 0.6 mMp-Akt (Ser473)Dose-dependent decrease in insulin-stimulated phosphorylation[[“]]
Palmitate (PA)0.2 - 0.6 mM2-NBDG Glucose UptakeDose-dependent inhibition (13.7% - 26.5% inhibition)[[“]]
DLPCNot specifiedPPARα expressionIncreased expression[2]
DLPC + PANot specifiedPalmitate-induced inflammationSuppressive effects[2]
DLPC + PA + PPARα siRNANot specifiedSuppressive effects of DLPC on PA-induced inflammationAbrogated[2]
DLPC + PA + PPARα siRNANot specifiedSuppressive effects of DLPC on PA-induced insulin resistanceAbrogated[2]

Signaling Pathways and Logical Relationships

The following diagrams, generated using Graphviz, illustrate the proposed signaling pathways and logical relationships of DLPC's action in insulin resistance.

DLPC-Induced Lipolysis in Adipocytes

DLPC_Adipocyte_Lipolysis DLPC DLPC TNFa TNF-α Release DLPC->TNFa induces Lipolysis Lipolysis TNFa->Lipolysis mediates Apoptosis Apoptosis TNFa->Apoptosis mediates

DLPC induces lipolysis and apoptosis in adipocytes via TNF-α.
DLPC Amelioration of Insulin Resistance in Myotubes

DLPC_Myotube_Insulin_Resistance cluster_Palmitate Palmitate-Induced Stress cluster_DLPC DLPC Intervention Palmitate Palmitate Inflammation Inflammation Palmitate->Inflammation InsulinResistance Insulin Resistance (decreased p-Akt) Inflammation->InsulinResistance DLPC DLPC PPARa PPARα Expression DLPC->PPARa increases PPARa->Inflammation suppresses PPARa->InsulinResistance ameliorates

DLPC improves insulin sensitivity in myotubes by increasing PPARα.
Experimental Workflow: Investigating DLPC Effects

Experimental_Workflow cluster_Adipocyte_Arm Adipocyte Model (3T3-L1) cluster_Myotube_Arm Myotube Model (C2C12) Adipocyte_Culture 3T3-L1 Differentiation DLPC_Treatment_Ad DLPC Treatment Adipocyte_Culture->DLPC_Treatment_Ad TNFa_siRNA TNF-α siRNA (optional) DLPC_Treatment_Ad->TNFa_siRNA Lipolysis_Assay Lipolysis Assay (Glycerol Release) DLPC_Treatment_Ad->Lipolysis_Assay TNFa_Assay TNF-α ELISA DLPC_Treatment_Ad->TNFa_Assay TNFa_siRNA->Lipolysis_Assay Myotube_Culture C2C12 Differentiation Palmitate_IR Palmitate-Induced Insulin Resistance Myotube_Culture->Palmitate_IR DLPC_Treatment_My DLPC Treatment Palmitate_IR->DLPC_Treatment_My PPARa_siRNA PPARα siRNA (optional) DLPC_Treatment_My->PPARa_siRNA Western_Blot Western Blot (p-Akt, PPARα) DLPC_Treatment_My->Western_Blot Glucose_Uptake Glucose Uptake Assay DLPC_Treatment_My->Glucose_Uptake PPARa_siRNA->Western_Blot

Workflow for in vitro studies of DLPC in adipocytes and myotubes.

Experimental Protocols

This section provides detailed methodologies for the key experiments cited in this guide.

Cell Culture and Differentiation
  • 3T3-L1 Preadipocyte Culture and Differentiation:

    • Culture 3T3-L1 preadipocytes in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin.

    • Induce differentiation 2 days post-confluence by switching to a differentiation medium containing DMEM with 10% FBS, 0.5 mM 3-isobutyl-1-methylxanthine (B1674149) (IBMX), 1 µM dexamethasone, and 10 µg/mL insulin for 48 hours.

    • Maintain the differentiated adipocytes in DMEM with 10% FBS and 10 µg/mL insulin, changing the medium every 2 days. Mature adipocytes are typically used for experiments after 8-10 days of differentiation.

  • C2C12 Myoblast Culture and Differentiation:

    • Culture C2C12 myoblasts in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin.

    • Induce differentiation into myotubes when cells reach 80-90% confluency by switching to a differentiation medium consisting of DMEM supplemented with 2% horse serum and 1% penicillin-streptomycin.

    • Maintain the cells in differentiation medium for 4-6 days to allow for the formation of multinucleated myotubes.

Induction of Insulin Resistance in C2C12 Myotubes
  • Prepare a stock solution of palmitic acid (palmitate) complexed to bovine serum albumin (BSA).

  • Treat differentiated C2C12 myotubes with palmitate at a final concentration of 0.2-0.75 mM in differentiation medium for 16-24 hours to induce insulin resistance.[2][[“]]

  • A control group treated with BSA vehicle should be included in all experiments.

Lipolysis Assay (Glycerol Release)
  • Plate differentiated 3T3-L1 adipocytes in a 96-well plate.

  • Wash the cells with Krebs-Ringer bicarbonate buffer (KRBH) supplemented with 2% BSA.

  • Incubate the cells with various concentrations of DLPC (e.g., 0-50 mg/mL) in KRBH buffer for a specified time (e.g., 24 hours).[1]

  • Collect the supernatant (medium) from each well.

  • Measure the glycerol (B35011) concentration in the supernatant using a commercially available glycerol assay kit, which is typically a colorimetric or fluorometric assay.[4]

  • Normalize the glycerol release to the total protein content of the cells in each well.

TNF-α Enzyme-Linked Immunosorbent Assay (ELISA)
  • Following treatment of 3T3-L1 adipocytes with DLPC, collect the cell culture supernatant.

  • Quantify the concentration of TNF-α in the supernatant using a commercially available mouse TNF-α ELISA kit, following the manufacturer's instructions.

  • Briefly, the assay involves adding the supernatant to microplate wells pre-coated with a TNF-α capture antibody, followed by the addition of a detection antibody, a substrate, and a stop solution.

  • Measure the absorbance at 450 nm using a microplate reader.

  • Calculate the TNF-α concentration based on a standard curve generated with recombinant TNF-α.

Western Blot Analysis
  • Lyse C2C12 myotubes in RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Determine the protein concentration of the lysates using a BCA protein assay.

  • Separate equal amounts of protein (e.g., 20-30 µg) by SDS-PAGE and transfer to a PVDF membrane.

  • Block the membrane with 5% non-fat dry milk or BSA in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.

  • Incubate the membrane with primary antibodies against p-Akt (Ser473), total Akt, PPARα, and a loading control (e.g., GAPDH or β-actin) overnight at 4°C.

  • Wash the membrane with TBST and incubate with the appropriate horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

  • Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and image the blot using a chemiluminescence detection system.

  • Quantify the band intensities using image analysis software and normalize to the loading control.

siRNA-Mediated Gene Silencing
  • For C2C12 Myotubes (PPARα):

    • Transfect C2C12 myoblasts or differentiated myotubes with siRNA targeting PPARα or a non-targeting control siRNA using a suitable transfection reagent (e.g., Lipofectamine RNAiMAX).

    • Follow the manufacturer's protocol for the transfection reagent. Typically, a final siRNA concentration of 20-50 nM is used.

    • After 48-72 hours of transfection, proceed with the experiment (e.g., palmitate and DLPC treatment) and subsequent analysis (e.g., Western blotting) to confirm knockdown efficiency and assess its effect on the experimental outcomes.[5]

  • For 3T3-L1 Adipocytes (TNF-α):

    • Transfect differentiated 3T3-L1 adipocytes with siRNA targeting TNF-α or a non-targeting control siRNA.

    • Due to the lipid-laden nature of mature adipocytes, transfection can be challenging. Optimized protocols or specific transfection reagents for adipocytes may be required.

    • After 48-72 hours, treat the cells with DLPC and perform the lipolysis assay to determine the role of TNF-α in DLPC-induced lipolysis.[2]

Conclusion and Future Directions

The evidence presented in this guide suggests that 1,2-dilinoleoyl-sn-glycero-3-PC holds promise as a modulator of insulin sensitivity. In adipocytes, DLPC induces lipolysis through a TNF-α-dependent mechanism. In myotubes, it ameliorates palmitate-induced insulin resistance by upregulating PPARα, which in turn suppresses inflammation. These findings highlight the intricate role of specific lipid species in regulating metabolic pathways and offer potential avenues for therapeutic intervention in insulin resistance and related disorders.

Future research should focus on validating these in vitro findings in animal models of insulin resistance and obesity. Investigating the detailed downstream targets of PPARα activation by DLPC in myocytes will provide a more complete picture of its mechanism of action. Furthermore, exploring the structure-activity relationship of different phosphatidylcholine species could lead to the identification of even more potent and specific modulators of insulin sensitivity. Ultimately, a deeper understanding of how lipids like DLPC interact with cellular signaling networks will be crucial for the development of novel therapies to combat the growing epidemic of metabolic diseases.

References

The Lipolytic Effects of Dilauroyl-phosphatidylcholine on Adipocytes: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dilauroyl-phosphatidylcholine (DLPC), a saturated phosphatidylcholine, has garnered interest for its potential role in modulating adipocyte metabolism, particularly in the context of lipolysis. This technical guide provides an in-depth overview of the current understanding of DLPC's effects on adipocyte lipolysis, drawing upon available research on DLPC and closely related phosphatidylcholines. The guide summarizes quantitative data, details relevant experimental protocols, and visualizes the key signaling pathways involved.

Data Presentation: Quantitative Effects of Phosphatidylcholines on Adipocyte Lipolysis

Direct quantitative data on the dose-dependent effects of Dilauroyl-phosphatidylcholine (DLPC) on adipocyte lipolysis are limited in publicly available literature. However, studies on a closely related compound, phosphatidylcholine (PPC), provide valuable insights into the potential quantitative effects. The following tables summarize data from studies on PPC-induced lipolysis and associated signaling molecules in 3T3-L1 adipocytes.

Disclaimer: The following data is derived from studies using a general phosphatidylcholine (PPC) preparation and should be considered as a proxy for the potential effects of DLPC. Further research is required to establish the specific dose-response of DLPC.

Table 1: Dose-Dependent Effect of Phosphatidylcholine (PPC) on Lipolysis in 3T3-L1 Adipocytes [1]

PPC Concentration (mg/mL)Glycerol Release (Fold Change vs. Control)
01.0
1~1.2
5~1.8
10~2.5

Table 2: Dose-Dependent Effect of Phosphatidylcholine (PPC) on TNF-α Release from 3T3-L1 Adipocytes [1]

PPC Concentration (mg/mL)TNF-α Release (Fold Change vs. Control)
01.0
1~1.5
5~2.5
10~3.5

Table 3: Effect of TNF-α on Intracellular cAMP Levels and Perilipin Phosphorylation in Adipocytes [2][3]

TreatmentIntracellular cAMP (Fold Change vs. Control)Perilipin Phosphorylation
Control1.0Basal
TNF-α (10 ng/mL)~1.7Increased (electrophoretic shift from 65 to 67 kDa)

Signaling Pathways

The lipolytic effect of phosphatidylcholines like DLPC in adipocytes is believed to be mediated, at least in part, through the induction of Tumor Necrosis Factor-alpha (TNF-α). The following diagrams illustrate the proposed signaling cascade and a general experimental workflow for its investigation.

DLPC_Lipolysis_Pathway cluster_adipocyte Adipocyte DLPC DLPC Adipocyte Adipocyte Membrane TNFa_Release TNF-α Release Adipocyte->TNFa_Release Induces TNFR TNFR1 TNFa_Release->TNFR Binds to MEK MEK TNFR->MEK Activates ERK ERK MEK->ERK Activates PDE3B PDE3B (Phosphodiesterase 3B) ERK->PDE3B Inhibits cAMP cAMP PDE3B->cAMP Degrades PKA PKA (Protein Kinase A) cAMP->PKA Activates Perilipin Perilipin PKA->Perilipin Phosphorylates HSL HSL (Hormone-Sensitive Lipase) PKA->HSL Phosphorylates pPerilipin p-Perilipin Lipolysis Lipolysis (Triglyceride Breakdown) pPerilipin->Lipolysis Promotes pHSL p-HSL pHSL->Lipolysis Catalyzes Glycerol_FFA Glycerol + Free Fatty Acids Lipolysis->Glycerol_FFA Releases Experimental_Workflow Start Start: Differentiated 3T3-L1 Adipocytes Treatment Treat with DLPC (Varying Concentrations and Time Points) Start->Treatment Collect_Media Collect Culture Media Treatment->Collect_Media Cell_Lysate Prepare Cell Lysates Treatment->Cell_Lysate Glycerol_Assay Glycerol Release Assay Collect_Media->Glycerol_Assay FFA_Assay Free Fatty Acid Assay Collect_Media->FFA_Assay TNFa_ELISA TNF-α ELISA Collect_Media->TNFa_ELISA Western_Blot Western Blot Analysis (p-HSL, p-Perilipin, etc.) Cell_Lysate->Western_Blot cAMP_Assay cAMP Assay Cell_Lysate->cAMP_Assay PKA_Assay PKA Activity Assay Cell_Lysate->PKA_Assay Data_Analysis Data Analysis and Interpretation Glycerol_Assay->Data_Analysis FFA_Assay->Data_Analysis TNFa_ELISA->Data_Analysis Western_Blot->Data_Analysis cAMP_Assay->Data_Analysis PKA_Assay->Data_Analysis

References

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Age-related memory decline represents a growing global health concern, necessitating the exploration of novel therapeutic strategies. This technical guide delves into the potential role of Dilauroyl-Phosphatidylcholine (DLPC), a specific phosphatidylcholine species, in mitigating the multifactorial processes underlying cognitive aging. While direct clinical evidence for DLPC is nascent, a compelling body of preclinical research on related phospholipids, coupled with an understanding of the neurobiology of aging, suggests that DLPC may exert beneficial effects through modulation of neuronal membrane integrity, cholinergic function, neuroinflammation, and mitochondrial bioenergetics. This document provides a comprehensive overview of the current understanding, outlines key experimental protocols for future investigation, and presents hypothetical signaling pathways through which DLPC may confer its neuroprotective effects.

Introduction: The Challenge of Age-Related Memory Decline

The aging process is accompanied by a gradual decline in cognitive functions, with memory being particularly vulnerable. This decline is not a singular event but rather the culmination of various cellular and molecular alterations within the brain. Key pathological hallmarks of the aging brain include:

  • Synaptic Dysfunction: A reduction in synaptic density and plasticity, crucial for learning and memory, is a consistent finding in the aged brain. This is often associated with decreased expression of essential synaptic proteins.

  • Cholinergic System Dysregulation: The cholinergic system, which utilizes acetylcholine (B1216132) as a primary neurotransmitter, plays a vital role in memory and attention. Age-related decline in cholinergic function is a well-established contributor to cognitive impairment.

  • Neuroinflammation: Chronic, low-grade inflammation in the brain, mediated by activated microglia and astrocytes, contributes to neuronal damage and cognitive decline.

  • Mitochondrial Dysfunction: A decline in mitochondrial bioenergetic efficiency and an increase in oxidative stress are central to the aging process, impairing neuronal function and viability.

  • Amyloid-β (Aβ) Pathology: While strongly associated with Alzheimer's disease, the accumulation of Aβ aggregates is also observed in the brains of many cognitively normal elderly individuals, suggesting its role as a risk factor in age-related cognitive decline.

Phosphatidylcholines (PCs) are integral components of neuronal membranes and precursors to the neurotransmitter acetylcholine. Dietary intake of PCs has been linked to a reduced risk of dementia and improved cognitive performance.[1][2] DLPC, with its two lauric acid (12:0) saturated fatty acid chains, possesses unique biophysical properties that may influence membrane fluidity and protein function, making it a promising candidate for targeted therapeutic intervention.

Hypothetical Mechanisms of DLPC in Ameliorating Age-Related Memory Decline

Based on the known effects of phosphatidylcholines and the pathophysiology of brain aging, we propose several key mechanisms through which DLPC may exert its beneficial effects.

Modulation of Neuronal Membrane Properties and Synaptic Function

As a phospholipid, DLPC can be incorporated into neuronal membranes, potentially altering their fluidity and structural integrity. This can have profound effects on the function of membrane-bound proteins, including receptors and ion channels critical for synaptic transmission.

DLPC DLPC Membrane Neuronal Membrane Integration DLPC->Membrane Fluidity Altered Membrane Fluidity & Structure Membrane->Fluidity Receptor Modulation of Receptor Function (e.g., NMDA, AMPA) Fluidity->Receptor Synaptic Enhanced Synaptic Plasticity (LTP) Receptor->Synaptic Cognition Improved Memory Formation Synaptic->Cognition

Figure 1: DLPC's potential impact on synaptic plasticity.

Enhancement of Cholinergic Neurotransmission

DLPC can serve as a metabolic precursor for choline (B1196258), which is essential for the synthesis of acetylcholine (ACh). Studies have shown that administration of phosphatidylcholine can increase brain acetylcholine concentrations and improve memory in animal models of dementia.[3][4]

DLPC DLPC Choline Increased Choline Availability DLPC->Choline ACh Enhanced Acetylcholine Synthesis Choline->ACh Cholinergic Improved Cholinergic Neurotransmission ACh->Cholinergic Memory Amelioration of Age-Related Memory Deficits Cholinergic->Memory

Figure 2: DLPC's proposed role in the cholinergic pathway.

Attenuation of Neuroinflammation

Neuroinflammation, characterized by the activation of microglia, contributes to neuronal damage in the aging brain. Phosphatidylcholines have been shown to restore neuronal plasticity under inflammatory stress.[5][6] DLPC may modulate microglial activation, shifting them from a pro-inflammatory (M1) to an anti-inflammatory (M2) phenotype.

cluster_0 Microglia M1 Pro-inflammatory (M1) Phenotype Cytokines Reduced Pro-inflammatory Cytokine Release (TNF-α, IL-1β) M2 Anti-inflammatory (M2) Phenotype Neuroprotection Neuroprotection DLPC DLPC DLPC->M1 Inhibition DLPC->M2 Promotion

Figure 3: DLPC's potential immunomodulatory effect on microglia.

Support of Mitochondrial Function

Mitochondrial dysfunction is a cornerstone of aging. By influencing membrane composition, DLPC could potentially stabilize the mitochondrial membrane, improve the efficiency of the electron transport chain, and reduce the production of reactive oxygen species (ROS).

DLPC DLPC Mito_Membrane Mitochondrial Membrane Stabilization DLPC->Mito_Membrane ETC Improved Electron Transport Chain Function Mito_Membrane->ETC ATP Increased ATP Production ETC->ATP ROS Decreased Reactive Oxygen Species (ROS) ETC->ROS Viability Enhanced Neuronal Viability ATP->Viability ROS->Viability Reduced Damage

Figure 4: Proposed impact of DLPC on mitochondrial bioenergetics.

Quantitative Data Summary

Direct quantitative data on the effects of DLPC on age-related memory decline are not yet available in the published literature. However, studies on general phosphatidylcholine (PC) provide a basis for expected outcomes.

Study Type Model Compound Dosage/Concentration Key Findings Citation
In VivoDementia Mouse ModelEgg Phosphatidylcholine100 mg/day by gavage for ~45 daysImproved passive avoidance performance; Increased brain choline and acetylcholine concentrations.[3][4]
In VitroPrimary Cultured NeuronsPhosphatidylcholinePretreatmentCompletely prevented Aβ1-42-induced neuronal death (measured by LDH release) in a dose-dependent manner.[7]
In VitroNeural Stem Cells (NSCs)Phosphatidylcholine-enriched mediaNot specifiedEnhanced neuronal differentiation and restored synaptic defects under inflammatory conditions.[5][6]
Human Observational2,497 Finnish MenDietary Phosphatidylcholine>222 mg/day vs. <144 mg/day28% lower risk of incident dementia in the highest intake quartile.[1]
Human Observational72 healthy adults (65-75 years)Blood Phosphatidylcholine LevelsNot applicableHigher blood levels associated with greater cognitive flexibility.[2]

Experimental Protocols

To rigorously evaluate the potential of DLPC in ameliorating age-related memory decline, a series of well-defined in vitro and in vivo experiments are necessary.

In Vitro Assessment of DLPC's Neuroprotective Effects

start Primary Neuronal Cultures (e.g., from aged rodents) treatment DLPC Treatment (Dose-response) start->treatment stressor Induction of Age-Related Stressors (e.g., Aβ oligomers, oxidative stress) treatment->stressor viability Cell Viability Assays (MTT, LDH) stressor->viability mitochondria Mitochondrial Function Assays (TMRM for ΔΨm, Seahorse for OCR) stressor->mitochondria synaptic Synaptic Protein Expression (Western Blot for Synaptophysin, PSD-95) stressor->synaptic end Data Analysis viability->end mitochondria->end synaptic->end

Figure 5: Workflow for in vitro neuroprotection assays.

Objective: To determine the direct neuroprotective effects of DLPC on neurons under conditions mimicking age-related stress.

Methodology:

  • Cell Culture:

    • Isolate primary cortical or hippocampal neurons from aged (e.g., 18-24 months) C57BL/6 mice or Sprague-Dawley rats.

    • Alternatively, use human induced pluripotent stem cell (iPSC)-derived neurons from aged donors.

    • Culture neurons in appropriate media until mature.

  • DLPC Preparation and Treatment:

    • Prepare a stock solution of DLPC in a suitable solvent (e.g., ethanol (B145695) or DMSO) and dilute to final concentrations in culture media.

    • Treat neuronal cultures with a range of DLPC concentrations (e.g., 1-100 µM) for various durations (e.g., 24-72 hours).

  • Induction of Neuronal Stress:

    • Following DLPC pretreatment, expose neurons to stressors relevant to aging, such as:

      • Amyloid-β (Aβ) oligomers: 1-10 µM for 24 hours.

      • Oxidative stress: Hydrogen peroxide (H₂O₂) at 50-200 µM for 1-2 hours.

      • Excitotoxicity: Glutamate at 50-100 µM for 15-30 minutes.

  • Assessment of Neuroprotection:

    • Cell Viability:

      • MTT Assay: Measure mitochondrial reductase activity as an indicator of cell viability.

      • LDH Assay: Quantify lactate (B86563) dehydrogenase release into the culture medium as a marker of cell death.

    • Mitochondrial Function:

      • Mitochondrial Membrane Potential (ΔΨm): Use fluorescent dyes like TMRM or JC-1 and quantify fluorescence intensity via microscopy or a plate reader.[8][9]

      • Oxygen Consumption Rate (OCR): Employ a Seahorse XF Analyzer to measure mitochondrial respiration.[3][4]

    • Synaptic Integrity:

      • Western Blotting: Analyze the expression levels of presynaptic (e.g., synaptophysin, VAMP2) and postsynaptic (e.g., PSD-95, Homer1) proteins.

In Vitro Assessment of DLPC's Anti-inflammatory Effects

Objective: To investigate the modulatory effects of DLPC on microglial activation and inflammatory responses.

Methodology:

  • Cell Culture:

    • Isolate primary microglia from neonatal mouse or rat brains.

    • Alternatively, use a microglial cell line such as BV-2.

  • DLPC Treatment and Microglial Activation:

    • Pre-treat microglial cultures with various concentrations of DLPC for 24 hours.

    • Induce a pro-inflammatory (M1) phenotype by stimulating with lipopolysaccharide (LPS) (100 ng/mL) and interferon-gamma (IFN-γ) (20 ng/mL) for 24 hours.

  • Analysis of Inflammatory Response:

    • Quantitative Real-Time PCR (qRT-PCR): Measure the mRNA expression of pro-inflammatory markers (e.g., TNF-α, IL-1β, iNOS) and anti-inflammatory markers (e.g., Arg1, Ym1).[10]

    • ELISA: Quantify the secretion of pro-inflammatory cytokines (TNF-α, IL-1β) in the culture supernatant.

    • Immunocytochemistry: Stain for M1 (e.g., iNOS, CD86) and M2 (e.g., Arg1, CD206) markers to visualize changes in microglial phenotype.

In Vivo Assessment of DLPC on Cognitive Function in Aged Animals

start Aged Animal Model (e.g., 18-month-old mice) treatment Chronic DLPC Administration (e.g., gavage, diet) start->treatment behavior Behavioral Testing (Morris Water Maze, Novel Object Recognition) treatment->behavior tissue Tissue Collection (Brain) behavior->tissue biochem Biochemical Analysis (ACh levels, Synaptic Proteins) tissue->biochem histo Histological Analysis (Microglial activation, Synaptic density) tissue->histo end Data Analysis and Correlation biochem->end histo->end

Figure 6: Workflow for in vivo cognitive and neurobiological assessment.

Objective: To determine if chronic DLPC administration can ameliorate age-related memory deficits and associated neuropathological changes.

Methodology:

  • Animal Model:

    • Use aged male and female C57BL/6 mice (18-24 months old).

  • DLPC Administration:

    • Administer DLPC daily for a prolonged period (e.g., 1-3 months) via oral gavage (e.g., 50-200 mg/kg) or incorporated into the diet.

    • Include a vehicle control group.

  • Behavioral Assessment:

    • Morris Water Maze: To assess spatial learning and memory.

    • Novel Object Recognition Test: To evaluate recognition memory.

    • Y-Maze or T-Maze: To measure spatial working memory.

  • Post-mortem Brain Analysis:

    • Neurotransmitter Levels: Measure acetylcholine and choline levels in hippocampal and cortical homogenates using HPLC-MS.

    • Synaptic Protein Expression: Quantify levels of key synaptic proteins (e.g., synaptophysin, PSD-95, SNAP-25) in hippocampal and cortical lysates via Western blotting or ELISA.

    • Immunohistochemistry:

      • Stain for microglial (Iba1, CD68) and astrocyte (GFAP) markers to assess neuroinflammation.

      • Use synaptic markers (e.g., synaptophysin) to quantify synaptic density.

    • Gene Expression Analysis: Perform qRT-PCR on hippocampal and cortical tissue to measure the expression of genes related to synaptic plasticity (e.g., Bdnf, c-Fos), inflammation, and cholinergic function.

Conclusion and Future Directions

While direct evidence for the efficacy of DLPC in treating age-related memory decline is still forthcoming, the existing body of research on phosphatidylcholines provides a strong rationale for its investigation. The proposed mechanisms of action—enhancement of neuronal membrane integrity, support of cholinergic neurotransmission, attenuation of neuroinflammation, and improvement of mitochondrial function—represent key therapeutic targets in the aging brain. The experimental protocols outlined in this guide offer a systematic approach to elucidating the neuroprotective potential of DLPC. Future research should focus on conducting these preclinical studies to generate the necessary quantitative data. Positive findings would warrant further investigation into the pharmacokinetics and safety of DLPC, ultimately paving the way for clinical trials in elderly populations experiencing age-related cognitive decline. The development of DLPC as a nutraceutical or therapeutic agent could offer a promising strategy to promote healthy brain aging and improve the quality of life for the growing elderly population.

References

The Architecture of a Key Cellular Component: An In-depth Technical Guide to the Structure of DLPC Phospholipid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive technical overview of the structure and properties of 1,2-dilauroyl-sn-glycero-3-phosphocholine (B33377) (DLPC), a crucial phospholipid in membrane research and drug delivery systems. We will delve into its molecular architecture, physicochemical characteristics, and the experimental methodologies used to elucidate its structure.

Molecular Structure of DLPC

DLPC is a glycerophospholipid, a class of lipids that form the fundamental framework of biological membranes.[1] Its structure is amphiphilic, possessing both a hydrophilic (water-loving) head group and two hydrophobic (water-fearing) tails. This dual nature drives the self-assembly of DLPC into bilayers in aqueous environments, forming structures such as liposomes and cell membrane models.[1][2]

The core components of a DLPC molecule are:

  • A Choline (B1196258) Head Group: This positively charged group is highly polar and interacts favorably with water.

  • A Phosphate (B84403) Group: This negatively charged group links the choline to the glycerol (B35011) backbone.

  • A Glycerol Backbone: This three-carbon molecule serves as the scaffold for the head group and the two acyl chains.

  • Two Lauroyl Acyl Chains: These are saturated fatty acid tails, each containing 12 carbon atoms.[2][3] The "sn" in the name refers to the stereospecific numbering of the glycerol backbone, with the acyl chains attached at the sn-1 and sn-2 positions and the phosphate group at the sn-3 position.

Below is a diagram illustrating the molecular structure of DLPC.

DLPC_Structure cluster_head Hydrophilic Head cluster_tails Hydrophobic Tails choline Choline N(CH₃)₃⁺ phosphate Phosphate PO₄⁻ choline->phosphate glycerol Glycerol phosphate->glycerol acyl1 Lauroyl Chain (12:0) glycerol->acyl1 sn-1 acyl2 Lauroyl Chain (12:0) glycerol->acyl2 sn-2

Molecular structure of DLPC phospholipid.

Physicochemical Properties of DLPC

The physical and chemical properties of DLPC are critical for its function in forming stable and fluid lipid bilayers. These properties are summarized in the table below.

PropertyValueReference
Molecular Formula C₃₂H₆₄NO₈P[2]
Molecular Weight 621.83 g/mol
CAS Number 18194-25-7[2]
Form Powder
Assay >99% (TLC)
Storage Temperature -20°C
Gel-to-Liquid Crystalline Transition Temperature (Tm) -2 °C[4]
Solubility Ethanol: 25 mg/ml[2]

Experimental Protocols for Characterizing DLPC Structure

The structural and mechanical properties of DLPC and the bilayers it forms are investigated using a variety of advanced biophysical techniques. Detailed methodologies for key experiments are provided below.

Atomic Force Microscopy (AFM) for Supported Lipid Bilayer (SLB) Characterization

AFM is a high-resolution imaging technique used to visualize the topography and measure the mechanical properties of SLBs.

Methodology:

  • Preparation of Small Unilamellar Vesicles (SUVs):

    • Dissolve DLPC in chloroform.

    • Evaporate the solvent under a stream of nitrogen to form a thin lipid film.

    • Dry the film under vacuum for at least 2 hours to remove residual solvent.

    • Hydrate the lipid film with a buffer solution (e.g., Tris/NaCl/CaCl₂) to form a multilamellar vesicle (MLV) suspension.

    • Sonicate the MLV suspension until the solution becomes clear to form SUVs.[5]

  • Formation of Supported Lipid Bilayers:

    • Cleave a mica substrate to create a fresh, atomically flat surface.

    • Deposit the SUV suspension onto the mica surface. The vesicles will adsorb, rupture, and fuse to form a continuous lipid bilayer. The presence of divalent cations like Ca²⁺ facilitates this process.

  • AFM Imaging:

    • Operate the AFM in contact or tapping mode in a liquid cell to prevent dehydration of the bilayer.

    • Scan the surface to obtain topographical images of the SLB. These images can reveal the overall morphology, defects, and the presence of any phase-separated domains.

  • Force Spectroscopy:

    • Perform force-distance measurements by pressing the AFM tip against the bilayer and then retracting it.

    • The resulting force-distance curve can be used to determine the breakthrough force, which is the force required to puncture the bilayer, providing insights into its mechanical stability.[6]

X-ray Scattering for Bilayer Structural Analysis

Small-angle X-ray scattering (SAXS) is a powerful technique to determine the structure of lipid bilayers in solution, providing information on bilayer thickness and electron density profiles.

Methodology:

  • Sample Preparation:

    • Prepare a dispersion of multilamellar or unilamellar DLPC vesicles in a suitable buffer. The concentration should be optimized to maximize the scattering signal while minimizing inter-vesicle interactions.

  • Data Acquisition:

    • The sample is exposed to a collimated X-ray beam, typically at a synchrotron source to achieve high flux and resolution.[7][8]

    • The scattered X-rays are collected on a 2D detector.[7]

    • Scattering data from the buffer alone is also collected for background subtraction.

  • Data Analysis:

    • The 2D scattering pattern is radially averaged to produce a 1D scattering profile of intensity versus the scattering vector, q.

    • For multilamellar vesicles, the positions of the Bragg peaks are used to determine the lamellar repeat distance (d-spacing).

    • For unilamellar vesicles, the form factor of the scattering curve is analyzed using models of the bilayer's electron density profile. This analysis yields parameters such as the hydrophobic thickness and the headgroup-to-headgroup distance.[9]

Fluorescence Microscopy for Observing Bilayer Dynamics

Fluorescence microscopy, particularly in conjunction with techniques like Fluorescence Recovery After Photobleaching (FRAP), is used to study the lateral mobility of lipids within a bilayer.

Methodology:

  • Preparation of Fluorescently Labeled SLBs:

    • Prepare a lipid mixture of DLPC and a small mole fraction (e.g., 1%) of a fluorescently labeled lipid probe (e.g., a lipid with a fluorescent headgroup or acyl chain).

    • Form an SLB on a clean glass coverslip using the vesicle fusion method described for AFM.

  • FRAP Measurement:

    • Image the fluorescently labeled SLB using a fluorescence microscope.

    • Use a high-intensity laser to photobleach the fluorescent probes in a small, defined region of interest (ROI).[10]

    • Acquire a time-lapse series of images of the bleached region at low laser intensity.[10]

  • Data Analysis:

    • Measure the recovery of fluorescence intensity within the bleached ROI over time.

    • Fit the fluorescence recovery curve to a diffusion model to extract the lateral diffusion coefficient of the fluorescent probe, which reflects the fluidity of the lipid bilayer.

Logical Relationships in DLPC Characterization

The experimental workflows for characterizing DLPC phospholipids (B1166683) involve a logical progression from sample preparation to data acquisition and analysis, as illustrated in the following diagram.

Experimental_Workflow cluster_prep Sample Preparation cluster_characterization Characterization Techniques cluster_analysis Data Analysis & Output lipid_film Lipid Film Formation hydration Hydration (MLVs) lipid_film->hydration suv_prep SUV Preparation (Sonication/Extrusion) hydration->suv_prep afm Atomic Force Microscopy suv_prep->afm xray X-ray Scattering suv_prep->xray fluorescence Fluorescence Microscopy suv_prep->fluorescence afm_analysis Topography & Mechanical Properties afm->afm_analysis xray_analysis Bilayer Thickness & Electron Density xray->xray_analysis fluorescence_analysis Lipid Mobility & Fluidity fluorescence->fluorescence_analysis

Workflow for DLPC characterization.

References

Foundational Research on Polyunsaturated Phospholipids: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide delves into the core principles of polyunsaturated phospholipids (B1166683) (PUFAs), covering their fundamental structure, diverse functions, and critical roles in cellular signaling. This document provides a comprehensive overview of experimental methodologies for their analysis and presents quantitative data on their distribution in various biological systems.

Introduction to Polyunsaturated Phospholipids

Polyunsaturated phospholipids are a class of lipids that are integral components of cellular membranes.[1] Structurally, they consist of a glycerol (B35011) backbone, a phosphate (B84403) group, a polar head group, and at least one fatty acid tail containing multiple double bonds.[2] The presence of these double bonds introduces kinks in the fatty acid chains, which increases membrane fluidity and influences a wide range of cellular processes.[2]

PUFAs are not only structural components but also serve as precursors for a vast array of signaling molecules that regulate inflammation, cell death, and immune responses. The two major families of PUFAs are the omega-6 and omega-3 fatty acids, with arachidonic acid (AA) and docosahexaenoic acid (DHA) being among the most biologically significant members.

Key Signaling Pathways Involving PUFA-Phospholipids

Polyunsaturated fatty acids stored in membrane phospholipids are released by phospholipases and metabolized into potent lipid mediators. These signaling pathways are crucial in both physiological and pathological conditions.

The Arachidonic Acid Cascade and Eicosanoid Synthesis

Arachidonic acid (an omega-6 PUFA) is a precursor to a large family of inflammatory mediators known as eicosanoids. This pathway is a primary target for many anti-inflammatory drugs. Upon cellular stimulation, arachidonic acid is liberated from the sn-2 position of membrane phospholipids by phospholipase A2.[3] It is then metabolized by cyclooxygenase (COX) and lipoxygenase (LOX) enzymes to produce prostaglandins, thromboxanes, and leukotrienes, respectively.[3][4]

Arachidonic_Acid_Cascade MembranePL Membrane Phospholipids (with Arachidonic Acid) AA Arachidonic Acid (AA) MembranePL->AA Release COX Cyclooxygenase (COX) AA->COX LOX Lipoxygenase (LOX) AA->LOX PLA2 Phospholipase A2 PLA2->AA Prostaglandins Prostaglandins (e.g., PGE2) COX->Prostaglandins Thromboxanes Thromboxanes (e.g., TXA2) COX->Thromboxanes Leukotrienes Leukotrienes (e.g., LTB4) LOX->Leukotrienes Inflammation Inflammation, Pain, Fever Prostaglandins->Inflammation Platelet_Aggregation Platelet Aggregation Thromboxanes->Platelet_Aggregation Leukotrienes->Inflammation Bronchoconstriction Bronchoconstriction Leukotrienes->Bronchoconstriction

Arachidonic Acid Cascade for Eicosanoid Synthesis.
DHA-Derived Resolvins and Protectins in Inflammation Resolution

In contrast to the pro-inflammatory eicosanoids derived from arachidonic acid, omega-3 PUFAs like docosahexaenoic acid (DHA) are precursors to specialized pro-resolving mediators (SPMs), including resolvins and protectins.[5][6] These molecules actively promote the resolution of inflammation, a process critical for tissue homeostasis and repair.[5] The biosynthesis of these mediators often involves the enzymes 15-lipoxygenase (15-LOX) and 5-lipoxygenase (5-LOX).[7]

DHA_Resolution_Pathway MembranePL_DHA Membrane Phospholipids (with DHA) DHA Docosahexaenoic Acid (DHA) MembranePL_DHA->DHA Release LOX15 15-Lipoxygenase DHA->LOX15 LOX5 5-Lipoxygenase LOX15->LOX5 Intermediate Products Resolvins Resolvins (e.g., RvD1) LOX5->Resolvins Protectins Protectins (e.g., PD1) LOX5->Protectins Resolution Resolution of Inflammation Resolvins->Resolution Anti_Inflammation Anti-inflammatory Effects Resolvins->Anti_Inflammation Protectins->Resolution Protectins->Anti_Inflammation

Biosynthesis of DHA-derived Pro-resolving Mediators.
The Role of PUFA-Phospholipids in Ferroptosis

Ferroptosis is a form of regulated cell death characterized by iron-dependent lipid peroxidation.[8] Phospholipids containing polyunsaturated fatty acids are the primary substrates for this process. The enzyme Glutathione Peroxidase 4 (GPX4) is a key regulator of ferroptosis, as it reduces lipid hydroperoxides to non-toxic lipid alcohols, thereby protecting cells from this form of death.[9] Inhibition or depletion of GPX4 leads to the accumulation of lipid peroxides and subsequent cell death.[10][11]

Ferroptosis_Pathway cluster_membrane Cell Membrane cluster_cytosol Cytosol PUFA_PL PUFA-Phospholipids Lipid_Peroxides Lipid Peroxides (PUFA-OOH) PUFA_PL->Lipid_Peroxides Oxidation (Fe2+) GPX4 GPX4 Lipid_Peroxides->GPX4 Substrate Ferroptosis Ferroptosis Lipid_Peroxides->Ferroptosis Accumulation leads to GSSG GSSG GPX4->GSSG NonToxic_Lipids Non-toxic Lipid Alcohols (PUFA-OH) GPX4->NonToxic_Lipids GPX4->Ferroptosis Inhibits GSH GSH GSH->GPX4 Experimental_Workflow Sample Biological Sample (Tissue, Cells, Plasma) Extraction Lipid Extraction (Folch/Bligh-Dyer) Sample->Extraction Separation Phospholipid Separation (TLC or HPLC) Extraction->Separation Hydrolysis Hydrolysis & Methylation Separation->Hydrolysis FAME_Analysis FAME Analysis (GC-MS or GC-FID) Hydrolysis->FAME_Analysis Data_Analysis Data Analysis & Quantification FAME_Analysis->Data_Analysis

References

Methodological & Application

Preparation of 1,2-Dilinoleoyl-sn-glycero-3-PC (DLPC) Liposomes: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed protocol for the preparation of 1,2-Dilinoleoyl-sn-glycero-3-phosphocholine (DLPC) liposomes using the thin-film hydration method followed by extrusion. This method is widely used to produce unilamellar vesicles with a controlled size distribution, suitable for various applications in drug delivery, biophysical studies, and as model membrane systems.

Introduction

DLPC is a di-unsaturated phospholipid containing two linoleoyl chains. Its low phase transition temperature (Tm) of -2°C makes it a fluid and flexible lipid at physiological temperatures, which can be advantageous for certain drug delivery applications. The protocol outlined below is a robust method for producing DLPC liposomes with reproducible characteristics.

Materials and Equipment

Materials
  • 1,2-Dilinoleoyl-sn-glycero-3-PC (DLPC)

  • Chloroform (B151607) or a chloroform:methanol mixture (e.g., 2:1 v/v)

  • Phosphate-Buffered Saline (PBS), pH 7.4

  • Deionized water

  • Nitrogen or Argon gas

  • Polycarbonate membranes (e.g., 0.1 µm pore size)

  • Filter supports for the extruder

Equipment
  • Rotary evaporator

  • Round-bottom flask (appropriate volume for the intended batch size)

  • Water bath or heating block

  • Vacuum pump

  • Liposome (B1194612) extruder (e.g., mini-extruder)

  • Gas-tight syringes for the extruder

  • Vortex mixer

  • Dynamic Light Scattering (DLS) instrument for size analysis

  • Spectrophotometer or fluorometer for encapsulation efficiency determination

Experimental Protocols

The preparation of DLPC liposomes involves three main stages: preparation of the lipid film, hydration of the film to form multilamellar vesicles (MLVs), and extrusion to produce unilamellar vesicles (LUVs) of a defined size.

Thin-Film Hydration
  • Lipid Dissolution: Dissolve the desired amount of DLPC in chloroform or a chloroform:methanol mixture in a round-bottom flask. A typical lipid concentration for the final liposome suspension is between 5 and 20 mg/mL. For example, to prepare 1 mL of a 10 mg/mL liposome suspension, start with 10 mg of DLPC. The volume of the organic solvent should be sufficient to fully dissolve the lipid and coat the bottom of the flask with a thin film upon evaporation (e.g., 1-2 mL for 10 mg of lipid).

  • Solvent Evaporation: Attach the flask to a rotary evaporator. Evaporate the organic solvent under reduced pressure. The rotation of the flask ensures the formation of a thin, uniform lipid film on the inner surface of the flask. The water bath temperature should be kept close to room temperature.

  • Drying: To ensure complete removal of the organic solvent, place the flask under high vacuum for at least 2 hours, or overnight.

Hydration of the Lipid Film
  • Hydration Buffer: Add the desired volume of the aqueous buffer (e.g., PBS, pH 7.4) to the round-bottom flask containing the dry lipid film. The temperature of the hydration buffer should be above the phase transition temperature (Tm) of DLPC (-2°C). Room temperature is sufficient for this step.

  • Vesicle Formation: Hydrate the lipid film by gentle rotation of the flask. This process allows the lipids to swell and form multilamellar vesicles (MLVs). The hydration process can be facilitated by vortexing the suspension intermittently. The hydration time is typically 30 minutes to 1 hour.

Extrusion
  • Extruder Assembly: Assemble the liposome extruder with a polycarbonate membrane of the desired pore size (e.g., 0.1 µm for liposomes of approximately 100-120 nm in diameter).

  • Extrusion Process: Transfer the MLV suspension to one of the syringes of the extruder. Pass the lipid suspension through the membrane back and forth for an odd number of passes (e.g., 11 or 21 passes). This process reduces the size and lamellarity of the vesicles, resulting in a more homogeneous population of large unilamellar vesicles (LUVs). The extrusion should be performed at a temperature above the Tm of DLPC; room temperature is adequate.

Characterization of Liposomes

Size and Zeta Potential

The size (hydrodynamic diameter), polydispersity index (PDI), and zeta potential of the prepared liposomes should be determined using Dynamic Light Scattering (DLS). A low PDI value (typically < 0.2) indicates a narrow and homogeneous size distribution.

Encapsulation Efficiency

For drug-loaded liposomes, the encapsulation efficiency (EE%) needs to be determined. This is the percentage of the initial drug that is successfully entrapped within the liposomes.

  • Separation of Free Drug: Separate the unencapsulated drug from the liposome suspension. This can be achieved by methods such as dialysis, size exclusion chromatography, or ultracentrifugation.

  • Quantification of Encapsulated Drug: Lyse the liposomes using a suitable detergent (e.g., Triton X-100) to release the encapsulated drug.

  • Calculation: Quantify the amount of encapsulated drug using a suitable analytical technique (e.g., UV-Vis spectroscopy or fluorescence spectroscopy). The EE% is calculated using the following formula:

    EE% = (Amount of encapsulated drug / Total initial amount of drug) x 100

Data Presentation

The following tables summarize typical quantitative data for the preparation and characterization of DLPC liposomes.

Table 1: Typical Parameters for DLPC Liposome Preparation

ParameterValueNotes
Lipid Composition
DLPC Concentration5 - 20 mg/mLHigher concentrations may lead to aggregation.
Thin-Film Hydration
Organic SolventChloroform or Chloroform:Methanol (2:1 v/v)Ensure complete dissolution of the lipid.
Solvent Volume1-2 mL per 10 mg of lipidSufficient to form a thin film.
Hydration BufferPBS (pH 7.4) or other physiological bufferThe choice of buffer depends on the application.
Hydration TemperatureRoom Temperature (> -2°C)Must be above the Tm of DLPC.
Hydration Time30 - 60 minutesWith intermittent vortexing.
Extrusion
Membrane Pore Size0.1 µm (100 nm)For liposomes of ~100-120 nm.
Number of Passes11 - 21An odd number of passes is recommended.
Extrusion TemperatureRoom Temperature (> -2°C)Must be above the Tm of DLPC.

Table 2: Expected Characteristics of Prepared DLPC Liposomes

CharacteristicTypical ValueMethod of Analysis
Size (Hydrodynamic Diameter) 100 - 120 nm (for 0.1 µm extrusion)Dynamic Light Scattering (DLS)
Polydispersity Index (PDI) < 0.2Dynamic Light Scattering (DLS)
Zeta Potential Near-neutral in PBSDynamic Light Scattering (DLS)
Encapsulation Efficiency (EE%) Dependent on the encapsulated moleculeVaries with the properties of the drug and loading method.

Visualizations

Experimental Workflow

The following diagram illustrates the key steps in the preparation of DLPC liposomes.

Liposome_Preparation_Workflow cluster_0 Thin-Film Hydration cluster_1 Hydration cluster_2 Extrusion cluster_3 Characterization Lipid Dissolution Lipid Dissolution Solvent Evaporation Solvent Evaporation Lipid Dissolution->Solvent Evaporation Drying Drying Solvent Evaporation->Drying Hydration with Aqueous Buffer Hydration with Aqueous Buffer Drying->Hydration with Aqueous Buffer Formation of MLVs Formation of MLVs Hydration with Aqueous Buffer->Formation of MLVs Extrusion through Polycarbonate Membrane Extrusion through Polycarbonate Membrane Formation of MLVs->Extrusion through Polycarbonate Membrane Formation of LUVs Formation of LUVs Extrusion through Polycarbonate Membrane->Formation of LUVs DLS Analysis DLS Analysis Formation of LUVs->DLS Analysis Encapsulation Efficiency Encapsulation Efficiency Formation of LUVs->Encapsulation Efficiency

Caption: Workflow for DLPC liposome preparation.

Logical Relationship of Key Parameters

The following diagram illustrates the relationship between key preparation parameters and the final liposome characteristics.

Liposome_Parameters cluster_prep Preparation Parameters cluster_char Liposome Characteristics Lipid_Concentration Lipid Concentration Stability Stability Lipid_Concentration->Stability Extrusion_Pore_Size Extrusion Pore Size Liposome_Size Liposome Size Extrusion_Pore_Size->Liposome_Size Number_of_Passes Number of Passes Number_of_Passes->Liposome_Size PDI Polydispersity Index (PDI) Number_of_Passes->PDI Liposome_Size->Stability PDI->Stability

Caption: Key parameters influencing liposome characteristics.

Troubleshooting

  • Lipid film does not form properly: Ensure the flask is rotating during solvent evaporation to create a thin, even film. If the lipid crashes out of solution, consider using a different solvent system (e.g., increasing the proportion of methanol).

  • Low encapsulation efficiency: For hydrophilic drugs, ensure the drug is dissolved in the hydration buffer. For hydrophobic drugs, co-dissolve the drug with the lipid in the organic solvent. The properties of the drug (size, charge) will significantly impact encapsulation.

  • High PDI value: Ensure a sufficient number of extrusion passes. Clogging of the membrane can also lead to a broad size distribution; ensure the MLV suspension is not too concentrated and consider a pre-extrusion step through a larger pore size membrane.

  • Liposome aggregation: This can be caused by high lipid concentrations or inappropriate buffer conditions (e.g., ionic strength, pH). Consider optimizing these parameters.

This comprehensive guide provides a solid foundation for the successful preparation and characterization of DLPC liposomes for a variety of research and development applications.

Application Notes and Protocols for Thin-Film Hydration of DLPC Liposomes

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Liposomes are microscopic vesicles composed of a lipid bilayer enclosing an aqueous core. Their biocompatibility and ability to encapsulate both hydrophilic and lipophilic molecules make them ideal carriers for drug delivery.[1][2] The thin-film hydration method, also known as the Bangham method, is a simple, widely used technique for preparing liposomes.[3] This protocol provides a detailed procedure for the preparation of unilamellar liposomes using 1,2-dilauroyl-sn-glycero-3-phosphocholine (B33377) (DLPC) through the thin-film hydration and extrusion method. DLPC is a saturated phospholipid with a low phase transition temperature (Tm), making it a suitable choice for forming stable liposomes at room temperature.

Physicochemical Properties of DLPC

Understanding the properties of DLPC is crucial for successful liposome (B1194612) preparation. The most critical parameter is the main phase transition temperature (Tm), which is the temperature at which the lipid bilayer transitions from a gel-like, ordered state to a fluid, liquid-crystalline state. For DLPC, this transition occurs at approximately -2°C.[4] Hydration of the lipid film should be performed above this temperature to ensure proper liposome formation.

Applications of DLPC Liposomes

DLPC-based liposomes are versatile tools in research and drug development. Their relatively simple structure and well-characterized properties make them excellent model membrane systems. In drug delivery, they can be used to encapsulate a variety of therapeutic agents, including both hydrophobic and hydrophilic drugs.[5][6] The encapsulation of hydrophobic drugs involves their initial dissolution with the lipids in an organic solvent, while hydrophilic drugs are encapsulated by dissolving them in the aqueous buffer used for hydration.[7][8]

Data Presentation

ParameterValue/RecommendationSource(s)
DLPC Properties
Molecular FormulaC32H64NO8PN/A
Molecular Weight621.83 g/mol N/A
Main Phase Transition Temperature (Tm)~ -2 °C[4]
Protocol Parameters
DLPC Concentration in Organic Solvent10-20 mg/mL[9]
Organic SolventChloroform (B151607) or Chloroform:Methanol (2:1 or 3:1 v/v)[9][10]
Rotary Evaporation Temperature40-45 °C[8][9]
Thin Film DryingOvernight under high vacuum[11]
Hydration BufferPhosphate-Buffered Saline (PBS), Tris, or HEPES[12][13]
Hydration TemperatureRoom Temperature (~25 °C)
Extrusion Membrane Pore Size100 nm for unilamellar vesicles[14][15]
Extrusion Cycles11-21 passes[16]
Characterization
Size and Polydispersity Index (PDI)Dynamic Light Scattering (DLS)[4]
Zeta PotentialElectrophoretic Light Scattering[17][18]

Experimental Protocol

Materials
  • 1,2-dilauroyl-sn-glycero-3-phosphocholine (DLPC)

  • Chloroform or a mixture of Chloroform and Methanol (e.g., 2:1 v/v)

  • Hydration buffer (e.g., Phosphate-Buffered Saline, pH 7.4)

  • Round-bottom flask

  • Rotary evaporator

  • High vacuum pump

  • Water bath

  • Liposome extruder with polycarbonate membranes (e.g., 100 nm pore size)

  • Syringes

Methods
  • Lipid Dissolution:

    • Weigh the desired amount of DLPC and dissolve it in chloroform or a chloroform:methanol mixture in a round-bottom flask to achieve a final concentration of 10-20 mg/mL.[9]

    • If encapsulating a hydrophobic drug, dissolve it along with the lipid in the organic solvent at this stage.[5][19]

  • Thin Film Formation:

    • Attach the flask to a rotary evaporator.

    • Immerse the flask in a water bath set to 40-45°C.[9]

    • Rotate the flask and apply a vacuum to evaporate the organic solvent. A thin, uniform lipid film should form on the inner surface of the flask.

  • Drying:

    • Once the film appears dry, place the flask under a high vacuum for at least 2-4 hours, or preferably overnight, to ensure the complete removal of any residual organic solvent.[11]

  • Hydration:

    • Add the desired volume of the aqueous hydration buffer to the flask containing the dry lipid film. The temperature of the buffer should be above the Tm of DLPC, so room temperature is sufficient.

    • If encapsulating a hydrophilic drug, it should be dissolved in this buffer.[19]

    • Agitate the flask by hand or on a vortex mixer until the entire lipid film is suspended in the buffer. This will result in the formation of multilamellar vesicles (MLVs).

  • Size Reduction by Extrusion:

    • Assemble the liposome extruder with a polycarbonate membrane of the desired pore size (e.g., 100 nm).[2]

    • Draw the MLV suspension into a syringe and attach it to one end of the extruder. Attach an empty syringe to the other end.

    • Push the liposome suspension through the membrane from one syringe to the other. This constitutes one pass.

    • Repeat this process for a total of 11-21 passes to obtain a homogenous population of unilamellar vesicles (LUVs).[16]

  • Characterization:

    • Size and Polydispersity Index (PDI): Measure the hydrodynamic diameter and PDI of the liposome suspension using Dynamic Light Scattering (DLS).[4] For accurate measurements, the sample may need to be diluted.

    • Zeta Potential: Determine the surface charge of the liposomes by measuring the zeta potential.[17][18] This is particularly important for predicting the stability and in vivo behavior of the liposomes.

Mandatory Visualization

Thin_Film_Hydration_Workflow Workflow for DLPC Liposome Preparation cluster_0 Preparation cluster_1 Liposome Formation cluster_2 Processing & Analysis A 1. Dissolve DLPC in Organic Solvent B 2. Form Thin Lipid Film (Rotary Evaporation) A->B Evaporation C 3. Dry Film under High Vacuum B->C Removal of Residual Solvent D 4. Hydrate Film with Aqueous Buffer C->D Addition of Aqueous Phase E 5. Form Multilamellar Vesicles (MLVs) D->E Agitation F 6. Extrusion through Polycarbonate Membrane E->F Size Reduction G 7. Form Unilamellar Vesicles (LUVs) F->G Homogenization H 8. Characterization (DLS, Zeta Potential) G->H Quality Control

Caption: Workflow for the preparation of DLPC liposomes.

References

Application Notes and Protocols for Artificial Lipid Droplet Formation using DLPC

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Artificial lipid droplets (aLDs) are synthetically created organelles that mimic the structure of natural cellular lipid droplets. They consist of a neutral lipid core, primarily composed of triacylglycerols (TAGs) and cholesteryl esters, surrounded by a phospholipid monolayer.[1][2][3] These structures serve as powerful tools in various research and development areas, including the study of lipid metabolism, drug delivery, and the investigation of protein-lipid interactions.[4][5] 1,2-dilauroyl-sn-glycero-3-phosphocholine (B33377) (DLPC) is a saturated phosphatidylcholine with two 12-carbon acyl chains. Its relatively short chain length and well-defined physical properties make it a suitable candidate for forming stable phospholipid monolayers in artificial systems.[6] These application notes provide detailed protocols for the formation of aLDs using DLPC, offering a versatile platform for in vitro studies.

Principle of Artificial Lipid Droplet Formation

The formation of artificial lipid droplets is based on the principle of emulsification, where an oil phase (neutral lipids) is dispersed within an aqueous phase, stabilized by a surfactant (phospholipids).[1] The phospholipids, in this case DLPC, orient themselves at the oil-water interface with their hydrophobic acyl chains embedded in the neutral lipid core and their hydrophilic phosphocholine (B91661) headgroups facing the aqueous buffer. This arrangement forms a stable monolayer that encapsulates the neutral lipid core, creating an artificial lipid droplet.[1][2] Several methods can be employed to achieve this, including thin-film hydration, sonication, and solvent injection.[1]

Key Components and Their Roles

ComponentChemical NameRole in aLD Formation
Phospholipid 1,2-dilauroyl-sn-glycero-3-phosphocholine (DLPC)Forms the stabilizing monolayer around the neutral lipid core.
Neutral Lipid Triacylglycerol (e.g., Triolein)Forms the hydrophobic core of the artificial lipid droplet.
Buffer e.g., Phosphate-Buffered Saline (PBS)Provides the aqueous environment and maintains a stable pH.
Organic Solvent e.g., Chloroform (B151607), Ethanol (B145695)Used to dissolve and mix the lipids before emulsification.

Experimental Protocols

Protocol 1: Artificial Lipid Droplet Formation by Thin-Film Hydration and Sonication

This protocol is a widely used method for creating aLDs, often referred to as adiposomes when they are protein-free.[5]

Materials:

  • 1,2-dilauroyl-sn-glycero-3-phosphocholine (DLPC)

  • Triacylglycerol (TAG) (e.g., Triolein)

  • Chloroform

  • Phosphate-Buffered Saline (PBS), pH 7.4

  • Round-bottom flask

  • Rotary evaporator

  • Water bath sonicator

  • Extruder with polycarbonate membranes (optional)

Procedure:

  • Lipid Film Preparation:

    • In a round-bottom flask, dissolve DLPC and TAG in chloroform at a desired molar ratio (e.g., 1:10 DLPC:TAG).

    • Remove the chloroform using a rotary evaporator under vacuum to form a thin lipid film on the wall of the flask.

    • Further dry the film under vacuum for at least 1 hour to remove any residual solvent.

  • Hydration:

    • Add pre-warmed (above the phase transition temperature of DLPC) PBS buffer to the flask.

    • Vortex the mixture vigorously for several minutes to hydrate (B1144303) the lipid film and form a crude emulsion of multilamellar vesicles and lipid droplets.

  • Sonication:

    • Submerge the flask in a water bath sonicator.

    • Sonicate the suspension until the solution becomes translucent, indicating the formation of smaller, more uniform aLDs. The sonication time will need to be optimized depending on the instrument and desired droplet size.

  • Purification (Optional):

    • To obtain a more homogenous population of aLDs, the suspension can be centrifuged at a low speed (e.g., 5,000 x g) to pellet larger aggregates. The supernatant containing the aLDs is then collected.[7]

    • For size-specific selection, the aLD suspension can be extruded through polycarbonate membranes with a defined pore size.

Protocol 2: Artificial Lipid Droplet Formation by Solvent Injection

This method can produce highly stable aLDs with a uniform particle size.[1]

Materials:

  • DLPC

  • TAG

  • Ethanol

  • Aqueous buffer (e.g., PBS, pH 7.4)

  • Stir plate and stir bar

Procedure:

  • Lipid Solution Preparation:

    • Dissolve DLPC and TAG in ethanol by heating gently.[4]

  • Injection:

    • While vigorously stirring the aqueous buffer, rapidly inject the lipid-ethanol solution into the buffer.

    • The rapid dilution causes the lipids to self-assemble into aLDs.

  • Solvent Removal:

    • Continue stirring the solution until the ethanol has completely evaporated. This will result in a stable, milky suspension of aLDs.[4]

  • Purification:

    • The resulting aLDs can be isolated and washed by centrifugation at high speed (e.g., 20,000 x g). The floating layer of aLDs is collected and can be resuspended in fresh buffer.[7]

Visualization and Logical Workflow

The following diagrams illustrate the conceptual workflow and the fundamental structure of an artificial lipid droplet.

G cluster_prep Preparation cluster_formation Formation cluster_purification Purification cluster_result Result prep1 Dissolve DLPC and TAG in Organic Solvent prep2 Create Thin Lipid Film (Thin-Film Method) prep1->prep2 Evaporation form2 Solvent Injection prep1->form2 Direct Injection prep3 Hydrate with Aqueous Buffer prep2->prep3 form1 Sonication or Vortexing prep3->form1 purify1 Centrifugation form1->purify1 form2->purify1 purify2 Extrusion (Optional) purify1->purify2 result Stable Artificial Lipid Droplets purify1->result purify2->result G cluster_ald Artificial Lipid Droplet cluster_monolayer Phospholipid Monolayer core Neutral Lipid Core (Triacylglycerols) p1 p2 p3 p4 p5 p6 p7 p8 core->p8  Hydrophobic Tails p1->p2 p2->p3 p3->p4 p4->p5 aqueous Aqueous Environment (Buffer) p4->aqueous Hydrophilic Headgroup p5->p6 p6->p7 p7->p8 p8->p1 label_dlpc DLPC

References

Application Notes and Protocols: 1,2-Dilinoleoyl-sn-glycero-3-PC (DLPC) in Drug Delivery Systems

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of 1,2-Dilinoleoyl-sn-glycero-3-phosphocholine (DLPC) in the formulation of drug delivery systems. DLPC is a zwitterionic phospholipid with two unsaturated linoleic acid chains, which imparts fluidity to lipid bilayers, making it a valuable component in the creation of liposomes and lipid nanoparticles (LNPs) for encapsulating a variety of therapeutic agents.[1]

Introduction to DLPC in Drug Delivery

1,2-Dilinoleoyl-sn-glycero-3-PC is a biocompatible and biodegradable phospholipid that readily self-assembles into vesicular structures in aqueous environments.[1] Its unsaturated acyl chains contribute to a lower phase transition temperature, resulting in a more fluid and permeable lipid bilayer at physiological temperatures. This characteristic can be advantageous for enhancing drug encapsulation and modulating release kinetics. DLPC is particularly suited for the delivery of both hydrophobic and hydrophilic drugs, as well as nucleic acids.[1]

Key Attributes of DLPC:

  • Biocompatibility: As a naturally occurring phospholipid component, DLPC exhibits low toxicity and immunogenicity.

  • Enhanced Membrane Fluidity: The two linoleic acid chains increase the fluidity of the liposomal membrane, which can influence drug release and cellular uptake.[1]

  • Versatility: DLPC can be used to form various types of nanocarriers, including conventional liposomes, stealth liposomes (with PEGylation), and lipid nanoparticles.

Quantitative Data on DLPC-based Formulations

While specific quantitative data for drug-loaded DLPC liposomes is not extensively available in publicly accessible literature, data from structurally similar phospholipids (B1166683) like 1,2-Dioleoyl-sn-glycero-3-phosphocholine (DOPC) can provide valuable insights. The following tables summarize typical formulation characteristics that can be expected when using unsaturated phosphocholines like DLPC.

Table 1: Encapsulation Efficiency and Drug Loading of a Model Hydrophobic Drug (e.g., 17β-estradiol) in DOPC-based Liposomes

FormulationEncapsulation Efficiency (%)Drug Loading Capacity (µg drug/mg lipid)
Neutral (DOPC/Cholesterol)85.3 ± 2.142.6 ± 1.1
Cationic (DOPC/Cholesterol/DDAB)92.5 ± 1.846.3 ± 0.9
Anionic (DOPC/Cholesterol/DMPG)88.7 ± 2.544.4 ± 1.3

Data is representative and based on studies using DOPC, a close structural analog of DLPC. DDAB: Didodecyldimethylammonium bromide; DMPG: 1,2-dimyristoyl-sn-glycero-3-phospho-rac-(1-glycerol). Experimental conditions will influence these values.

Table 2: Physicochemical Characterization of DOPC-based Liposomes

FormulationParticle Size (nm)Polydispersity Index (PDI)Zeta Potential (mV)
Neutral (DOPC/Cholesterol)125.4 ± 5.20.15 ± 0.03-5.8 ± 1.2
Cationic (DOPC/Cholesterol/DDAB)135.8 ± 6.10.18 ± 0.04+35.2 ± 2.5
Anionic (DOPC/Cholesterol/DMPG)130.1 ± 4.90.16 ± 0.02-40.5 ± 3.1

Data is representative and based on studies using DOPC. The PDI indicates the size distribution, with values < 0.3 being considered acceptable for drug delivery applications. Zeta potential is an indicator of colloidal stability.

Experimental Protocols

Protocol for Preparation of DLPC Liposomes by Thin-Film Hydration and Extrusion

This protocol describes the preparation of unilamellar DLPC liposomes with a diameter of approximately 100 nm.

Materials:

  • This compound (DLPC)

  • Cholesterol (optional, for membrane stabilization)

  • Drug to be encapsulated

  • Chloroform (B151607) or a suitable organic solvent mixture

  • Hydration buffer (e.g., phosphate-buffered saline, PBS, pH 7.4)

  • Rotary evaporator

  • Water bath sonicator

  • Liposome (B1194612) extrusion device (e.g., Avanti Mini-Extruder)

  • Polycarbonate membranes (e.g., 100 nm pore size)

  • Glass round-bottom flask

Procedure:

  • Lipid Film Formation:

    • Dissolve DLPC and cholesterol (if used, e.g., at a 2:1 molar ratio of DLPC:cholesterol) in chloroform in a round-bottom flask.

    • If encapsulating a hydrophobic drug, dissolve it in the organic solvent along with the lipids.

    • Remove the organic solvent using a rotary evaporator under vacuum at a temperature above the phase transition temperature of DLPC to form a thin, uniform lipid film on the inner wall of the flask.

    • Further dry the lipid film under high vacuum for at least 2 hours to remove any residual solvent.

  • Hydration:

    • Hydrate the lipid film with the hydration buffer. If encapsulating a hydrophilic drug, dissolve it in the hydration buffer.

    • The volume of the buffer should be sufficient to achieve the desired final lipid concentration (e.g., 10-20 mg/mL).

    • Agitate the flask by gentle rotation to facilitate the formation of multilamellar vesicles (MLVs). This can be done by hand or on a shaker at a temperature above the lipid's phase transition temperature.

  • Size Reduction by Extrusion:

    • Assemble the extrusion device with the desired polycarbonate membrane (e.g., 100 nm).

    • Transfer the MLV suspension to a syringe and pass it through the extruder a specified number of times (e.g., 11-21 passes) to form large unilamellar vesicles (LUVs) with a more uniform size distribution.

  • Purification:

    • Remove the unencapsulated drug by methods such as dialysis, size exclusion chromatography (e.g., using a Sephadex G-50 column), or ultracentrifugation.

Protocol for Characterization of DLPC Liposomes

3.2.1. Particle Size and Zeta Potential Analysis

  • Technique: Dynamic Light Scattering (DLS) and Electrophoretic Light Scattering (ELS).

  • Procedure:

    • Dilute the liposome suspension with the hydration buffer to an appropriate concentration for measurement.

    • Transfer the diluted sample to a cuvette.

    • Measure the particle size (hydrodynamic diameter) and polydispersity index (PDI) using DLS.

    • Measure the zeta potential using ELS to assess the surface charge and colloidal stability.

3.2.2. Determination of Encapsulation Efficiency

  • Principle: To quantify the amount of drug encapsulated within the liposomes relative to the total amount of drug used.

  • Procedure:

    • Separate the liposomes from the unencapsulated drug using one of the purification methods mentioned in section 3.1.

    • Quantify the concentration of the unencapsulated drug in the supernatant/filtrate using a suitable analytical method (e.g., UV-Vis spectrophotometry, HPLC, fluorescence spectroscopy).

    • Disrupt the liposomes using a suitable detergent (e.g., Triton X-100) or solvent (e.g., methanol) to release the encapsulated drug.

    • Quantify the total drug concentration in the disrupted liposome suspension.

    • Calculate the Encapsulation Efficiency (EE%) using the following formula:

    EE (%) = [(Total Drug - Unencapsulated Drug) / Total Drug] x 100

Protocol for In Vitro Drug Release Study

This protocol describes a common dialysis-based method to evaluate the in vitro release profile of a drug from DLPC liposomes.

Materials:

  • Drug-loaded DLPC liposome suspension

  • Dialysis membrane with an appropriate molecular weight cut-off (MWCO) that allows the free drug to pass through but retains the liposomes.

  • Release medium (e.g., PBS, pH 7.4, or a buffer mimicking physiological conditions)

  • Shaking water bath or incubator

  • Analytical instrument for drug quantification

Procedure:

  • Place a known volume of the drug-loaded liposome suspension into a dialysis bag.

  • Seal the dialysis bag and immerse it in a known volume of the release medium in a beaker or flask.

  • Place the setup in a shaking water bath maintained at 37°C.

  • At predetermined time intervals (e.g., 0.5, 1, 2, 4, 8, 12, 24, 48 hours), withdraw an aliquot of the release medium.

  • Replace the withdrawn volume with an equal volume of fresh release medium to maintain sink conditions.

  • Quantify the concentration of the released drug in the collected aliquots using a suitable analytical method.

  • Calculate the cumulative percentage of drug released at each time point.

Visualizations

Experimental_Workflow_for_DLPC_Liposome_Preparation cluster_0 Lipid Film Formation cluster_1 Hydration cluster_2 Size Reduction cluster_3 Purification & Characterization Dissolve DLPC\n& Drug in\nOrganic Solvent Dissolve DLPC & Drug in Organic Solvent Evaporate Solvent\n(Rotary Evaporator) Evaporate Solvent (Rotary Evaporator) Dissolve DLPC\n& Drug in\nOrganic Solvent->Evaporate Solvent\n(Rotary Evaporator) Dry Film\n(High Vacuum) Dry Film (High Vacuum) Evaporate Solvent\n(Rotary Evaporator)->Dry Film\n(High Vacuum) Hydrate Film\nwith Aqueous\nBuffer (+ Drug) Hydrate Film with Aqueous Buffer (+ Drug) Dry Film\n(High Vacuum)->Hydrate Film\nwith Aqueous\nBuffer (+ Drug) Formation of\nMultilamellar Vesicles\n(MLVs) Formation of Multilamellar Vesicles (MLVs) Hydrate Film\nwith Aqueous\nBuffer (+ Drug)->Formation of\nMultilamellar Vesicles\n(MLVs) Extrusion through\nPolycarbonate\nMembrane Extrusion through Polycarbonate Membrane Formation of\nMultilamellar Vesicles\n(MLVs)->Extrusion through\nPolycarbonate\nMembrane Formation of\nUnilamellar Vesicles\n(LUVs) Formation of Unilamellar Vesicles (LUVs) Extrusion through\nPolycarbonate\nMembrane->Formation of\nUnilamellar Vesicles\n(LUVs) Purification\n(Dialysis/SEC) Purification (Dialysis/SEC) Formation of\nUnilamellar Vesicles\n(LUVs)->Purification\n(Dialysis/SEC) Characterization\n(DLS, EE%, Release) Characterization (DLS, EE%, Release) Purification\n(Dialysis/SEC)->Characterization\n(DLS, EE%, Release)

Caption: Workflow for DLPC Liposome Preparation.

In_Vitro_Drug_Release_Assay Drug-loaded\nDLPC Liposomes Drug-loaded DLPC Liposomes Place in\nDialysis Bag Place in Dialysis Bag Drug-loaded\nDLPC Liposomes->Place in\nDialysis Bag Dialysis Bag Dialysis Bag Immerse in\nRelease Medium\n(37°C) Immerse in Release Medium (37°C) Dialysis Bag->Immerse in\nRelease Medium\n(37°C) Sample Release\nMedium at\nTime Intervals Sample Release Medium at Time Intervals Immerse in\nRelease Medium\n(37°C)->Sample Release\nMedium at\nTime Intervals Quantify\nReleased Drug\n(e.g., HPLC) Quantify Released Drug (e.g., HPLC) Sample Release\nMedium at\nTime Intervals->Quantify\nReleased Drug\n(e.g., HPLC) Calculate\nCumulative\nRelease (%) Calculate Cumulative Release (%) Quantify\nReleased Drug\n(e.g., HPLC)->Calculate\nCumulative\nRelease (%)

Caption: In Vitro Drug Release Assay Workflow.

Conclusion

This compound is a versatile and effective phospholipid for the development of liposomal and lipid nanoparticle-based drug delivery systems. Its inherent biocompatibility and the fluidity it imparts to lipid bilayers make it an attractive choice for a wide range of therapeutic applications. The protocols and data presented here provide a foundational guide for researchers to design, formulate, and characterize DLPC-based nanocarriers for enhanced drug delivery. Further optimization of formulation parameters will be necessary to tailor the system for specific drug candidates and therapeutic goals.

References

Application Notes and Protocols for the Formulation of DLPC-Based Lipid Nanoparticles (LNPs)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Lipid nanoparticles (LNPs) have become a leading platform for the delivery of nucleic acid therapeutics, such as mRNA and siRNA, due to their high encapsulation efficiency, biocompatibility, and ability to facilitate endosomal escape of the payload.[1][2] A typical LNP formulation consists of four key components: an ionizable cationic lipid, a PEGylated lipid, cholesterol, and a neutral "helper" phospholipid.[1][3] The ionizable lipid is crucial for encapsulating the negatively charged nucleic acid and for its release into the cytoplasm.[1][4] Cholesterol modulates the fluidity and stability of the lipid bilayer, while the PEG-lipid controls particle size and prevents aggregation.[2][5]

The helper phospholipid plays a significant role in the structural integrity and fusogenicity of the LNP.[1][3] While 1,2-distearoyl-sn-glycero-3-phosphocholine (B53569) (DSPC) is commonly used in clinically approved formulations, this document provides a detailed protocol for the formulation and characterization of LNPs using 1,2-dilauroyl-sn-glycero-3-phosphocholine (B33377) (DLPC) as the helper lipid.[1][6] DLPC possesses shorter saturated acyl chains (C12:0) compared to DSPC (C18:0), which is expected to create a more fluid lipid bilayer. This alteration may influence the physicochemical properties of the LNPs, including particle size, stability, and the release kinetics of the encapsulated therapeutic.

These application notes provide a comprehensive guide for the formulation of DLPC-based LNPs using a microfluidic mixing approach, along with detailed protocols for their subsequent characterization.

Materials and Methods

Materials
Reagent/MaterialRecommended Supplier
Ionizable Lipid (e.g., DLin-MC3-DMA)Available from various chemical suppliers
1,2-dilauroyl-sn-glycero-3-phosphocholine (DLPC)Avanti Polar Lipids
CholesterolSigma-Aldrich
PEG-Lipid (e.g., DMG-PEG 2000)Avanti Polar Lipids
Nucleic Acid (e.g., mRNA, siRNA)Custom synthesis or commercial supplier
Ethanol (B145695) (200 proof, RNase-free)Sigma-Aldrich
Citrate (B86180) Buffer (50 mM, pH 4.0, RNase-free)Prepare from Sodium Citrate and Citric Acid
Phosphate-Buffered Saline (PBS, 1X, RNase-free)Thermo Fisher Scientific
RiboGreen™ RNA Quantitation ReagentThermo Fisher Scientific
Triton™ X-100 (10% v/v)Sigma-Aldrich
RNase-free water, microcentrifuge tubes, and pipette tipsStandard laboratory suppliers
Equipment
EquipmentRecommended Model/Type
Microfluidic Mixing Systeme.g., NanoAssemblr® Benchtop (Precision NanoSystems)
Dynamic Light Scattering (DLS) Instrumente.g., Malvern Zetasizer Nano ZS
Fluorescence Plate ReaderStandard laboratory model with appropriate filters
Dialysis Tubing (MWCO 10,000 Da)Thermo Fisher Scientific
Vortex Mixer and Magnetic StirrerStandard laboratory models

Experimental Protocols

Protocol 1: Formulation of DLPC-Based LNPs via Microfluidic Mixing

This protocol describes the formulation of LNPs with a target lipid molar ratio of Ionizable Lipid:DLPC:Cholesterol:PEG-Lipid of 50:10:38.5:1.5 .[6]

1. Preparation of Stock Solutions: a. Lipid-Ethanol Stock: In an RNase-free glass vial, dissolve the ionizable lipid, DLPC, cholesterol, and PEG-lipid in 200-proof ethanol to achieve a final total lipid concentration of 12.5 mM. Ensure complete dissolution by vortexing. b. Nucleic Acid-Aqueous Stock: In an RNase-free microcentrifuge tube, dilute the nucleic acid (e.g., mRNA) in 50 mM citrate buffer (pH 4.0) to a final concentration of 0.2 mg/mL.

2. Microfluidic Mixing: a. Set up the microfluidic mixing system according to the manufacturer's instructions. b. Prime the system with ethanol and then with the citrate buffer to ensure the microfluidic channels are ready for use. c. Load the Lipid-Ethanol Stock into one syringe and the Nucleic Acid-Aqueous Stock into another. d. Set the flow rate ratio of the aqueous phase to the ethanol phase to 3:1. e. Initiate the mixing process at a total flow rate of 12 mL/min. The rapid mixing of the two phases will induce the self-assembly of the LNPs. f. Collect the resulting LNP dispersion from the outlet port into an RNase-free tube.

3. Buffer Exchange and Concentration: a. To remove the ethanol and raise the pH, dialyze the collected LNP dispersion against 1X RNase-free PBS at 4°C for at least 6 hours, with one buffer change. b. After dialysis, the DLPC-LNP solution is ready for characterization and downstream applications.

LNP_Formulation_Workflow cluster_prep Stock Solution Preparation cluster_formulation LNP Self-Assembly cluster_purification Purification & Final Formulation cluster_characterization Quality Control LipidStock Lipid-Ethanol Stock (Ionizable Lipid, DLPC, Cholesterol, PEG-Lipid in EtOH) Microfluidic Microfluidic Mixing (3:1 Aqueous:Ethanol Flow Ratio) LipidStock->Microfluidic Lipid Phase NAStock Nucleic Acid-Aqueous Stock (mRNA in Citrate Buffer pH 4.0) NAStock->Microfluidic Aqueous Phase Dialysis Dialysis vs. PBS (Ethanol Removal & Buffer Exchange) Microfluidic->Dialysis Raw LNP Dispersion QC Characterization (Size, PDI, Zeta Potential, EE%) Dialysis->QC Purified DLPC-LNPs Signaling_Pathway LNP DLPC-LNP in Circulation ApoE ApoE Binding LNP->ApoE 1 Cell Target Cell ApoE->Cell 2. Receptor Binding Endocytosis Endocytosis Cell->Endocytosis 3 Endosome Early Endosome (pH ~6.5) Endocytosis->Endosome 4 Protonation Ionizable Lipid Protonation (Becomes +) Endosome->Protonation 5. Acidification Destabilization Endosomal Membrane Destabilization Protonation->Destabilization 6 Release mRNA Release Destabilization->Release 7. Endosomal Escape Translation Translation (Ribosome) Release->Translation 8 Protein Therapeutic Protein Translation->Protein 9

References

Application Notes and Protocols for Incorporating DLPC into Model Cell Membranes

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

1,2-dilauroyl-sn-glycero-3-phosphocholine (DLPC) is a saturated phospholipid with two 12-carbon acyl chains. Its relatively short acyl chains give it distinct physicochemical properties, making it a valuable tool for researchers studying model cell membranes. Incorporating DLPC into model membranes allows for the systematic investigation of the influence of lipid packing, bilayer thickness, and membrane fluidity on various cellular processes, including membrane protein function and signal transduction. These application notes provide detailed protocols and data for utilizing DLPC in your research.

Physicochemical Properties of DLPC-Containing Model Membranes

The incorporation of DLPC significantly alters the physical characteristics of model lipid bilayers. The following tables summarize key quantitative data for DLPC-containing membranes, often in comparison to other common phospholipids (B1166683) like 1,2-dimyristoyl-sn-glycero-3-phosphocholine (B53960) (DMPC) and 1,2-dipalmitoyl-sn-glycero-3-phosphocholine (DPPC).

Table 1: Phase Transition Properties of DLPC

PropertyDLPC ValueDMPC ValueDPPC ValueReference
Main Transition Temperature (Tm)-1 to 1.7 °C23 to 24 °C41 °C[1]
Pre-transition Temperature (Tp)Not typically observed~14 °C~35 °C[1]
Transition Enthalpy (ΔH)~9.2 kJ/mol (P'β to Lα)~29 kJ/mol~35 kJ/mol[1]

Table 2: Structural Properties of DLPC Bilayers in the Fluid Phase

PropertyDLPC ValueDMPC ValueDPPC ValueReference
Bilayer Thickness (DHH)~29.6 Å (at 50°C)~32.2 Å (at 50°C)~38.6 Å (at 50°C)
Area per Lipid~63 Ų~60 Ų~48 Ų

Table 3: Permeability Coefficients of Phospholipid Bilayers

PermeantDLPCDMPCDPPCReference
Water (Pf)~1.3 x 10⁻¹ cm/s~6.8 x 10⁻² cm/s~4.0 x 10⁻² cm/s
Glycerol (B35011)Lower than waterLower than waterLower than water[2][3]
Urea (B33335)Lower than waterLower than waterLower than water[2][3]

Experimental Protocols

Protocol 1: Preparation of DLPC-Containing Giant Unilamellar Vesicles (GUVs) by Electroformation

GUVs are cell-sized (10-100 µm) vesicles that are ideal for light microscopy studies. Electroformation is a common method for their preparation.[4][5][6][7]

Materials:

  • DLPC and other lipids (e.g., cholesterol, fluorescently labeled lipids)

  • Chloroform (B151607)

  • Indium tin oxide (ITO) coated glass slides

  • O-ring

  • Function generator

  • Sucrose (B13894) solution (e.g., 200 mM)

  • Glucose solution (iso-osmolar to the sucrose solution)

  • Microscope for observation

Procedure:

  • Lipid Film Preparation:

    • Prepare a lipid solution in chloroform at a concentration of 1-2 mg/mL. Include any other lipids or fluorescent probes at the desired molar ratio.

    • Clean two ITO slides thoroughly with ethanol (B145695) and deionized water.

    • Deposit 5-10 µL of the lipid solution onto the conductive side of one ITO slide and spread it evenly.

    • Place the slide in a vacuum desiccator for at least 1 hour to ensure complete removal of the solvent.

  • Chamber Assembly:

    • Place an O-ring on the lipid-coated ITO slide, encircling the dried lipid film.

    • Fill the O-ring with the sucrose solution.

    • Place the second ITO slide on top, with its conductive side facing the lipid film, creating a sealed chamber.

  • Electroformation:

    • Connect the ITO slides to a function generator.

    • Apply a sinusoidal AC electric field. A typical starting point is 1 V and 10 Hz.

    • Gradually increase the voltage to 2-3 V over 1-2 hours.

    • After the initial swelling period, reduce the frequency to 4-5 Hz for another hour to detach the vesicles from the electrode surface.

  • Vesicle Harvesting and Observation:

    • Carefully collect the GUV suspension from the chamber.

    • Transfer the GUVs to an observation chamber containing an iso-osmolar glucose solution to allow them to settle for imaging.

GUV_Electroformation_Workflow cluster_prep Preparation cluster_assembly Assembly cluster_formation Formation cluster_harvest Harvesting A Prepare Lipid Solution in Chloroform B Deposit Lipid Solution on ITO Slide A->B C Dry Lipid Film under Vacuum B->C D Place O-ring and add Sucrose Solution C->D E Assemble Chamber with Second ITO Slide D->E F Apply AC Electric Field E->F G Vesicle Swelling and Detachment F->G H Collect GUV Suspension G->H I Transfer to Observation Chamber H->I

Fig 1. GUV Preparation by Electroformation.
Protocol 2: Characterization of DLPC Membrane Phase Behavior by Differential Scanning Calorimetry (DSC)

DSC is a powerful technique to determine the phase transition temperature (Tm) of lipid bilayers.[8][9][10][11]

Materials:

  • DLPC liposome (B1194612) suspension (prepared by thin-film hydration and extrusion)

  • Differential Scanning Calorimeter

  • Hermetic aluminum pans

Procedure:

  • Liposome Preparation:

    • Prepare a thin film of DLPC by evaporating a chloroform solution under a stream of nitrogen.

    • Hydrate the lipid film with a buffer of choice (e.g., PBS) to a final lipid concentration of 1-5 mg/mL.

    • Subject the lipid suspension to several freeze-thaw cycles.

    • Extrude the suspension through polycarbonate membranes with a defined pore size (e.g., 100 nm) to obtain unilamellar vesicles.

  • DSC Measurement:

    • Accurately weigh a small amount of the liposome suspension (10-20 µL) into a hermetic aluminum pan.

    • Seal the pan.

    • Place the sample pan and a reference pan (containing the same buffer) into the DSC instrument.

    • Equilibrate the system at a temperature well below the expected Tm of DLPC (e.g., -20°C).

    • Scan the temperature at a controlled rate (e.g., 1-5°C/min) to a temperature above the Tm (e.g., 20°C).

    • Record the heat flow as a function of temperature. The peak of the endothermic transition corresponds to the Tm.

DSC_Protocol_Workflow cluster_liposome Liposome Preparation cluster_dsc DSC Measurement A Thin-Film Hydration B Freeze-Thaw Cycles A->B C Extrusion B->C D Load Sample and Reference C->D E Equilibrate at Low Temperature D->E F Temperature Scan E->F G Record Heat Flow and Determine Tm F->G

Fig 2. DSC Protocol for Phase Transition Analysis.
Protocol 3: Measuring Lateral Diffusion in DLPC Membranes using Fluorescence Recovery After Photobleaching (FRAP)

FRAP is used to measure the lateral diffusion of fluorescently labeled lipids or proteins within a membrane.[12][13][14][15]

Materials:

  • DLPC GUVs or supported lipid bilayers (SLBs) containing a fluorescent lipid analog (e.g., NBD-PC).

  • Confocal laser scanning microscope with a high-power laser for bleaching.

  • Image analysis software.

Procedure:

  • Sample Preparation:

    • Prepare GUVs or SLBs containing 0.5-1 mol% of a fluorescent lipid probe.

  • Image Acquisition:

    • Acquire a pre-bleach image of the region of interest (ROI) using low laser power.

  • Photobleaching:

    • Use a high-intensity laser pulse to photobleach a defined ROI.

  • Post-Bleach Imaging:

    • Acquire a time-lapse series of images of the ROI at low laser power to monitor the recovery of fluorescence.

  • Data Analysis:

    • Measure the fluorescence intensity in the bleached ROI over time.

    • Fit the fluorescence recovery curve to an appropriate model to extract the diffusion coefficient (D) and the mobile fraction (Mf).

Influence of DLPC on Membrane Protein Function and Signaling

The incorporation of DLPC can significantly impact the function of membrane proteins and cellular signaling pathways due to its influence on bilayer thickness and lipid packing.

Modulation of G-Protein Coupled Receptor (GPCR) Signaling

GPCRs are a large family of transmembrane proteins that play a crucial role in signal transduction. Their function is highly sensitive to the lipid environment.[16][17][18][19][20] A thinner bilayer, such as one enriched with DLPC, can alter the conformational equilibrium of a GPCR, potentially favoring an active state and enhancing downstream signaling.

GPCR_Signaling_Modulation cluster_membrane Cell Membrane cluster_dlpc DLPC-Enriched Domain (Thinner Bilayer) cluster_thicker Thicker Bilayer Domain GPCR_active GPCR (Active Conformation) G_Protein G-Protein GPCR_active->G_Protein Strong Activation GPCR_inactive GPCR (Inactive Conformation) GPCR_inactive->G_Protein Weak Activation Ligand Ligand Ligand->GPCR_active Binding Ligand->GPCR_inactive Binding Effector Effector Enzyme G_Protein->Effector Second_Messenger Second Messenger Effector->Second_Messenger Cellular_Response Cellular Response Second_Messenger->Cellular_Response

Fig 3. DLPC's Influence on GPCR Signaling.
Regulation of Protein Kinase C (PKC) Activity

PKC is a family of enzymes that are critical components of signal transduction pathways. Their activity is regulated by diacylglycerol (DAG) and requires association with the cell membrane. The lipid composition of the membrane, including the presence of lipids like DLPC that can alter membrane curvature and packing, can influence the recruitment and activation of PKC.[1][21][22][23][24]

Applications in Drug Development

The ability to modulate membrane properties with DLPC is highly relevant to drug development.

  • Drug-Membrane Interactions: DLPC-containing model membranes can be used to study how the physical properties of the membrane affect the partitioning, permeation, and mechanism of action of drug candidates.

  • Liposomal Drug Delivery: DLPC can be incorporated into liposomal drug delivery systems to tune their stability, drug release characteristics, and interaction with target cells. The lower phase transition temperature of DLPC can be exploited for temperature-sensitive drug release.

By providing a well-defined system to study the impact of membrane biophysics, DLPC serves as an invaluable tool for researchers in basic science and pharmaceutical development.

References

Analytical Techniques for the Characterization of 1,2-dilauroyl-sn-glycero-3-phosphocholine (DLPC)

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

Introduction

1,2-dilauroyl-sn-glycero-3-phosphocholine (B33377) (DLPC) is a synthetic phospholipid widely utilized in the formulation of liposomes and other lipid-based drug delivery systems. Its shorter acyl chains (12:0) confer distinct physicochemical properties, influencing bilayer thickness, fluidity, and phase transition temperature. Thorough characterization of DLPC and its assemblies is paramount for ensuring the quality, stability, and performance of final formulations. These application notes provide a detailed overview of the key analytical techniques for comprehensive DLPC characterization, complete with experimental protocols and data presentation guidelines.

Identity and Purity Assessment

Ensuring the chemical identity and purity of the raw DLPC material is the foundational step in any formulation development process.

Chromatographic Techniques

Chromatography is a powerful tool for separating DLPC from potential impurities, such as lysophospholipids, free fatty acids, or other phospholipid species.

1.1.1. Thin-Layer Chromatography (TLC)

TLC is a simple, cost-effective method for the qualitative assessment of phospholipid purity.[1][2] It separates lipids based on their polarity.

Experimental Protocol:

  • Plate Preparation: Use silica (B1680970) gel 60 TLC plates. If enhanced separation of acidic phospholipids (B1166683) is required, plates can be pre-treated by dipping in a solution of 1.8% boric acid in ethanol (B145695) and then activated by heating at 100°C for 15 minutes.[3]

  • Sample Application: Dissolve DLPC in chloroform (B151607) or a chloroform/methanol mixture (2:1, v/v). Spot a small volume (1-5 µL) onto the TLC plate.

  • Mobile Phase: A common mobile phase for phospholipid separation is a mixture of chloroform, ethanol, water, and triethylamine (B128534) (30:35:7:35, v/v/v/v).[2][3]

  • Development: Place the TLC plate in a developing chamber saturated with the mobile phase and allow the solvent front to migrate up the plate.

  • Visualization: After development, dry the plate and visualize the separated spots using iodine vapor, primuline (B81338) spray, or a copper sulfate-phosphoric acid charring solution.[1][3] DLPC will appear as a distinct spot with a characteristic retention factor (Rf) value.

1.1.2. High-Performance Liquid Chromatography (HPLC)

HPLC offers quantitative analysis of DLPC purity with high resolution and sensitivity. Both normal-phase and reverse-phase chromatography can be employed.[1]

Experimental Protocol (Normal-Phase HPLC):

  • Column: Silica-based column.

  • Mobile Phase: A gradient of chloroform/methanol/water or a similar solvent system.

  • Detection: An Evaporative Light Scattering Detector (ELSD) or a Charged Aerosol Detector (CAD) is ideal for lipid analysis as they do not require a chromophore. UV detection at low wavelengths (~205 nm) can also be used, though sensitivity may vary.[4]

  • Quantification: Purity is determined by the area percentage of the main DLPC peak relative to the total peak area.

TechniquePrincipleMobile Phase ExampleDetectionApplication
TLC Separation based on polarity on a stationary phase.Chloroform/Ethanol/Water/Triethylamine (30:35:7:35)[2][3]Iodine vapor, CharringQualitative purity, identification
NP-HPLC Separation based on headgroup polarity.Chloroform/Methanol/Water gradientELSD, CAD, UV (205nm)[4]Quantitative purity, class separation
RP-HPLC Separation based on acyl chain length and saturation.Acetonitrile/Methanol/Water gradientELSD, CAD, MSSpecies-level separation, stability
Mass Spectrometry (MS)

Mass spectrometry provides precise mass-to-charge ratio (m/z) information, confirming the molecular weight of DLPC and identifying any impurities.

Experimental Protocol (LC-MS):

  • Ionization Source: Electrospray ionization (ESI) is commonly used for phospholipids.

  • Mass Analyzer: Quadrupole, Time-of-Flight (TOF), or Orbitrap analyzers provide accurate mass measurements.

  • Data Analysis: The resulting mass spectrum should show a prominent peak corresponding to the molecular ion of DLPC. Fragmentation patterns (MS/MS) can be used to confirm the structure by identifying the headgroup and fatty acid chains.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed structural information, confirming the identity and purity of DLPC. ¹H NMR can be used to verify the presence of key functional groups, while ³¹P NMR is particularly useful for analyzing the phosphate (B84403) headgroup. A recently developed method utilizes a chiral derivatizing agent to determine the enantiomeric purity of 1,2-diacyl-sn-glycero-3-phosphocholines by ¹H NMR.[5]

Physicochemical Characterization of DLPC Vesicles

Once the purity of the DLPC raw material is confirmed, it is typically formulated into liposomes or other vesicular systems. The characterization of these assemblies is crucial for their application.

Vesicle Size and Size Distribution

The size of liposomes is a critical parameter influencing their in vivo fate, biodistribution, and efficacy.

2.1.1. Dynamic Light Scattering (DLS)

DLS, also known as Photon Correlation Spectroscopy (PCS), is the most common technique for measuring the hydrodynamic diameter and size distribution of liposomes in suspension.[6][7][8]

Experimental Protocol:

  • Sample Preparation: Dilute the liposome (B1194612) suspension in an appropriate buffer (e.g., phosphate-buffered saline) to a suitable concentration to avoid multiple scattering effects.

  • Measurement: Place the sample in a cuvette and insert it into the DLS instrument. The instrument measures the fluctuations in scattered light intensity caused by the Brownian motion of the vesicles.[8]

  • Data Analysis: The software calculates the mean hydrodynamic diameter and the polydispersity index (PDI), which indicates the breadth of the size distribution. A PDI value below 0.2 is generally considered indicative of a monodisperse population.

2.1.2. Nanoparticle Tracking Analysis (NTA)

NTA provides particle-by-particle size distribution and concentration measurements.[7] It is particularly useful for visualizing and analyzing complex or polydisperse samples.

TechniqueParameter MeasuredPrincipleApplication
DLS Hydrodynamic Diameter, Polydispersity Index (PDI)Measures fluctuations in scattered light from Brownian motion.[7][8]Routine size analysis, quality control
NTA Particle Size Distribution, ConcentrationTracks individual particles to determine their size.[7]Analysis of polydisperse samples, concentration determination
Vesicle Morphology and Lamellarity

Microscopy techniques are essential for visualizing the shape and structure of DLPC vesicles.

2.2.1. Transmission Electron Microscopy (TEM)

TEM provides high-resolution images of liposomes.[9] Negative staining and cryo-TEM are two common preparation methods. Cryo-TEM is particularly advantageous as it preserves the native structure of the vesicles by avoiding chemical fixation and dehydration.[9]

Experimental Protocol (Negative Staining):

  • Sample Adsorption: Apply a drop of the liposome suspension to a carbon-coated copper grid and allow it to adsorb for a few minutes.

  • Staining: Wick away the excess sample and apply a drop of a heavy metal stain (e.g., uranyl acetate (B1210297) or phosphotungstic acid).

  • Drying: Remove the excess stain and allow the grid to air dry completely.

  • Imaging: Image the grid using a transmission electron microscope. The liposomes will appear as bright circles against a dark background.

2.2.2. Atomic Force Microscopy (AFM)

AFM can provide three-dimensional images of liposomes adsorbed onto a surface, offering information about their size, shape, and even mechanical properties.[6][10]

Surface Charge (Zeta Potential)

The zeta potential is a measure of the magnitude of the electrostatic charge at the surface of the liposomes. It is a key indicator of the stability of the colloidal dispersion, with higher absolute values generally indicating greater stability due to electrostatic repulsion. Zeta potential is typically measured using electrophoretic light scattering.

Thermotropic Phase Behavior

The phase transition temperature (Tm) is a critical characteristic of phospholipids, representing the temperature at which the lipid bilayer transitions from a gel-like, ordered state to a fluid, disordered state. For DLPC, the Tm is relatively low due to its short lauroyl chains.

Differential Scanning Calorimetry (DSC)

DSC is the gold standard for determining the phase transition temperature and enthalpy of lipid bilayers.[11] It measures the heat flow into or out of a sample as a function of temperature.

Experimental Protocol:

  • Sample Preparation: Prepare a suspension of DLPC liposomes in a suitable buffer.

  • Measurement: Place a known amount of the liposome suspension in a sample pan and an equal volume of buffer in a reference pan. Scan the temperature over a range that encompasses the expected phase transition of DLPC.

  • Data Analysis: The phase transition will appear as an endothermic peak on the DSC thermogram. The peak maximum corresponds to the Tm, and the area under the peak is the transition enthalpy (ΔH).

TechniqueParameter MeasuredPrincipleApplication
DSC Phase Transition Temperature (Tm), Enthalpy (ΔH)Measures the heat flow associated with phase transitions.[11]Determination of bilayer fluidity, stability

Stability Assessment

Stability testing is crucial to ensure that the quality of a DLPC-based formulation is maintained over time under specified storage conditions.[12]

Protocol for a Typical Stability Study:

  • Batch Selection: Use at least three batches of the final formulation for the stability study.[13]

  • Storage Conditions: Store the samples at long-term (e.g., 5°C ± 3°C or 25°C ± 2°C / 60% RH ± 5% RH) and accelerated (e.g., 40°C ± 2°C / 75% RH ± 5% RH) conditions.

  • Testing Frequency: Test the samples at specified time points (e.g., 0, 3, 6, 9, 12, 18, 24, 36 months for long-term storage).[12][13]

  • Analytical Tests: At each time point, analyze the samples for key quality attributes, including:

    • Appearance

    • Vesicle size and PDI

    • Zeta potential

    • Encapsulation efficiency (if applicable)

    • Purity and degradation products (using HPLC or LC-MS)

Visualizations

experimental_workflow cluster_0 DLPC Raw Material Characterization cluster_1 DLPC Vesicle Formulation & Characterization cluster_2 Stability Studies raw_material DLPC Powder identity_purity Identity & Purity Assessment raw_material->identity_purity formulation Vesicle Formulation raw_material->formulation tlc TLC identity_purity->tlc hplc HPLC identity_purity->hplc ms Mass Spectrometry identity_purity->ms nmr NMR identity_purity->nmr size_distribution Size & Distribution formulation->size_distribution morphology Morphology formulation->morphology surface_charge Surface Charge (Zeta Potential) formulation->surface_charge phase_behavior Phase Behavior (DSC) formulation->phase_behavior stability Stability Testing formulation->stability dls DLS size_distribution->dls nta NTA size_distribution->nta tem TEM morphology->tem afm AFM morphology->afm storage Long-term & Accelerated Storage stability->storage analysis Time-point Analysis storage->analysis logical_relationship cluster_0 Physicochemical Properties cluster_1 Analytical Techniques cluster_2 Formulation Attributes purity Purity chromatography Chromatography (TLC, HPLC) purity->chromatography identity Identity mass_spec Mass Spectrometry identity->mass_spec nmr NMR identity->nmr size Size light_scattering Light Scattering (DLS) size->light_scattering morphology Morphology microscopy Microscopy (TEM, AFM) morphology->microscopy charge Surface Charge els Electrophoretic Light Scattering charge->els phase Phase Behavior dsc DSC phase->dsc quality Quality chromatography->quality mass_spec->quality nmr->quality stability Stability light_scattering->stability performance Performance microscopy->performance els->stability dsc->performance

References

Application Notes and Protocols for the Mass Spectrometry Analysis of 1,2-Dilinoleoyl-sn-glycero-3-PC (DLPC)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

1,2-Dilinoleoyl-sn-glycero-3-phosphocholine (DLPC), a member of the phosphatidylcholine (PC) class of lipids, is a crucial component of cellular membranes and is implicated in various biological processes. Accurate and robust quantification of DLPC is essential for lipidomics research, drug development, and the study of diseases where lipid metabolism is dysregulated. This document provides detailed application notes and protocols for the analysis of DLPC using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), a highly sensitive and specific analytical technique.

Molecular Profile of 1,2-Dilinoleoyl-sn-glycero-3-PC

PropertyValue
Systematic Name 1,2-di-(9Z,12Z-octadecadienoyl)-sn-glycero-3-phosphocholine
Common Abbreviation DLPC, PC(18:2/18:2)
Chemical Formula C₄₄H₈₀NO₈P[1][2]
Molecular Weight 782.08 g/mol [2]
Lipid Class Glycerophospholipids > Glycerophosphocholines

Experimental Protocols

Sample Preparation: Lipid Extraction from Plasma

This protocol outlines a common method for the extraction of lipids from plasma samples using protein precipitation.

Materials:

  • Plasma samples

  • Isopropanol (B130326) (LC-MS grade), chilled to 4-8°C

  • Internal Standard (IS) solution (e.g., PC(15:0/18:1)-d7)

  • Microcentrifuge tubes (1.5 mL) or 96-well plates

  • Vortex mixer

  • Centrifuge capable of reaching >10,000 x g and maintaining 4°C

Procedure:

  • Thaw frozen plasma samples on ice.

  • In a microcentrifuge tube, add 50 µL of the plasma sample.

  • Add 10 µL of the internal standard solution to the plasma.

  • Add 250 µL of chilled isopropanol to the sample. The ratio of plasma to isopropanol should be maintained at 1:5.

  • Vortex the mixture vigorously for 30 seconds to ensure thorough mixing and protein precipitation.

  • Incubate the samples at 4°C for 2 hours to facilitate complete protein precipitation. For enhanced efficiency, agitation on a temperature-controlled shaker is recommended.

  • Centrifuge the samples at 10,300 x g for 10 minutes at 4°C.

  • Carefully collect the supernatant containing the extracted lipids and transfer it to a clean vial for LC-MS/MS analysis.

Liquid Chromatography (LC)

Instrumentation and Columns:

  • A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.

  • A suitable column for lipid separation, such as a HILIC column (e.g., for separating lipid classes) or a C18 reversed-phase column.

Mobile Phases:

  • Mobile Phase A: 95:5 Acetonitrile:Water with 10 mM Ammonium Acetate.

  • Mobile Phase B: 50:50 Acetonitrile:Water with 10 mM Ammonium Acetate.

Gradient Elution Program (Illustrative Example):

Time (min)Flow Rate (mL/min)% Mobile Phase A% Mobile Phase B
0.00.4955
2.00.45050
5.00.4595
7.00.4595
7.10.4955
10.00.4955

Note: The gradient program should be optimized based on the specific column and LC system used to achieve optimal separation of DLPC from other lipid species.

Mass Spectrometry (MS)

Instrumentation:

  • A tandem mass spectrometer (e.g., a triple quadrupole) equipped with an electrospray ionization (ESI) source.

General MS Parameters:

ParameterSetting
Ionization Mode Positive Electrospray Ionization (ESI+)
Capillary Voltage 3.0 - 5.0 kV
Source Temperature 150 - 300 °C
Desolvation Gas Flow 600 - 800 L/hr
Desolvation Temperature 350 - 500 °C
Cone Gas Flow 50 - 150 L/hr
Collision Gas Argon

Data Acquisition:

  • Data is acquired in the Multiple Reaction Monitoring (MRM) mode for quantitative analysis.

Data Presentation

Mass Spectrometric Data for DLPC
AdductPrecursor Ion (m/z)
[M+H]⁺782.6
[M+Na]⁺804.6
[M+NH₄]⁺799.6
MRM Transitions for DLPC Quantification

The primary method for quantifying phosphatidylcholines is by monitoring the precursor ion of the intact lipid and the characteristic product ion of the phosphocholine (B91661) headgroup (m/z 184.1).

AnalytePrecursor Ion (m/z)Product Ion (m/z)Dwell Time (ms)Collision Energy (V)Role
DLPC782.6184.110021[3]Quantifier
DLPC782.6104.15030-40Qualifier
DLPC782.6502.55025-35Qualifier
PC(15:0/18:1)-d7 (IS)767.6184.110021Internal Standard

Note on Qualifier Transitions: The qualifier transitions are proposed based on the known fragmentation patterns of phosphatidylcholines. The product ion at m/z 104.1 corresponds to a fragment of the phosphocholine headgroup, while m/z 502.5 represents the neutral loss of one linoleic acid chain from the protonated precursor ion. The collision energies for these transitions should be optimized empirically on the specific instrument being used.

Visualizations

G Experimental Workflow for DLPC Analysis cluster_prep Sample Preparation cluster_lcms LC-MS/MS Analysis cluster_data Data Processing plasma Plasma Sample add_is Add Internal Standard plasma->add_is protein_precip Protein Precipitation (Isopropanol) add_is->protein_precip centrifuge Centrifugation protein_precip->centrifuge supernatant Collect Supernatant centrifuge->supernatant lc_separation LC Separation (HILIC/C18) supernatant->lc_separation Inject ms_ionization ESI+ Ionization lc_separation->ms_ionization ms_analysis Tandem MS (MRM Mode) ms_ionization->ms_analysis peak_integration Peak Integration ms_analysis->peak_integration quantification Quantification peak_integration->quantification

Caption: Workflow for DLPC analysis from plasma.

G Fragmentation Pathway of Protonated DLPC cluster_fragments Product Ions precursor [DLPC+H]⁺ m/z = 782.6 phosphocholine Phosphocholine Headgroup m/z = 184.1 precursor->phosphocholine Neutral Loss of Diglyceride loss_of_linoleic [M+H - C₁₈H₃₂O₂]⁺ m/z = 502.5 precursor->loss_of_linoleic Neutral Loss of Linoleic Acid headgroup_frag Choline Fragment m/z = 104.1 phosphocholine->headgroup_frag Further Fragmentation

Caption: Fragmentation of protonated DLPC.

References

Application Notes and Protocols for In Vitro Assays Using 1,2-Dilinoleoyl-sn-glycero-3-PC (DLPC)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide an overview of the in vitro applications of 1,2-Dilinoleoyl-sn-glycero-3-phosphocholine (DLPC), a versatile phospholipid used in various research and drug development contexts. Detailed protocols for key experimental procedures are also included.

Application Notes

1,2-Dilinoleoyl-sn-glycero-3-phosphocholine (DLPC) is a phosphatidylcholine containing two linoleic acid chains, which are polyunsaturated fatty acids. This structure imparts unique biophysical properties to DLPC, making it a valuable tool for a range of in vitro applications.[1] Its primary uses include the formation of liposomes for drug delivery systems, the reconstitution of membrane proteins, and as a bioactive molecule in cell-based assays to study various physiological and pathological processes.[2][3]

Key Applications:

  • Liposome (B1194612) Formulation: DLPC is frequently used to prepare liposomes, which are artificial vesicles composed of a lipid bilayer.[1][3] These liposomes can encapsulate hydrophilic or lipophilic compounds, serving as model membranes and delivery vehicles for drugs and other bioactive molecules. The unsaturated nature of the linoleoyl chains in DLPC results in a lower phase transition temperature, leading to more fluid membranes at physiological temperatures.

  • Membrane Protein Reconstitution: The fluidic nature of DLPC liposomes makes them an excellent environment for reconstituting and studying the function of integral membrane proteins.[4][5] This is crucial for investigating protein structure, function, and interactions with lipids and other molecules in a controlled, in vitro setting.

  • Modulation of Cellular Signaling Pathways: DLPC has been shown to influence key cellular signaling pathways. It can induce the release of Tumor Necrosis Factor-alpha (TNF-α), a critical cytokine in inflammatory responses.[6] Additionally, DLPC can activate Peroxisome Proliferator-Activated Receptor alpha (PPARα), a nuclear receptor that plays a central role in lipid metabolism and inflammation.[6]

  • Cancer Cell Research: Studies have demonstrated that DLPC can induce ferroptosis, a form of programmed cell death, in various cancer cell lines, suggesting its potential as an anti-cancer agent.[7]

  • Neuroscience Research: In the context of neuroscience, phospholipids (B1166683) like DLPC are investigated for their effects on neuronal cell viability and their potential role in ameliorating conditions like age-related memory decline.[8][9]

Experimental Protocols

I. Preparation of DLPC Liposomes by Thin-Film Hydration

This protocol describes the preparation of unilamellar DLPC liposomes using the thin-film hydration method followed by extrusion.

Materials:

  • 1,2-Dilinoleoyl-sn-glycero-3-PC (DLPC) powder

  • Chloroform (B151607)

  • Desired aqueous buffer (e.g., Phosphate-Buffered Saline - PBS, pH 7.4)

  • Rotary evaporator

  • Bath sonicator

  • Liposome extruder with polycarbonate membranes (e.g., 100 nm pore size)

  • Glass round-bottom flask

  • Nitrogen gas source

Protocol:

  • Lipid Film Formation:

    • Dissolve a known amount of DLPC in chloroform in a glass round-bottom flask.

    • Attach the flask to a rotary evaporator and rotate it in a water bath set above the phase transition temperature of DLPC (which is below room temperature).

    • Evaporate the chloroform under a gentle stream of nitrogen gas or under vacuum until a thin, uniform lipid film is formed on the inner surface of the flask.

    • To ensure complete removal of the solvent, place the flask under high vacuum for at least 2 hours.

  • Hydration:

    • Add the desired aqueous buffer to the flask containing the lipid film. The volume of the buffer will determine the final concentration of the liposomes.

    • Hydrate the lipid film by rotating the flask in a water bath for 1-2 hours. The temperature should be kept above the phase transition temperature of DLPC. This process results in the formation of multilamellar vesicles (MLVs).

  • Sonication:

    • To break down the large MLVs into smaller vesicles, sonicate the lipid suspension in a bath sonicator for 5-10 minutes.

  • Extrusion:

    • Assemble the liposome extruder with a polycarbonate membrane of the desired pore size (e.g., 100 nm).

    • Transfer the sonicated liposome suspension into the extruder.

    • Pass the suspension through the membrane multiple times (typically 10-20 passes) to form unilamellar vesicles (LUVs) of a uniform size.

  • Characterization and Storage:

    • The size distribution of the prepared liposomes can be determined using dynamic light scattering (DLS).

    • Store the liposome suspension at 4°C. For long-term storage, it is advisable to use a buffer containing a cryoprotectant and store at -80°C, although freeze-thaw cycles should be avoided if possible.[10]

II. Reconstitution of a Membrane Protein into DLPC Liposomes

This protocol outlines a general procedure for reconstituting a purified membrane protein into pre-formed DLPC liposomes using detergent removal by dialysis.

Materials:

  • Purified membrane protein solubilized in a suitable detergent (e.g., Triton X-100, octyl glucoside)

  • Prepared DLPC liposomes (from Protocol I)

  • Detergent (the same as used for protein solubilization)

  • Dialysis cassette/tubing with an appropriate molecular weight cut-off (MWCO)

  • Detergent-free buffer

  • Stir plate and stir bar

Protocol:

  • Detergent Destabilization of Liposomes:

    • To the prepared DLPC liposome suspension, add the detergent used for protein solubilization dropwise while stirring gently. The amount of detergent should be sufficient to saturate the liposomes without completely solubilizing them into micelles. This can be monitored by measuring the optical density at 540 nm.

  • Addition of Protein:

    • Add the purified, detergent-solubilized membrane protein to the detergent-destabilized liposome suspension. The lipid-to-protein ratio should be optimized for the specific protein of interest.

    • Incubate the mixture for 1-2 hours at 4°C with gentle agitation to allow the protein to insert into the lipid bilayers.

  • Detergent Removal:

    • Transfer the lipid-protein-detergent mixture into a dialysis cassette or tubing.

    • Dialyze against a large volume of detergent-free buffer at 4°C. Change the buffer several times over a period of 48-72 hours to ensure complete removal of the detergent. The slow removal of detergent facilitates the formation of proteoliposomes.

  • Characterization:

    • The success of reconstitution can be assessed by techniques such as sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) of the liposome fraction and functional assays of the reconstituted protein.

    • The orientation of the reconstituted protein can be determined using specific assays, such as protease protection assays.

III. In Vitro Cell Viability Assay (MTT Assay)

This protocol describes how to assess the effect of DLPC on the viability of a chosen cell line using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.

Materials:

  • Adherent or suspension cell line of interest

  • Complete cell culture medium

  • DLPC (solubilized in a vehicle compatible with cell culture, e.g., DMSO or ethanol, and then diluted in media)

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

  • 96-well cell culture plates

  • Microplate reader

Protocol:

  • Cell Seeding:

    • Seed the cells in a 96-well plate at a predetermined optimal density and allow them to adhere (for adherent cells) or stabilize overnight.

  • Treatment with DLPC:

    • Prepare serial dilutions of DLPC in complete cell culture medium.

    • Remove the old medium from the wells and add 100 µL of the DLPC-containing medium to the respective wells. Include vehicle-only controls and untreated controls.

    • Incubate the plate for the desired period (e.g., 24, 48, or 72 hours) in a humidified incubator at 37°C and 5% CO₂.

  • MTT Addition and Incubation:

    • After the incubation period, add 10 µL of MTT solution to each well.

    • Incubate the plate for 2-4 hours at 37°C. During this time, viable cells with active metabolism will reduce the yellow MTT to purple formazan (B1609692) crystals.

  • Solubilization and Measurement:

    • Add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.

    • Mix gently by pipetting up and down.

    • Measure the absorbance at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.

  • Data Analysis:

    • Calculate the percentage of cell viability for each treatment group relative to the untreated control group.

IV. Measurement of TNF-α Secretion (ELISA)

This protocol details the measurement of TNF-α released into the cell culture supernatant following treatment with DLPC, using an Enzyme-Linked Immunosorbent Assay (ELISA).

Materials:

  • Immune cells capable of producing TNF-α (e.g., macrophages, monocytes like THP-1 cells)

  • Complete cell culture medium

  • DLPC

  • LPS (lipopolysaccharide) as a positive control

  • Human TNF-α ELISA kit (containing capture antibody, detection antibody, streptavidin-HRP, substrate solution, and stop solution)

  • 96-well ELISA plates

  • Wash buffer (e.g., PBS with 0.05% Tween-20)

  • Assay diluent (e.g., PBS with 1% BSA)

  • Microplate reader

Protocol:

  • Cell Stimulation:

    • Plate the cells at an appropriate density in a culture plate.

    • Treat the cells with various concentrations of DLPC for a specified time (e.g., 6, 12, or 24 hours). Include a positive control (LPS) and an untreated control.

    • After incubation, collect the cell culture supernatant by centrifugation to remove cells and debris.

  • ELISA Procedure (follow the kit manufacturer's instructions):

    • Coat a 96-well ELISA plate with the capture antibody overnight at 4°C.

    • Wash the plate with wash buffer.

    • Block the plate with assay diluent for 1-2 hours at room temperature.

    • Wash the plate.

    • Add the collected cell culture supernatants and TNF-α standards to the wells and incubate for 2 hours at room temperature.

    • Wash the plate.

    • Add the biotinylated detection antibody and incubate for 1-2 hours at room temperature.

    • Wash the plate.

    • Add streptavidin-HRP and incubate for 20-30 minutes at room temperature in the dark.

    • Wash the plate.

    • Add the substrate solution and incubate until a color develops.

    • Add the stop solution to terminate the reaction.

    • Measure the absorbance at 450 nm using a microplate reader.

  • Data Analysis:

    • Generate a standard curve using the absorbance values of the TNF-α standards.

    • Determine the concentration of TNF-α in the cell culture supernatants by interpolating their absorbance values on the standard curve.

Data Presentation

Table 1: Quantitative Effects of DLPC in Various In Vitro Assays

Assay TypeCell LineDLPC ConcentrationIncubation TimeObserved EffectReference
Cell ViabilityMC38 (Colon Cancer)10 - 100 µM24 hoursDose-dependent decrease in cell viability[7]
ApoptosisGranulosa Cells50 µMNot specifiedIncreased apoptosis[11]
TNF-α Release3T3-L1 AdipocytesNot specifiedNot specifiedEnhanced TNF-α release[6]
Insulin (B600854) SensitivityPalmitate-treated C2C12 MyotubesNot specifiedNot specifiedIncreased insulin sensitivity[6]
Neuronal Cell ViabilityPC-12 Cells (with Amyloid-β)30 µMNot specifiedSignificantly inhibited cell death[8]

Signaling Pathways and Experimental Workflows

DLPC-Induced TNF-α Signaling Pathway

This diagram illustrates the proposed pathway by which DLPC induces TNF-α release, leading to downstream effects such as lipolysis and apoptosis in adipocytes.

DLPC_TNFa_Pathway DLPC This compound (DLPC) Adipocyte Adipocyte DLPC->Adipocyte Acts on TNFa_Release TNF-α Release Adipocyte->TNFa_Release Induces Lipolysis Lipolysis TNFa_Release->Lipolysis Promotes Apoptosis Apoptosis TNFa_Release->Apoptosis Induces DLPC_PPARa_Pathway DLPC This compound (DLPC) Myocyte Myocyte DLPC->Myocyte Acts on PPARa PPARα Expression Myocyte->PPARa Increases Suppression_Inflammation Suppression of Inflammation PPARa->Suppression_Inflammation Leads to Improved_Sensitivity Improved Insulin Sensitivity PPARa->Improved_Sensitivity Leads to Inflammation Palmitate-induced Inflammation Insulin_Resistance Insulin Resistance Suppression_Inflammation->Inflammation Improved_Sensitivity->Insulin_Resistance Experimental_Workflow cluster_LiposomePrep Liposome Preparation cluster_CellAssay Cell-Based Assay Lipid_Film 1. Thin-Film Hydration of DLPC Hydration 2. Hydration with Buffer Lipid_Film->Hydration Sonication 3. Sonication Hydration->Sonication Extrusion 4. Extrusion Sonication->Extrusion Treatment 6. Treatment with DLPC Liposomes Extrusion->Treatment Use in Cell_Seeding 5. Cell Seeding Cell_Seeding->Treatment Incubation 7. Incubation Treatment->Incubation Assay 8. Specific Assay (e.g., MTT, ELISA) Incubation->Assay Data_Analysis 9. Data Analysis Assay->Data_Analysis

References

Application Notes and Protocols for the Chemical Synthesis of 1,2-Dilinoleoyl-sn-glycero-3-PC (DLPC)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed protocol for the chemical synthesis of 1,2-Dilinoleoyl-sn-glycero-3-phosphocholine (DLPC), a phospholipid containing the polyunsaturated fatty acid, linoleic acid, at both the sn-1 and sn-2 positions of the glycerol (B35011) backbone. DLPC is a valuable tool in drug delivery research, particularly in the formation of liposomes and other lipid-based nanoparticles.[1] This document outlines the synthetic route, purification methods, and potential signaling pathways involving DLPC.

Chemical Synthesis of 1,2-Dilinoleoyl-sn-glycero-3-PC

The synthesis of DLPC can be achieved through the acylation of sn-glycero-3-phosphocholine (GPC) with linoleic acid anhydride (B1165640) in the presence of dicyclohexylcarbodiimide (B1669883) (DCC) and 4-(dimethylamino)pyridine (DMAP). This method is a common and effective way to produce symmetrical phosphatidylcholines.[1]

Experimental Protocol

Materials:

  • sn-Glycero-3-phosphocholine (GPC)

  • Linoleic acid

  • Dicyclohexylcarbodiimide (DCC)

  • 4-(Dimethylamino)pyridine (DMAP)

  • Anhydrous Chloroform (B151607) (CHCl₃)

  • Anhydrous Dichloromethane (CH₂Cl₂)

  • Methanol (B129727) (MeOH)

  • Silica (B1680970) gel for column chromatography

  • Thin Layer Chromatography (TLC) plates (silica gel)

  • Iodine chamber for TLC visualization

Procedure:

  • Preparation of Linoleic Acid Anhydride: In a round-bottom flask, dissolve linoleic acid (2.2 equivalents) in anhydrous dichloromethane. Add DCC (1.1 equivalents) to the solution and stir under an inert atmosphere (e.g., argon or nitrogen) at room temperature for 4-6 hours. A white precipitate of dicyclohexylurea (DCU) will form. Filter the reaction mixture to remove the DCU and wash the precipitate with a small amount of anhydrous dichloromethane. The filtrate containing the linoleic acid anhydride is used directly in the next step.

  • Acylation of sn-Glycero-3-phosphocholine: In a separate reaction vessel, suspend sn-glycero-3-phosphocholine (1 equivalent) in anhydrous chloroform. To this suspension, add the freshly prepared linoleic acid anhydride solution and DMAP (0.2 equivalents). The reaction mixture is stirred under an inert atmosphere at room temperature for 24-48 hours. The progress of the reaction can be monitored by TLC using a solvent system such as chloroform:methanol:water (65:25:4, v/v/v). The product, DLPC, will have a higher Rf value than the starting GPC.

  • Work-up and Purification:

    • After the reaction is complete, the solvent is removed under reduced pressure.

    • The residue is redissolved in a small amount of chloroform and filtered to remove any insoluble byproducts.

    • The crude product is then purified by silica gel column chromatography.[2][3][4][5]

    • Column Preparation: A silica gel slurry is prepared in chloroform and packed into a glass column.

    • Loading: The crude product, dissolved in a minimal amount of chloroform, is loaded onto the column.

    • Elution: The column is eluted with a gradient of chloroform and methanol. A typical gradient starts with pure chloroform and gradually increases the methanol concentration. For example, a stepwise gradient could be:

      • Chloroform (to elute non-polar impurities)

      • Chloroform:Methanol (95:5, v/v)

      • Chloroform:Methanol (90:10, v/v)

      • Chloroform:Methanol (80:20, v/v) (DLPC typically elutes in this range)

      • Chloroform:Methanol (50:50, v/v) (to elute more polar impurities)

    • Fractions are collected and analyzed by TLC to identify those containing pure DLPC.

  • Characterization and Storage: The fractions containing pure DLPC are combined, and the solvent is evaporated under reduced pressure. The final product is a colorless to pale yellow, viscous oil. The purity can be confirmed by techniques such as ¹H NMR, ³¹P NMR, and mass spectrometry. For long-term storage, it is recommended to store DLPC under an inert atmosphere at -20°C to prevent oxidation of the unsaturated fatty acid chains.

Quantitative Data

The following table summarizes typical (estimated) quantitative data for the synthesis of unsaturated phosphatidylcholines, which can be used as a reference for the synthesis of DLPC. Actual yields may vary depending on the specific reaction conditions and purity of the starting materials.

ParameterTypical Value/RangeReference
Yield 60-85%[6][7][8][9][10]
Purity (post-chromatography) >98%[1]
TLC Rf (CHCl₃:MeOH:H₂O, 65:25:4) ~0.4 - 0.5Generic, adjust based on lab conditions

Signaling Pathways and Experimental Workflows

Experimental Workflow for DLPC Synthesis

The overall workflow for the chemical synthesis of DLPC is depicted below.

G cluster_synthesis Synthesis cluster_purification Purification cluster_characterization Characterization Start Starting Materials (sn-Glycero-3-phosphocholine, Linoleic Acid) Anhydride Linoleic Acid Anhydride Formation (DCC) Start->Anhydride Step 1 Acylation Acylation of GPC (DMAP catalyst) Anhydride->Acylation Step 2 Crude Crude DLPC Acylation->Crude Column Silica Gel Column Chromatography Crude->Column TLC TLC Analysis of Fractions Column->TLC Evaporation Solvent Evaporation TLC->Evaporation Pure Pure DLPC Evaporation->Pure Analysis NMR, Mass Spectrometry Pure->Analysis Storage Storage at -20°C Analysis->Storage

Workflow for the chemical synthesis of DLPC.
Potential Signaling Pathways of DLPC

DLPC, as a component of cellular membranes, can influence cellular signaling through various mechanisms. Its unsaturated fatty acid chains contribute to membrane fluidity, which can modulate the activity of membrane-bound proteins and receptors.[11][12][13][14] Furthermore, studies on similar phosphatidylcholines suggest potential roles in metabolic regulation.

1. DLPC, Lipolysis, and Insulin (B600854) Sensitivity

Research has indicated that DLPC may play a role in regulating lipolysis in adipocytes and improving insulin sensitivity in muscle cells. This is potentially mediated through the modulation of Tumor Necrosis Factor-alpha (TNF-α) and Peroxisome Proliferator-Activated Receptor-alpha (PPARα) signaling pathways.

G cluster_adipocyte Adipocyte cluster_myocyte Myocyte DLPC_ad DLPC TNFa TNF-α Release DLPC_ad->TNFa Lipolysis Increased Lipolysis TNFa->Lipolysis DLPC_my DLPC PPARa PPARα Activation DLPC_my->PPARa Insulin Improved Insulin Sensitivity PPARa->Insulin

Potential signaling roles of DLPC in adipocytes and myocytes.

2. Membrane Fluidity and Signal Transduction

The incorporation of DLPC into cellular membranes increases membrane fluidity due to the presence of two unsaturated linoleic acid chains. This altered fluidity can impact the function of transmembrane proteins involved in signal transduction.

G DLPC DLPC Incorporation into Cell Membrane Fluidity Increased Membrane Fluidity DLPC->Fluidity Protein Altered Conformation and Mobility of Membrane Proteins (Receptors, Channels, Enzymes) Fluidity->Protein Signaling Modulation of Downstream Signaling Pathways Protein->Signaling

References

Troubleshooting & Optimization

Technical Support Center: Preventing Oxidation of 1,2-Dilinoleoyl-sn-glycero-3-PC (DLPC)

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to prevent the oxidation of 1,2-Dilinoleoyl-sn-glycero-3-PC (DLPC) during their experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound (DLPC) and why is it prone to oxidation?

A1: this compound (DLPC) is a phosphatidylcholine containing two linoleic acid chains. Linoleic acid is a polyunsaturated fatty acid (PUFA) with two double bonds, making DLPC highly susceptible to oxidation. The presence of multiple double bonds in the fatty acid chains creates reactive sites for free radicals, initiating a chain reaction that leads to the degradation of the lipid.

Q2: How can I properly store and handle DLPC to minimize oxidation?

A2: Proper storage and handling are critical to prevent the oxidation of DLPC. Unsaturated lipids like DLPC are not stable as powders and should be dissolved in a suitable organic solvent.[1] Here are key recommendations:

  • Storage in Organic Solution: Store DLPC as a solution in a suitable organic solvent (e.g., chloroform (B151607) or ethanol) in a glass vial with a Teflon-lined cap.[1][2] Never use plastic containers for storage in organic solvents, as they can leach impurities.[1][2]

  • Inert Atmosphere: Overlay the organic solution with an inert gas like argon or nitrogen to displace oxygen.[1][2]

  • Low Temperature: Store the solution at or below -20°C.[1][2]

  • Aliquoting: To avoid repeated warming and cooling of the entire stock, aliquot the DLPC solution into smaller, single-use vials.[3]

  • Bringing to Room Temperature: Before opening, allow the vial to warm to room temperature to prevent condensation of atmospheric moisture, which can promote hydrolysis and oxidation.[2]

Q3: What are the signs of DLPC oxidation in my sample?

A3: Oxidation of DLPC can manifest in several ways:

  • Physical Changes: A yellowish or brownish discoloration of the lipid film or solution. You may also observe a rancid or unpleasant odor.

  • Functional Changes: In liposome (B1194612) preparations, oxidation can lead to changes in membrane fluidity, permeability, and stability, potentially causing leakage of encapsulated contents.[4]

  • Analytical Detection: The most reliable way to detect oxidation is through analytical methods that measure primary and secondary oxidation products.[5]

Q4: What antioxidants can I use to protect my DLPC samples, and at what concentration?

A4: The addition of antioxidants can significantly inhibit lipid oxidation.[4] Common choices for lipid preparations include:

  • Vitamin E (α-tocopherol): A lipophilic antioxidant that integrates into the lipid bilayer and acts as a free radical scavenger.

  • Butylated Hydroxytoluene (BHT): A synthetic antioxidant commonly used to prevent oxidation in lipids.

While specific concentrations can be system-dependent, a general starting point is a molar ratio of antioxidant to lipid between 1:1000 and 1:100. It is crucial to optimize the concentration for your specific application to avoid potential artifacts.

Troubleshooting Guides

Issue 1: My DLPC solution has turned yellow.
Possible Cause Troubleshooting Step
Oxidation Discard the solution. The yellow color indicates the presence of secondary oxidation products. Obtain fresh, unoxidized DLPC.
Improper Storage Review your storage protocol. Ensure the DLPC solution is stored under an inert atmosphere (argon or nitrogen) at -20°C or below in a tightly sealed glass vial with a Teflon-lined cap.[1][2]
Solvent Impurities Use high-purity, peroxide-free solvents for dissolving DLPC.
Issue 2: My liposomes prepared with DLPC are leaking their contents.
Possible Cause Troubleshooting Step
Oxidation-induced membrane instability Incorporate a lipophilic antioxidant, such as α-tocopherol or BHT, into the lipid mixture during liposome preparation.[4] Prepare liposomes using deoxygenated buffers.
Hydrolysis Ensure the pH of your aqueous buffer is close to neutral (pH 7) as both acidic and basic conditions can accelerate hydrolysis.[4] Store liposome suspensions at 4-8°C and avoid freezing, which can rupture the vesicles.[4]
Formation of Lyso-lipids Hydrolysis of DLPC can produce lyso-phosphatidylcholine, which acts as a detergent and can destabilize the bilayer.[4] Use freshly prepared liposomes for your experiments, ideally within a few days of preparation.[4]
Issue 3: I am observing inconsistent results in my experiments using DLPC-containing formulations.
Possible Cause Troubleshooting Step
Variable levels of DLPC oxidation Implement a quality control step to assess the oxidative status of your DLPC stock and final formulations. Use one of the analytical methods described in the experimental protocols section below.
Inconsistent handling procedures Standardize all handling procedures, including the use of inert gas, proper solvents, and storage conditions. Ensure all lab members are following the same protocol.
Contamination Use high-purity reagents and thoroughly clean all glassware to remove trace metals that can catalyze oxidation.

Experimental Protocols

Protocol 1: Preparation of DLPC Stock Solution for Storage
  • Obtain high-purity DLPC and a suitable high-purity organic solvent (e.g., chloroform or ethanol).

  • In a chemical fume hood, dissolve the DLPC in the organic solvent to a desired concentration (e.g., 10 mg/mL).

  • Dispense the solution into small glass vials with Teflon-lined screw caps.

  • Gently flush the headspace of each vial with a stream of dry argon or nitrogen for 30-60 seconds.

  • Immediately cap the vials tightly.

  • Label the vials with the lipid name, concentration, solvent, and date of preparation.

  • Store the vials in a freezer at -20°C or below.

Protocol 2: Detection of Lipid Peroxidation using the TBARS Assay

The Thiobarbituric Acid Reactive Substances (TBARS) assay is a common method to measure secondary products of lipid oxidation, such as malondialdehyde (MDA).[6]

  • Reagent Preparation:

    • TBA Reagent: Prepare a solution of 0.375% (w/v) thiobarbituric acid (TBA) and 15% (w/v) trichloroacetic acid (TCA) in 0.25 M HCl.

    • BHT Solution: Prepare a 0.04% (w/v) solution of butylated hydroxytoluene (BHT) in ethanol.

  • Sample Preparation:

    • To your liposome suspension or lipid sample, add the BHT solution to prevent further oxidation during the assay.

  • Assay Procedure:

    • Mix your sample with the TBA reagent in a 1:2 ratio (e.g., 0.5 mL sample + 1.0 mL TBA reagent) in a glass test tube.

    • Vortex the mixture thoroughly.

    • Heat the tubes at 95°C for 15 minutes in a water bath.[7]

    • Cool the tubes to room temperature.

    • Centrifuge the samples to pellet any precipitate.

    • Measure the absorbance of the supernatant at 532 nm using a spectrophotometer.[7]

  • Quantification:

    • Create a standard curve using a known concentration of malondialdehyde (MDA).

    • Calculate the concentration of TBARS in your sample based on the standard curve.

Quantitative Data Summary

ParameterRecommended Value/RangeReference
Storage Temperature (Organic Solution) ≤ -20°C[1][2]
Storage Atmosphere Inert Gas (Argon or Nitrogen)[1][2]
Liposome Suspension Storage Temperature 4-8°C[4]
Liposome Suspension pH ~7.0[4]
TBARS Assay Incubation Temperature 95°C[7]
TBARS Assay Absorbance Wavelength 532 nm[7]

Visualizations

experimental_workflow cluster_storage DLPC Storage cluster_liposome Liposome Preparation storage_start DLPC Powder dissolve Dissolve in Organic Solvent storage_start->dissolve aliquot Aliquot into Glass Vials dissolve->aliquot inert_gas Flush with Inert Gas aliquot->inert_gas store Store at <= -20°C inert_gas->store retrieve Retrieve DLPC Aliquots store->retrieve Use in Experiment warm Warm to Room Temp retrieve->warm mix_lipids Mix with other Lipids (add Antioxidant) warm->mix_lipids hydrate Hydrate with Deoxygenated Buffer mix_lipids->hydrate extrude Extrude to Form Liposomes hydrate->extrude

Caption: Workflow for proper storage and use of DLPC in liposome preparation.

lipid_peroxidation_pathway PUFA DLPC (PUFA) Initiation Initiation (e.g., ROS, Metal Ions) PUFA->Initiation Lipid_Radical Lipid Radical (Lu2022) Initiation->Lipid_Radical Oxygen O₂ Lipid_Radical->Oxygen Peroxyl_Radical Lipid Peroxyl Radical (LOOu2022) Oxygen->Peroxyl_Radical Propagation Propagation Peroxyl_Radical->Propagation Antioxidant Antioxidant (e.g., Vit E) Peroxyl_Radical->Antioxidant donates Hu2022 Hydroperoxide Lipid Hydroperoxide (LOOH) (Primary Oxidation Product) Propagation->Hydroperoxide extracts H from another PUFA Degradation Degradation Hydroperoxide->Degradation Secondary_Products Secondary Products (Aldehydes, e.g., MDA) Degradation->Secondary_Products Antioxidant->Lipid_Radical donates Hu2022

Caption: Simplified pathway of lipid peroxidation and antioxidant intervention.

References

Technical Support Center: Enhancing the Stability of DLPC Liposomes

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to improve the stability of 1,2-dilauroyl-sn-glycero-3-phosphocholine (B33377) (DLPC) liposomes.

Troubleshooting Guide: Common DLPC Liposome (B1194612) Stability Issues

This guide addresses specific problems you may encounter during your experiments, offering potential causes and actionable solutions.

Problem Potential Causes Recommended Solutions
Liposome aggregation and precipitation after preparation. 1. Low surface charge: DLPC is a neutral phospholipid, leading to minimal electrostatic repulsion between vesicles.[1] 2. Inappropriate storage temperature: Storing near or below the phase transition temperature of DLPC can induce aggregation.1. Incorporate charged lipids: Add a small molar percentage (e.g., 5-10 mol%) of a charged lipid like 1,2-dioleoyl-sn-glycero-3-phospho-(1'-rac-glycerol) (DOPG) for a negative charge or 1,2-dioleoyl-3-trimethylammonium-propane (DOTAP) for a positive charge to increase the zeta potential to at least ±30 mV.[1] 2. Optimize storage temperature: Store DLPC liposomes above their main phase transition temperature (Tm) of approximately -1°C to 4°C.[2] Refrigeration at 4-8°C is generally recommended.[3]
Increased particle size and polydispersity over time. 1. Vesicle fusion: Liposomes can fuse, leading to larger and more heterogeneous particle sizes. 2. Hydrolysis of DLPC: The ester bonds in phospholipids (B1166683) are susceptible to hydrolysis, producing lysophospholipids and free fatty acids that can destabilize the bilayer and promote fusion.[4][]1. Incorporate cholesterol: Adding cholesterol (e.g., 30 mol%) can increase the packing density of the lipid bilayer, enhancing its rigidity and reducing fusion.[6][7] 2. Control pH: Maintain the pH of the liposome suspension around 7.0-7.4 using a suitable buffer (e.g., HEPES or phosphate (B84403) buffer) to minimize acid and base-catalyzed hydrolysis.[3][8]
Leakage of encapsulated contents during storage. 1. Bilayer permeability: The DLPC bilayer may be too fluid, especially if stored at temperatures significantly above its Tm, leading to leakage. 2. Chemical degradation: Hydrolysis and oxidation of DLPC can disrupt the membrane integrity, causing the release of encapsulated materials.[4][]1. Optimize cholesterol content: Cholesterol can decrease the permeability of the lipid bilayer.[6][7] 2. Prevent oxidation: Prepare liposomes using deoxygenated buffers and store them under an inert atmosphere (e.g., nitrogen or argon).[4] Consider adding a lipid-soluble antioxidant like α-tocopherol (Vitamin E) to the formulation.[9] 3. Minimize hydrolysis: Store at recommended refrigerated temperatures and maintain a neutral pH.[3][4]
Degradation of liposomes during freeze-thaw cycles. Ice crystal formation: The formation of ice crystals during freezing can physically rupture the liposome membrane, leading to aggregation and leakage upon thawing.[8][10]1. Avoid freezing: Whenever possible, store DLPC liposome suspensions in a refrigerated, unfrozen state.[3] 2. Use cryoprotectants for lyophilization: For long-term storage, lyophilize (freeze-dry) the liposomes in the presence of a cryoprotectant like trehalose (B1683222) or sucrose. These sugars form a glassy matrix that protects the liposomes from ice crystal damage.[2][10][11][12]

Frequently Asked Questions (FAQs)

Formulation and Preparation

Q1: What is the optimal concentration of cholesterol to improve DLPC liposome stability?

A 30 mol% concentration of cholesterol is often a good starting point as it has been shown to effectively increase the stability of phospholipid bilayers by modulating membrane fluidity and reducing permeability.[6][7] However, the optimal ratio can be dependent on the specific application and should be experimentally determined.

Q2: How can I prevent aggregation of my neutral DLPC liposomes?

To prevent aggregation, you can introduce electrostatic repulsion by incorporating a charged lipid into your formulation. A zeta potential of greater than +30 mV or less than -30 mV is generally sufficient to ensure colloidal stability.[1]

Q3: What is the main phase transition temperature (Tm) of DLPC, and why is it important for stability?

The main phase transition temperature of DLPC is approximately -1°C to 4.5°C.[2] At this temperature, the lipid bilayer transitions from a more ordered gel phase to a more fluid liquid-crystalline phase. Storing liposomes below their Tm can lead to decreased permeability but may also increase the likelihood of aggregation and fusion. For DLPC, storage is typically recommended above its Tm in a refrigerated state.

Storage and Handling

Q4: What are the ideal short-term storage conditions for DLPC liposomes?

For short-term storage, DLPC liposomes should be kept in a refrigerator at 4-8°C, protected from light.[3] It is crucial to avoid freezing aqueous suspensions of liposomes, as this can damage the vesicles.[3]

Q5: How can I store my DLPC liposomes for an extended period?

For long-term storage, lyophilization (freeze-drying) is the recommended method.[2][10] This involves freezing the liposome suspension in the presence of a cryoprotectant, such as trehalose, and then removing the water under vacuum. The resulting dry powder can be stored for an extended period and reconstituted with buffer before use.

Degradation Pathways

Q6: What are the main chemical degradation pathways for DLPC liposomes?

The two primary chemical degradation pathways are hydrolysis and oxidation.[4][]

  • Hydrolysis: The ester linkages in the DLPC molecule can be broken down by water, leading to the formation of lysophospholipids and free fatty acids, which can disrupt the liposome structure.[4]

  • Oxidation: Although DLPC is a saturated phospholipid and thus less susceptible to oxidation than unsaturated phospholipids, trace impurities or exposure to harsh conditions can initiate oxidative processes.

Q7: How can I minimize hydrolysis of my DLPC liposomes?

To minimize hydrolysis, maintain a neutral pH (around 7.0-7.4) using a buffer and store the liposomes at refrigerated temperatures (4-8°C).[3][4] The rate of hydrolysis is significantly influenced by both pH and temperature.[4]

Q8: How do I prevent oxidation of my liposome formulation?

To prevent oxidation, use high-purity lipids and deoxygenated buffers during preparation.[4] It is also advisable to blanket the liposome suspension with an inert gas like nitrogen or argon during preparation and for storage.[4] Including a lipid-soluble antioxidant, such as α-tocopherol (Vitamin E), in the lipid mixture can also offer protection.[9]

Experimental Protocols and Data

Quantitative Data Summary

Table 1: Effect of Cholesterol on the Stability of Phosphatidylcholine Liposomes

PhospholipidMolar Ratio (Lipid:Cholesterol)Mean Particle Size (nm)Stability NotesReference
DMPC100:0-Less stable[6][13]
DMPC80:20268.9 ± 6.8Increased stability[13]
DMPC70:30-Considered a good balance of flexibility and stability[6][13]
DMPC50:50-More stable[6][13]

Note: DMPC (1,2-dimyristoyl-sn-glycero-3-phosphocholine) is a close structural analog to DLPC with slightly longer acyl chains. The trends observed with DMPC are generally applicable to DLPC.

Table 2: Long-Term Storage of Lyophilized DLPC Liposomes with Trehalose

Storage TemperatureDLPC Remaining after 4 weeks (%) (Frozen on Lyophilizer Shelf)DLPC Remaining after 4 weeks (%) (Frozen in Liquid Nitrogen)Reference
60°C73.2 ± 0.976.6 ± 0.9[2]
Key Experimental Methodologies

1. Protocol for Preparation of DLPC Liposomes using Thin-Film Hydration

  • Dissolve DLPC and any other lipids (e.g., cholesterol, charged lipids) in a suitable organic solvent (e.g., chloroform (B151607) or a chloroform:methanol mixture) in a round-bottom flask.

  • Remove the organic solvent using a rotary evaporator under vacuum to form a thin, uniform lipid film on the flask's inner surface.

  • Further dry the film under a stream of inert gas (e.g., nitrogen) followed by desiccation under vacuum for at least one hour to remove residual solvent.

  • Hydrate the lipid film with an aqueous buffer (e.g., phosphate-buffered saline, pH 7.4) by vortexing or gentle agitation. The hydration temperature should be above the Tm of all lipid components.

  • To obtain unilamellar vesicles of a defined size, subject the resulting multilamellar vesicle suspension to sonication or extrusion through polycarbonate membranes of a specific pore size.

2. Protocol for Assessing Liposome Stability by Dynamic Light Scattering (DLS)

  • Prepare the liposome sample by diluting it in the same buffer used for hydration to an appropriate concentration for DLS analysis.

  • Filter the diluted sample through a low-protein-binding syringe filter (e.g., 0.22 µm) to remove any large aggregates or dust particles.

  • Transfer the filtered sample to a clean DLS cuvette.

  • Measure the particle size (hydrodynamic diameter) and polydispersity index (PDI) at a controlled temperature.

  • To assess stability over time, repeat the measurements at regular intervals (e.g., daily or weekly) for samples stored under different conditions (e.g., 4°C vs. room temperature). An increase in particle size and/or PDI indicates aggregation or fusion.

3. Protocol for Measuring Zeta Potential

  • Prepare the liposome sample by diluting it in a low ionic strength buffer (e.g., 10 mM NaCl) to avoid charge screening effects.

  • Load the diluted sample into a specialized zeta potential measurement cell, ensuring no air bubbles are present.

  • Place the cell in the instrument and allow the sample to equilibrate to the desired temperature.

  • The instrument will apply an electric field and measure the electrophoretic mobility of the liposomes.

  • The zeta potential is then calculated from the electrophoretic mobility using the Helmholtz-Smoluchowski equation. A zeta potential greater than ±30 mV is indicative of good electrostatic stability.[1]

4. Protocol for Lyophilization of DLPC Liposomes for Long-Term Storage

  • Prepare the DLPC liposomes in an aqueous buffer containing a cryoprotectant, such as trehalose. A common starting point is a 2:1 mass ratio of trehalose to lipid.

  • Aliquot the liposome suspension into lyophilization vials.

  • Freeze the samples. This can be done by placing them on the shelf of a lyophilizer and cooling to -40°C or by snap-freezing in liquid nitrogen.[2]

  • Perform primary drying under a high vacuum to sublimate the ice.

  • Perform secondary drying at a slightly elevated temperature to remove residual unfrozen water.

  • Once drying is complete, stopper the vials under vacuum or backfill with an inert gas before sealing.

  • Store the lyophilized cake at an appropriate temperature (e.g., 4°C or -20°C).

  • Reconstitute the liposomes by adding the original volume of sterile water or buffer and gently agitating.

Visual Guides

Stability_Troubleshooting_Workflow Troubleshooting Workflow for DLPC Liposome Instability start Observe Liposome Instability (e.g., Aggregation, Leakage) issue Identify Primary Issue start->issue aggregation Aggregation/ Precipitation issue->aggregation Physical Clumping leakage Leakage of Encapsulated Contents issue->leakage Loss of Cargo size_increase Increase in Size/PDI issue->size_increase DLS Analysis cause_agg Potential Cause: Low Surface Charge aggregation->cause_agg cause_leak Potential Causes: High Bilayer Permeability, Chemical Degradation leakage->cause_leak cause_size Potential Causes: Vesicle Fusion, Hydrolysis size_increase->cause_size solution_agg Solution: Incorporate Charged Lipids (e.g., DOPG, DOTAP) cause_agg->solution_agg solution_leak Solutions: 1. Add Cholesterol 2. Add Antioxidant (e.g., Vit E) 3. Control pH & Temperature cause_leak->solution_leak solution_size Solutions: 1. Add Cholesterol 2. Control pH cause_size->solution_size

Caption: Troubleshooting workflow for common DLPC liposome instability issues.

Liposome_Stability_Factors Key Factors Influencing DLPC Liposome Stability cluster_composition Formulation Composition cluster_environment Environmental & Storage Conditions center DLPC Liposome Stability cholesterol Cholesterol Content center->cholesterol Increases Rigidity, Decreases Permeability charged_lipids Charged Lipids center->charged_lipids Increases Zeta Potential, Prevents Aggregation antioxidants Antioxidants center->antioxidants Prevents Oxidative Degradation temperature Storage Temperature center->temperature Affects Fluidity & Degradation Rate ph pH of Suspension center->ph Affects Hydrolysis Rate lyophilization Lyophilization (with Cryoprotectants) center->lyophilization Enables Long-Term Storage

Caption: Logical relationships of factors affecting DLPC liposome stability.

References

troubleshooting aggregation in DLPC vesicle preparations

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during the preparation of 1,2-dilauroyl-sn-glycero-3-phosphocholine (B33377) (DLPC) vesicles.

Troubleshooting Guide: DLPC Vesicle Aggregation

Vesicle aggregation is a common problem that can affect the quality and usability of your DLPC vesicle preparation. This guide will help you identify the potential causes and implement effective solutions.

Question: My DLPC vesicle suspension appears cloudy and I see visible precipitates. What is causing this aggregation and how can I fix it?

Answer:

Cloudiness and precipitation are clear indicators of vesicle aggregation. This can be caused by a variety of factors throughout the preparation process, from the quality of the lipids to the storage conditions. Below is a systematic guide to troubleshoot this issue.

1. Lipid Quality and Handling:

  • Problem: The quality of the DLPC lipid can significantly impact vesicle stability. Oxidized or hydrolyzed lipids can alter membrane properties and promote aggregation.

  • Solution:

    • Use high-purity DLPC from a reputable supplier.

    • Store lipids under an inert gas (argon or nitrogen) at the recommended temperature (typically -20°C) to prevent oxidation.

    • Avoid repeated freeze-thaw cycles of the lipid stock solution.

2. Hydration and Preparation Method:

  • Problem: The method used to hydrate (B1144303) the lipid film and form vesicles is critical. Incomplete hydration or improper energy input can lead to the formation of large, unstable multilamellar vesicles (MLVs) that are prone to aggregation.

  • Solution:

    • Thin-Film Hydration: Ensure the lipid film is thin and evenly distributed before hydration. Hydrate with a suitable buffer at a temperature above the phase transition temperature (Tc) of DLPC (-1°C). Gentle agitation can aid in the formation of a homogenous vesicle suspension.

    • Sonication: While sonication can produce small unilamellar vesicles (SUVs), over-sonication can lead to lipid degradation and fusion. Use a probe sonicator in pulses on ice to avoid overheating.

    • Extrusion: This is a highly recommended method for producing unilamellar vesicles of a defined size. Passing the vesicle suspension through a polycarbonate membrane with a specific pore size (e.g., 100 nm) will result in a more uniform and stable preparation.[1][2]

3. Buffer Composition:

  • Problem: The composition of the hydration buffer can have a significant effect on vesicle stability.

  • Solution:

    • pH: Maintain a stable pH using a suitable buffer.[3] Drastic pH changes can alter the surface charge of the vesicles and lead to aggregation.

    • Ionic Strength: High concentrations of divalent cations (e.g., Ca²⁺, Mg²⁺) can induce aggregation of negatively charged or even neutral vesicles by shielding the surface charge and promoting inter-vesicle bridging.[3] If their presence is not essential for your application, consider using a buffer with low ionic strength or adding a chelating agent like EDTA.[3]

4. Temperature:

  • Problem: Temperature fluctuations can affect the fluidity of the lipid bilayer and promote aggregation, especially during storage.[4]

  • Solution:

    • Store DLPC vesicles at a temperature that maintains their stability. For DLPC, which has a low phase transition temperature, storage at 4°C is generally suitable.

    • Avoid freezing the vesicle suspension unless appropriate cryoprotectants are used, as the formation of ice crystals can disrupt the vesicle structure and cause aggregation upon thawing.

5. Lipid Concentration:

  • Problem: Very high lipid concentrations can increase the likelihood of vesicle collision and subsequent aggregation.

  • Solution:

    • Prepare vesicles at the desired concentration for your application. If you need a highly concentrated sample, you may need to optimize the buffer conditions or consider surface modifications to enhance stability.

6. Surface Modification (PEGylation):

  • Problem: Unmodified vesicles can be prone to aggregation, especially in complex biological media.

  • Solution:

    • Incorporate a small percentage (e.g., 1-5 mol%) of PEGylated lipids (e.g., DSPE-PEG) into your lipid formulation. The polyethylene (B3416737) glycol (PEG) chains create a steric barrier on the vesicle surface that prevents close contact and aggregation.[5] PEGylated liposomes have been shown to be more stable in the presence of factors that would otherwise cause aggregation.[3]

Below is a troubleshooting workflow to help you diagnose the cause of aggregation in your DLPC vesicle preparation.

G start Start: Vesicle Aggregation Observed lipid_quality Check Lipid Quality (Purity, Storage) start->lipid_quality lipid_ok Lipid Quality OK? lipid_quality->lipid_ok hydration_method Review Hydration/ Preparation Method method_ok Method Appropriate? hydration_method->method_ok buffer_composition Analyze Buffer Composition (pH, Ions) buffer_ok Buffer Optimized? buffer_composition->buffer_ok storage_conditions Examine Storage Conditions (Temp.) storage_ok Storage Correct? storage_conditions->storage_ok lipid_ok->hydration_method Yes replace_lipid Action: Use Fresh, High-Purity Lipid lipid_ok->replace_lipid No method_ok->buffer_composition Yes optimize_method Action: Optimize Method (e.g., Extrusion) method_ok->optimize_method No buffer_ok->storage_conditions Yes adjust_buffer Action: Adjust Buffer (pH, Chelators) buffer_ok->adjust_buffer No correct_storage Action: Store at Appropriate Temp. storage_ok->correct_storage No pegylation Consider PEGylation for Enhanced Stability storage_ok->pegylation Yes replace_lipid->hydration_method optimize_method->buffer_composition adjust_buffer->storage_conditions correct_storage->pegylation end Stable Vesicle Preparation pegylation->end

Caption: Troubleshooting workflow for DLPC vesicle aggregation.

Frequently Asked Questions (FAQs)

Q1: What is the ideal storage temperature for DLPC vesicles?

A1: DLPC has a phase transition temperature (Tc) of -1°C. It is recommended to store DLPC vesicles at 4°C. Avoid freezing the suspension, as this can lead to vesicle fusion and aggregation upon thawing.

Q2: My vesicle preparation is always polydisperse. How can I achieve a more uniform size distribution?

A2: Polydispersity is a common issue, especially with methods like sonication or simple hydration. The most effective way to obtain a uniform size distribution is through extrusion. By repeatedly passing the vesicle suspension through a polycarbonate membrane of a defined pore size (e.g., 100 nm), you can produce large unilamellar vesicles (LUVs) with a narrow size distribution.[1][2][6]

Q3: Can I use tap water or distilled water to hydrate my DLPC lipid film?

A3: It is strongly recommended to use a buffered aqueous solution (e.g., PBS, HEPES, Tris) for hydration.[3] Using unbuffered water can lead to pH shifts that can affect vesicle stability. The ionic composition of the buffer is also important for controlling electrostatic interactions between vesicles.

Q4: How can I confirm that my vesicles are not aggregated?

A4: Visual inspection for cloudiness or precipitation is the first step. For a quantitative assessment, dynamic light scattering (DLS) is a widely used technique to measure the size distribution and polydispersity index (PDI) of your vesicle preparation.[6] A low PDI value (typically < 0.2) indicates a homogenous population of vesicles. Nanoparticle tracking analysis (NTA) can also be used to determine the size and concentration of vesicles.[7]

Q5: I need to include calcium ions in my buffer. How can I prevent my DLPC vesicles from aggregating?

A5: Divalent cations like Ca²⁺ are known to induce vesicle aggregation.[3] If calcium is essential for your experiment, you can mitigate aggregation by:

  • Using the lowest effective concentration of Ca²⁺.

  • Including a small percentage of PEGylated lipids in your formulation to provide a steric barrier.[5]

  • Preparing the vesicles in a calcium-free buffer and adding the calcium solution immediately before your experiment.

Experimental Protocols

Protocol 1: Preparation of DLPC Large Unilamellar Vesicles (LUVs) by Extrusion

This protocol describes the preparation of 100 nm DLPC LUVs using the thin-film hydration and extrusion method.

Materials:

  • 1,2-dilauroyl-sn-glycero-3-phosphocholine (DLPC) in chloroform

  • Hydration buffer (e.g., 10 mM Tris, 100 mM NaCl, pH 7.4)

  • Nitrogen or argon gas

  • Vacuum desiccator

  • Water bath or heat block

  • Mini-extruder

  • Polycarbonate membranes (100 nm pore size)

  • Glass syringes

Methodology:

  • Lipid Film Formation:

    • In a round-bottom flask, add the desired amount of DLPC in chloroform.

    • Dry the lipid solution under a gentle stream of nitrogen or argon gas while rotating the flask to form a thin, even film on the inner surface.

    • Place the flask in a vacuum desiccator for at least 2 hours (or overnight) to remove any residual solvent.[1]

  • Hydration:

    • Add the desired volume of hydration buffer to the dried lipid film. The buffer should be at room temperature.

    • Hydrate the lipid film for 1 hour with intermittent vortexing to form a milky suspension of multilamellar vesicles (MLVs).[1]

  • Freeze-Thaw Cycles (Optional but Recommended):

    • To improve the lamellarity and encapsulation efficiency, subject the MLV suspension to 5-10 freeze-thaw cycles.

    • Freeze the suspension in liquid nitrogen until completely frozen, then thaw in a water bath at a temperature above the Tc of DLPC.[1]

  • Extrusion:

    • Assemble the mini-extruder with two stacked 100 nm polycarbonate membranes according to the manufacturer's instructions.[1][2]

    • Transfer the MLV suspension to one of the glass syringes and attach it to the extruder. Attach an empty syringe to the other side.

    • Pass the suspension back and forth through the membranes a minimum of 11 times.[1] The final suspension should appear clearer.

  • Storage:

    • Store the resulting LUV suspension at 4°C.

Protocol 2: Characterization of Vesicle Size by Dynamic Light Scattering (DLS)

Methodology:

  • Sample Preparation:

    • Dilute a small aliquot of the vesicle suspension in the same buffer used for hydration to a suitable concentration for DLS measurement.

  • Instrument Setup:

    • Set the DLS instrument to the appropriate temperature and allow it to equilibrate.

    • Enter the parameters for the dispersant (the buffer).

  • Measurement:

    • Place the cuvette with the diluted sample into the DLS instrument.

    • Perform the measurement to obtain the intensity-weighted size distribution, Z-average diameter, and polydispersity index (PDI).

Quantitative Data Summary

ParameterConditionEffect on AggregationReference
Ions High concentrations of divalent cations (Ca²⁺, Mg²⁺)Increased aggregation[3]
PEGylation Incorporation of PEG-lipidsDecreased aggregation[3][5]
Temperature Storage below Tc (freezing without cryoprotectant)Increased aggregation upon thawing[4]
pH Significant deviation from neutral pHCan increase aggregation[3]
Lipid Charge Presence of charged lipidsCan prevent aggregation due to electrostatic repulsion[4][8][9]

The following diagram illustrates the experimental workflow for preparing and characterizing DLPC vesicles.

G start Start: DLPC in Organic Solvent thin_film 1. Thin-Film Formation (Nitrogen Drying + Vacuum) start->thin_film hydration 2. Hydration (Add Buffer) thin_film->hydration mlv Multilamellar Vesicles (MLVs) Formed hydration->mlv freeze_thaw 3. Freeze-Thaw Cycles (Optional) mlv->freeze_thaw extrusion 4. Extrusion (e.g., 100 nm membrane) freeze_thaw->extrusion luv Large Unilamellar Vesicles (LUVs) Formed extrusion->luv characterization 5. Characterization (e.g., DLS) luv->characterization end Final Stable Vesicle Suspension characterization->end

Caption: Workflow for DLPC vesicle preparation and characterization.

References

Technical Support Center: Optimizing Extrusion of DLPC Liposomes

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the successful preparation of 1,2-dilauroyl-sn-glycero-3-phosphocholine (B33377) (DLPC) liposomes via extrusion.

Frequently Asked Questions (FAQs)

Q1: What is the recommended temperature for extruding DLPC liposomes?

A1: It is crucial to perform the extrusion process above the gel-liquid crystalline phase transition temperature (Tc) of the lipid.[1][2] For DLPC, the Tc is approximately -1.8°C. Therefore, extruding at room temperature (around 20-25°C) is generally sufficient to ensure the lipid is in the fluid phase, which facilitates the extrusion process and prevents lipid accumulation.[3]

Q2: How many extrusion passes are necessary to obtain unilamellar vesicles with a homogenous size distribution?

A2: The number of extrusion passes significantly impacts the homogeneity and size of the resulting liposomes.[4] Generally, 5 to 11 passes are recommended to achieve a narrow size distribution.[5][6] The most significant size reduction occurs within the first few passes.[1] After a certain number of passes, typically around 10, the vesicle size and polydispersity index (PDI) tend to plateau.[4][7] An odd number of passes is often recommended to ensure the final product is collected in the receiving syringe.[5]

Q3: What is the expected size of DLPC liposomes after extrusion?

A3: The final size of the extruded liposomes is primarily determined by the pore size of the polycarbonate membrane used.[3][8] When using a membrane with a pore size of 100 nm, the resulting liposomes will typically have a diameter slightly larger than the pore size, often in the range of 110-130 nm.[7] The final vesicle size can also be influenced by the lipid concentration and the applied pressure.[4]

Q4: Can I use sonication before extrusion?

A4: While sonication can be used to create small unilamellar vesicles (SUVs), it is generally not recommended as a pre-treatment for extrusion. Freeze-thaw cycles are preferred as they help to swell the multilamellar vesicles (MLVs) and create a more uniform starting suspension for extrusion.[3][9] Sonication can potentially lead to the degradation of lipids and contamination from the sonicator probe.[1]

Q5: What are the ideal storage conditions for extruded DLPC liposomes?

A5: Extruded DLPC liposomes should be stored at 4°C.[5] It is important to avoid freezing the liposome (B1194612) suspension, as the formation of ice crystals can disrupt the lipid bilayer, leading to changes in size and leakage of encapsulated contents. For long-term storage, the use of cryoprotectants may be considered, although this requires careful optimization.

Troubleshooting Guide

This guide addresses common issues encountered during the extrusion of DLPC liposomes.

Problem Potential Cause(s) Recommended Solution(s)
High back pressure during extrusion / Clogged filter 1. Lipid concentration is too high.[1] 2. The initial multilamellar vesicles (MLVs) are too large. 3. Extrusion temperature is below the lipid's phase transition temperature (Tc).[3] 4. The membrane is not properly seated or is damaged. 5. Presence of aggregates or impurities in the lipid suspension.1. Reduce the lipid concentration. Concentrations below 20 mg/mL are generally easier to extrude manually.[1] 2. Perform several freeze-thaw cycles prior to extrusion to reduce the size of MLVs.[3] You can also pre-filter the suspension through a larger pore size membrane (e.g., 400 nm) before the final extrusion.[3] 3. Ensure the extrusion is performed at a temperature well above the Tc of DLPC (-1.8°C). Room temperature is typically sufficient. 4. Disassemble and reassemble the extruder, ensuring the membrane and filter supports are correctly placed. Inspect the membrane for any visible defects. 5. Ensure the lipid film was fully hydrated and that all lipids are of high purity.
Liposome size is larger than expected or has a high polydispersity index (PDI) 1. Insufficient number of extrusion passes.[4] 2. Membrane pore size is larger than specified or the membrane is ruptured. 3. High flow rate during extrusion.[3] 4. The lipid concentration is too high, leading to vesicle aggregation.[7]1. Increase the number of extrusion passes. A minimum of 5-11 passes is recommended.[5][6] 2. Replace the polycarbonate membrane with a new one. Ensure you are using the correct pore size. 3. Apply slow and steady pressure during manual extrusion. For automated systems, reduce the flow rate.[7] 4. Try extruding a more dilute liposome suspension.[7]
Loss of lipid material during extrusion 1. Leakage from the extruder assembly. 2. Adsorption of lipids onto the membrane and extruder components.1. Check all connections of the extruder to ensure they are tight. If using a Luer-lock syringe, ensure it is securely fastened.[10] 2. Some lipid loss is unavoidable. To minimize this, you can pre-saturate the membrane by passing a small amount of buffer through it before extruding the liposome suspension.
Liposomes are aggregating after extrusion 1. Insufficient surface charge leading to a low zeta potential. 2. Improper storage conditions.[5] 3. High liposome concentration.[5]1. If not detrimental to the application, consider including a small percentage of a charged lipid (e.g., DPPG) in the formulation to increase electrostatic repulsion. 2. Store the liposomes at 4°C and avoid freezing.[5] 3. Dilute the final liposome suspension.[5]

Quantitative Data Summary

The following table summarizes key quantitative parameters for the extrusion of DLPC and other similar liposomes. Note that optimal conditions can vary based on the specific experimental setup and formulation.

ParameterTypical RangeExpected Outcome / Remarks
DLPC Concentration 1 - 20 mg/mLHigher concentrations can lead to increased back pressure and potential filter clogging.[1]
Membrane Pore Size 30 - 400 nmFinal liposome size is primarily determined by the pore size.[11]
Extrusion Temperature > -1.8°C (Room Temperature)Must be above the lipid's phase transition temperature to ensure the membrane is in a fluid state.[3]
Number of Passes 5 - 21 (odd number recommended)Increasing the number of passes generally leads to a smaller and more uniform liposome size distribution.[5][6][7]
Applied Pressure (Manual) Slow and steadyExcessive pressure can lead to membrane rupture.
Applied Pressure (Automated) 25 - 500 psiPressure should be optimized based on the membrane pore size. Lower pressure is used for larger pores, and higher pressure for smaller pores.[11]
Resulting Liposome Size ~10-20% larger than pore sizeFor a 100 nm membrane, expect sizes around 110-130 nm.[7]
Polydispersity Index (PDI) < 0.2A PDI below 0.2 indicates a homogenous population of liposomes.[7]

Experimental Protocols

Protocol 1: Preparation of Multilamellar Vesicles (MLVs) by Thin-Film Hydration
  • Lipid Film Formation: a. Weigh the desired amount of DLPC powder and dissolve it in a suitable organic solvent (e.g., chloroform (B151607) or a chloroform:methanol mixture) in a round-bottom flask. b. Remove the organic solvent using a rotary evaporator under vacuum to form a thin, uniform lipid film on the flask's inner surface. c. Place the flask under high vacuum for at least 2 hours to remove any residual solvent.

  • Hydration: a. Add the desired aqueous buffer (e.g., phosphate-buffered saline, PBS) to the flask containing the lipid film. The buffer should be pre-warmed to a temperature above the Tc of DLPC (room temperature is sufficient). b. Hydrate the lipid film by gentle rotation or vortexing for 30-60 minutes. This will result in a milky suspension of MLVs.

Protocol 2: Liposome Extrusion
  • Extruder Assembly: a. Assemble the mini-extruder device with two polycarbonate membranes of the desired pore size (e.g., 100 nm) and the corresponding filter supports, as per the manufacturer's instructions. b. Ensure the extruder is clean and all parts are properly fitted to prevent leakage.

  • Freeze-Thaw Cycles (Optional but Recommended): a. Subject the MLV suspension to 5-10 freeze-thaw cycles. b. Freeze the suspension by immersing the vial in liquid nitrogen until completely frozen. c. Thaw the suspension in a water bath at a temperature above the Tc (e.g., room temperature). This process helps to increase the lamellarity and create a more uniform suspension for extrusion.[3]

  • Extrusion Process: a. Load the MLV suspension into one of the gas-tight syringes and carefully place it into one side of the extruder. b. Place a second, empty syringe on the other side of the extruder. c. Manually and gently push the plunger of the filled syringe to pass the lipid suspension through the membranes into the empty syringe. d. Repeat this process for the desired number of passes (e.g., 11 times). Ensure the final pass collects the liposome suspension in the desired syringe.[5] e. The resulting suspension should be a translucent solution of unilamellar vesicles.

Visualizations

Extrusion_Workflow DLPC Liposome Extrusion Workflow cluster_prep Preparation cluster_process Processing cluster_result Result start Start: DLPC in Organic Solvent film Thin-Film Formation (Rotary Evaporation) start->film hydration Hydration with Aqueous Buffer (Formation of MLVs) film->hydration freeze_thaw Freeze-Thaw Cycles (Optional but Recommended) hydration->freeze_thaw extrusion Extrusion through Polycarbonate Membrane freeze_thaw->extrusion end_product Homogeneous LUVs extrusion->end_product

Caption: Workflow for DLPC liposome preparation and extrusion.

Troubleshooting_Tree Troubleshooting High Back Pressure start High Back Pressure During Extrusion cause1 Is Lipid Concentration > 20 mg/mL? start->cause1 solution1 Reduce Lipid Concentration cause1->solution1 Yes cause2 Were Freeze-Thaw Cycles Performed? cause1->cause2 No solution2 Perform 5-10 Freeze-Thaw Cycles cause2->solution2 No cause3 Is Extrusion Temperature Above Tc? cause2->cause3 Yes solution3 Increase Temperature (e.g., to Room Temp) cause3->solution3 No cause4 Is the Membrane Clogged or Damaged? cause3->cause4 Yes solution4 Replace the Membrane cause4->solution4 Yes

Caption: Decision tree for troubleshooting high back pressure.

References

Technical Support Center: Synthetic 1,2-Dilinoleoyl-sn-glycero-3-PC (DLPC) Purification

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the purification of synthetic 1,2-Dilinoleoyl-sn-glycero-3-phosphocholine (DLPC). This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to address common challenges encountered during the purification of this polyunsaturated phospholipid.

Frequently Asked Questions (FAQs)

Q1: What are the primary challenges in purifying synthetic DLPC?

A1: The main challenges in purifying synthetic DLPC stem from its polyunsaturated nature, making it highly susceptible to degradation. Key challenges include:

  • Oxidation: The two linoleoyl chains in DLPC contain multiple double bonds that are prone to oxidation, leading to the formation of hydroperoxides, aldehydes, and other byproducts. This can alter the structure and function of the phospholipid.[1][2]

  • Hydrolysis: The ester linkages at the sn-1 and sn-2 positions are susceptible to hydrolysis, which can be catalyzed by acidic or basic conditions. This results in the formation of lysophospholipids (lyso-PC) and free fatty acids, which can act as detergents and destabilize lipid bilayers.[2][3]

  • Separation from Reaction Byproducts: The synthesis of DLPC often involves coupling reagents like dicyclohexylcarbodiimide (B1669883) (DCC), which can lead to byproducts such as dicyclohexylurea (DCU) that need to be efficiently removed.[4][5]

  • Isomer Separation: Ensuring the correct stereochemistry (sn-glycero-3) and separating any positional isomers can be challenging.

Q2: What are the common impurities found in crude synthetic DLPC?

A2: Common impurities include:

  • Lysophosphatidylcholines (Lyso-PC): Resulting from the hydrolysis of one of the fatty acid chains.

  • Oxidized DLPC species: Including hydroperoxides and aldehydes.

  • Unreacted starting materials: Such as linoleic acid and sn-glycero-3-phosphocholine (GPC).

  • Byproducts from coupling agents: For example, dicyclohexylurea (DCU) if DCC is used.[5]

  • Stereochemical impurities: Depending on the synthetic route, other stereoisomers may be present.

Q3: How can I monitor the purity of my DLPC sample during purification?

A3: Thin-Layer Chromatography (TLC) is a rapid and effective method for monitoring the progress of the purification.[6][7][8] Reversed-phase TLC is particularly useful for separating oxidized phospholipids (B1166683) from the parent compound.[9] High-Performance Liquid Chromatography (HPLC) with a suitable detector (e.g., UV-Vis, ELSD, or MS) can provide a more quantitative assessment of purity.

Q4: What are the recommended storage conditions for purified DLPC?

A4: Due to its susceptibility to oxidation and hydrolysis, purified DLPC should be stored under an inert atmosphere (e.g., argon or nitrogen) at low temperatures, typically -20°C or -80°C. Storing it as a solid or in a non-aqueous, deoxygenated solvent is recommended to minimize degradation.

Troubleshooting Guides

Issue 1: Low Purity of Final DLPC Product
Symptom Possible Cause Suggested Solution
Multiple spots on TLC after purification Incomplete separation of byproducts or degradation during purification.Optimize the mobile phase for your chromatography method (TLC or column). Consider using a different stationary phase (e.g., switching between normal-phase and reversed-phase silica). For TLC, using plates impregnated with boric acid can improve the separation of certain phospholipids.[7][8]
Broad or tailing peaks in HPLC Column overloading, inappropriate mobile phase, or presence of impurities that interact strongly with the stationary phase.Reduce the sample load on the column. Optimize the mobile phase composition and gradient. Ensure the sample is fully dissolved in the injection solvent.
Presence of lysophospholipids (Lyso-PC) Hydrolysis has occurred during synthesis, work-up, or purification.Avoid strongly acidic or basic conditions. Use buffered solutions when possible and minimize exposure to water.[3] Perform purification steps at low temperatures.
Presence of oxidation products Oxidation of the linoleoyl chains.Use degassed solvents and perform all steps under an inert atmosphere (e.g., nitrogen or argon).[2] Consider adding an antioxidant like BHT to solvents, but be mindful that it will need to be removed later.
Issue 2: Low Yield of Purified DLPC
Symptom Possible Cause Suggested Solution
Significant loss of product during purification Adsorption of DLPC to glassware or chromatography media. Degradation during purification steps.Pre-treat glassware with a siliconizing agent. Optimize chromatography conditions to ensure efficient elution of the product. Minimize the duration of purification steps and maintain low temperatures.
Product precipitation during recrystallization Poor choice of solvent system.Screen a variety of solvent/anti-solvent systems to find one that provides good solubility at elevated temperatures and poor solubility at low temperatures for DLPC, while keeping impurities dissolved.
Incomplete reaction during synthesis Suboptimal reaction conditions (temperature, time, stoichiometry).Carefully optimize the synthetic protocol. Ensure all reagents are pure and dry. Monitor the reaction progress by TLC to determine the optimal reaction time.

Quantitative Data Summary

The following table summarizes typical yields and purity levels that can be expected for synthetic phospholipids, although specific data for DLPC is limited.

Purification Method Typical Purity Achieved Reported Yields Reference
Column Chromatography>95%59-87% (for similar diacyl-PCs)[10]
Recrystallization>96% (for DMPC)-[5]
Preparative HPLC>98%Dependent on loading and separation efficiency[1]

Experimental Protocols

Protocol 1: Purification of Synthetic DLPC by Flash Column Chromatography

This protocol is adapted from general procedures for phospholipid purification and should be optimized for your specific crude product.

  • Preparation of the Column:

    • Choose a silica (B1680970) gel stationary phase. For separating polar impurities like DCU, normal-phase silica is effective.

    • Pack the column with a slurry of silica gel in a non-polar solvent (e.g., hexane).

  • Sample Preparation:

  • Loading the Column:

    • Adsorb the dissolved sample onto a small amount of silica gel and load the dry powder onto the top of the column. Alternatively, carefully load the concentrated sample solution directly onto the column bed.

  • Elution:

    • Begin elution with a non-polar solvent (e.g., hexane (B92381) or chloroform).

    • Gradually increase the polarity of the mobile phase by adding a more polar solvent like methanol. A typical gradient could be a step-wise increase in methanol concentration in chloroform (e.g., 1%, 2%, 5%, 10% methanol).

    • Collect fractions and monitor the elution by TLC.

  • Fraction Analysis and Pooling:

    • Analyze the collected fractions by TLC to identify those containing pure DLPC.

    • Pool the pure fractions and evaporate the solvent under reduced pressure at a low temperature (<30°C) to prevent degradation.

Protocol 2: Monitoring DLPC Purity and Oxidation by Thin-Layer Chromatography (TLC)
  • Plate Preparation:

    • Use silica gel 60 TLC plates. For enhanced separation, plates can be impregnated with boric acid by dipping them in a 2.3% (w/v) solution of boric acid in ethanol (B145695) and then activating them by heating.[7][8]

  • Spotting:

    • Dissolve a small amount of your DLPC sample in a volatile solvent like chloroform.

    • Spot the sample onto the TLC plate alongside a pure DLPC standard, if available.

  • Development (Mobile Phase Selection):

    • Normal-Phase: A common solvent system for separating phospholipids is chloroform/methanol/water in various ratios (e.g., 65:25:4, v/v/v).

    • Reversed-Phase: To specifically look for oxidation products, reversed-phase TLC can be more effective.[9]

  • Visualization:

    • Iodine Vapor: Place the dried TLC plate in a chamber with a few crystals of iodine. Most organic compounds, including phospholipids, will appear as brown spots.

    • Phosphomolybdic Acid Stain: Spray the plate with a solution of phosphomolybdic acid in ethanol and heat gently. Lipids will appear as dark blue-green spots.

    • Primuline Spray: A non-destructive method where lipids appear as fluorescent spots under UV light.[11]

    • Ninhydrin Spray: To detect primary amines, useful for identifying impurities like phosphatidylethanolamine.[11]

Visualizations

experimental_workflow cluster_synthesis Crude DLPC Synthesis cluster_purification Purification cluster_analysis Purity Analysis cluster_final_product Final Product synthesis Synthetic Reaction Mixture (DLPC, byproducts, unreacted materials) column_chromatography Flash Column Chromatography (Silica Gel) synthesis->column_chromatography Crude Product hplc Preparative HPLC (Optional, for high purity) column_chromatography->hplc Partially Purified DLPC tlc TLC Monitoring (Purity Check) column_chromatography->tlc Fraction Analysis pure_dlpc Pure DLPC (>95%) column_chromatography->pure_dlpc Purified Product hplc_analysis Analytical HPLC (Quantitative Purity) hplc->hplc_analysis Fraction Analysis hplc->pure_dlpc High-Purity Product tlc->column_chromatography Pooling Pure Fractions storage Storage (-20°C to -80°C, Inert Atmosphere) pure_dlpc->storage

Caption: Workflow for the purification and analysis of synthetic DLPC.

troubleshooting_logic start Low Purity of Final DLPC check_tlc Analyze by TLC start->check_tlc multiple_spots Multiple Spots Observed? check_tlc->multiple_spots oxidation Spots characteristic of oxidation? multiple_spots->oxidation Yes pure Single Spot - Purity Confirmed multiple_spots->pure No hydrolysis Spots characteristic of hydrolysis? oxidation->hydrolysis No solution_oxidation Implement inert atmosphere techniques Use degassed solvents oxidation->solution_oxidation Yes byproducts Other byproduct spots? hydrolysis->byproducts No solution_hydrolysis Avoid harsh pH Minimize water exposure Work at low temperatures hydrolysis->solution_hydrolysis Yes solution_byproducts Optimize chromatography (mobile phase, stationary phase) byproducts->solution_byproducts

Caption: Troubleshooting logic for identifying sources of low purity in DLPC.

signaling_pathway receptor G Protein-Coupled Receptor or Receptor Tyrosine Kinase phospholipase_c Phospholipase C (PLC) receptor->phospholipase_c Activation pip2 PIP2 phospholipase_c->pip2 Hydrolysis dlpc Membrane DLPC (and other phospholipids) dlpc->pip2 Metabolic Precursor dag Diacylglycerol (DAG) (Second Messenger) pip2->dag ip3 Inositol Trisphosphate (IP3) (Second Messenger) pip2->ip3 pkc Protein Kinase C (PKC) dag->pkc Activation cellular_response Cellular Response (e.g., proliferation, differentiation) pkc->cellular_response Phosphorylation Cascade

Caption: Simplified signaling pathway involving phospholipid-derived second messengers.

References

Technical Support Center: 1,2-Dilinoleoyl-sn-glycero-3-PC (DLPC)

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on the proper handling and dissolution of 1,2-Dilinoleoyl-sn-glycero-3-PC (DLPC).

Frequently Asked Questions (FAQs)

Q1: What is the recommended solvent for dissolving this compound (DLPC)?

A1: The most commonly recommended solvent for dissolving DLPC is ethanol (B145695). It is soluble in ethanol at a concentration of approximately 25 mg/mL.[1] Many suppliers also provide DLPC as a solution in ethanol. Chloroform (B151607) is another effective solvent for DLPC and other phospholipids.[] A mixture of chloroform and methanol (B129727) (commonly in a 2:1 or 3:1 v/v ratio) is also widely used, particularly for creating a uniform lipid film for liposome (B1194612) preparation.[3]

Q2: How should I store this compound (DLPC)?

A2: DLPC is susceptible to oxidation due to its polyunsaturated fatty acid chains. Therefore, it should be stored in a tightly sealed container, preferably under an inert gas like argon or nitrogen, at -20°C.[][4]

Q3: My DLPC solution appears cloudy after dilution in an aqueous buffer. What should I do?

A3: Phospholipids are sparingly soluble in aqueous solutions.[1] Cloudiness or precipitation upon dilution of an organic stock solution into an aqueous buffer is common. To address this, you can try the following:

  • Sonication: Use a bath sonicator to disperse the lipid and form a more uniform suspension.

  • Warming: Gently warm the solution to a temperature above the phase transition temperature of the lipid.

  • Vortexing: Vigorous vortexing can also help in dispersing the lipid.

Q4: Are there any signs of degradation I should look for?

A4: Oxidation is a primary concern for polyunsaturated lipids like DLPC. Oxidized lipids may appear discolored (yellowish) and can impact experimental results by altering membrane properties.[5] To check for oxidation, you can measure the absorbance ratio of 233 nm to 215 nm, which is an indicator of lipid peroxidation. To prevent oxidation, always handle the lipid under an inert atmosphere and use fresh, high-purity solvents.

Troubleshooting Guide

Problem Possible Cause Suggested Solution
DLPC is difficult to dissolve or forms a film on the surface. Insufficient solvent volume or inadequate mixing.Increase the solvent volume. Use gentle warming and vortexing or sonication to aid dissolution. For aqueous dispersions, ensure vigorous mixing or sonication.
The solution is hazy or contains precipitates after dilution. Poor dispersion in the aqueous phase.Sonicate the suspension in a water bath. Gentle warming can also help. For cell culture, ensure the final concentration of the organic solvent is minimal to avoid toxicity.[1]
Inconsistent results in experiments. Lipid degradation (oxidation).Purchase high-purity DLPC and store it properly under inert gas at -20°C. Use antioxidants like BHT in organic solvents if compatible with your experiment. Avoid repeated freeze-thaw cycles.
Difficulty in forming stable liposomes. Improper lipid film formation or hydration.Ensure the organic solvent is completely removed to form a thin, even lipid film. Hydrate the film with a buffer at a temperature above the lipid's phase transition temperature. Use extrusion for a uniform liposome size.

Data Presentation

Solubility of this compound and Similar Phospholipids

Solvent Phospholipid Solubility Source
EthanolThis compound~25 mg/mLCayman Chemical
ChloroformThis compoundSolubleBOC Sciences[]
ChloroformL-α-Phosphatidylcholine (Egg)100 mg/mLSigma-Aldrich
EthanolL-α-Phosphatidylcholine (Egg)100 mg/mLSigma-Aldrich
Hexane (with 3% ethanol)L-α-Phosphatidylcholine (Egg)100 mg/mLSigma-Aldrich

Experimental Protocols

Protocol for Dissolving DLPC and Preparing a Lipid Film for Liposome Formation

This protocol is a standard method for preparing a lipid film, which is the first step in creating liposomes.

  • Weighing the Lipid: In a clean, round-bottom flask, weigh the desired amount of DLPC powder.

  • Dissolving in Organic Solvent: Add a sufficient volume of a chloroform:methanol (2:1, v/v) mixture to completely dissolve the lipid. Ensure the final concentration is well below the solubility limit.

  • Solvent Evaporation: Attach the flask to a rotary evaporator. Evaporate the solvent under reduced pressure. A gentle rotation of the flask will ensure the formation of a thin, uniform lipid film on the inner surface of the flask.

  • Drying the Film: To remove any residual solvent, place the flask under a high vacuum for at least 2 hours, or overnight.

  • Storage: The dried lipid film can be stored under an inert gas (argon or nitrogen) at -20°C until ready for hydration.

Visualizations

Solvent_Selection_Workflow start Start: Need to dissolve DLPC organic_solvent Is an organic solvent suitable for the experiment? start->organic_solvent aqueous_system Is the final application in an aqueous system? organic_solvent->aqueous_system No choose_organic Select an appropriate organic solvent (e.g., Ethanol, Chloroform, Chloroform/Methanol) organic_solvent->choose_organic Yes prepare_suspension Prepare an aqueous suspension or liposomes. aqueous_system->prepare_suspension Yes dissolve Dissolve DLPC in the chosen solvent. May require gentle warming or sonication. choose_organic->dissolve check_solubility Check for complete dissolution. Is the solution clear? dissolve->check_solubility final_aqueous Final aqueous dispersion of DLPC prepare_suspension->final_aqueous troubleshoot Troubleshoot: - Increase solvent - Gentle warming - Sonication check_solubility->troubleshoot No final_solution Final organic solution of DLPC check_solubility->final_solution Yes troubleshoot->dissolve

Caption: Workflow for selecting a solvent and preparing a solution of DLPC.

Troubleshooting_Dissolution start DLPC Dissolution Issue issue_organic Incomplete dissolution in organic solvent? start->issue_organic issue_aqueous Precipitation in aqueous buffer? start->issue_aqueous oxidation Check for oxidation (discoloration) start->oxidation solution_organic1 Increase solvent volume issue_organic->solution_organic1 solution_organic2 Gentle warming issue_organic->solution_organic2 solution_organic3 Sonication issue_organic->solution_organic3 solution_aqueous1 Bath sonication issue_aqueous->solution_aqueous1 solution_aqueous2 Vortexing issue_aqueous->solution_aqueous2 solution_aqueous3 Check solvent concentration issue_aqueous->solution_aqueous3 storage Ensure proper storage: -20°C, inert gas oxidation->storage

Caption: Troubleshooting guide for common DLPC dissolution problems.

References

Technical Support Center: The Effect of Cholesterol on DLPC Membrane Stability

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals investigating the interactions between cholesterol and dilauroylphosphatidylcholine (DLPC) membranes. Below you will find troubleshooting guides and frequently asked questions (FAQs) in a question-and-answer format to address specific issues you may encounter during your experiments.

Frequently Asked Questions (FAQs)

Q1: What is the primary effect of adding cholesterol to a DLPC membrane?

Cholesterol plays a crucial role in modulating the physical properties of lipid bilayers. In DLPC membranes, which are composed of saturated lipid chains, cholesterol has a "condensing effect." This means it increases the packing and ordering of the lipid molecules. As a result, the membrane becomes thicker, more rigid, and less permeable to small molecules.[1][2] At temperatures above the phase transition of the pure DLPC bilayer, cholesterol increases the order of the acyl chains, leading to a state often referred to as the liquid-ordered (l_o) phase. Conversely, at temperatures below the main phase transition, cholesterol disrupts the highly ordered gel phase, increasing the fluidity of the membrane.

Q2: How does cholesterol affect the phase transition of DLPC membranes?

Q3: What is the solubility of cholesterol in a DLPC bilayer?

Cholesterol exhibits high solubility in DLPC bilayers, with reports indicating a solubility limit of up to 66 mol%. This high solubility is significant as it allows for a wide range of cholesterol concentrations to be incorporated into DLPC membranes for experimental studies.

Q4: Where does cholesterol locate within the DLPC membrane?

In thinner membranes like those formed by DLPC, cholesterol has been shown to be located near the center of the bilayer. This is in contrast to thicker membranes made of longer-chain lipids where cholesterol typically resides in a more upright position with its hydroxyl group near the lipid-water interface.

Troubleshooting Guides

Problem 1: Low incorporation efficiency of cholesterol into DLPC liposomes.

  • Possible Cause: Inadequate hydration of the lipid film.

    • Solution: Ensure that the hydration of the dried lipid film (containing both DLPC and cholesterol) is performed at a temperature above the main phase transition temperature (T_m) of the pure DLPC. For DLPC, the T_m is approximately -1°C. Hydrating at room temperature should be sufficient to ensure the lipids are in a fluid state, which facilitates the incorporation of cholesterol. Vigorous vortexing or sonication during hydration can also improve incorporation efficiency.

  • Possible Cause: Incomplete solubilization of lipids in the organic solvent.

    • Solution: When preparing the initial lipid mixture, ensure that both DLPC and cholesterol are fully dissolved in the organic solvent (e.g., chloroform (B151607) or a chloroform/methanol mixture) before creating the lipid film. Gentle warming of the solvent may aid in complete dissolution.

Problem 2: Observing unexpected peaks or artifacts in Differential Scanning Calorimetry (DSC) thermograms of DLPC/cholesterol mixtures.

  • Possible Cause: Sample contamination or improper pan sealing.

    • Solution: Ensure that the sample pans are clean and that the sample is hermetically sealed to prevent any loss of hydration during the scan. Contaminants can give rise to extraneous peaks. Running a baseline with empty, sealed pans is recommended to identify any instrumental artifacts.

  • Possible Cause: Inhomogeneous mixing of cholesterol in the DLPC bilayer.

    • Solution: Ensure that the lipid film is thin and uniform before hydration. After hydration, subject the liposome (B1194612) suspension to several freeze-thaw cycles (e.g., in liquid nitrogen and a warm water bath) to promote better mixing and a more homogeneous distribution of cholesterol within the bilayers.

Problem 3: Difficulty in obtaining clear Atomic Force Microscopy (AFM) images of DLPC/cholesterol supported lipid bilayers.

  • Possible Cause: Incomplete bilayer formation on the substrate.

    • Solution: The formation of a complete and uniform supported lipid bilayer (SLB) is crucial for high-quality AFM imaging. Ensure the mica or other substrate is freshly cleaved and clean. The vesicle fusion method is commonly used for SLB formation; optimize the incubation time and temperature. Working above the T_m of the lipid mixture can facilitate vesicle rupture and fusion.

  • Possible Cause: Imaging force is too high, leading to bilayer disruption.

    • Solution: Lipid bilayers are soft and can be easily damaged by the AFM tip. Use the lowest possible imaging force (in tapping mode or contact mode) that still provides a stable and clear image. Start with a very low setpoint and gradually increase it until a good image is obtained.

  • Possible Cause: Tip contamination.

    • Solution: A contaminated AFM tip can lead to streaky or distorted images. If image quality degrades, try cleaning the tip by scanning a clean area of the substrate at a slightly higher force or replace the tip if necessary.

Problem 4: Inconsistent breakthrough force measurements in AFM force spectroscopy of DLPC/cholesterol membranes.

  • Possible Cause: Variations in the AFM tip radius.

    • Solution: The breakthrough force is dependent on the tip radius. Use cantilevers with a consistent and known tip radius for comparable measurements. It is good practice to characterize the tip radius using a standard sample if highly quantitative and reproducible data is required.

  • Possible Cause: Heterogeneity in the lipid bilayer.

    • Solution: At certain cholesterol concentrations, phase separation into liquid-ordered (l_o) and liquid-disordered (l_d) domains can occur, which will have different mechanical properties and thus different breakthrough forces.[2] Perform force spectroscopy measurements over a grid on the sample surface to map the distribution of breakthrough forces and identify different domains.

Quantitative Data Summary

The following tables summarize the quantitative effects of cholesterol on DLPC membrane properties based on available literature.

Table 1: Effect of Cholesterol on DLPC Bilayer Thickness

Cholesterol Concentration (mol%)MethodBilayer Thickness (d_g,infinity) (nm)Reference
0SANS4.058 ± 0.028
44SANS4.62 ± 0.114

Table 2: Effect of Cholesterol on the Mechanical Stability of DLPC Bilayers

Cholesterol Concentration (mol%)MethodMean Breakthrough Force (nN)Reference
0AFM-FS~2[2]
50AFM-FS~8[2]

Experimental Protocols

1. Preparation of DLPC/Cholesterol Liposomes by Thin-Film Hydration

  • Lipid Mixture Preparation: Dissolve the desired amounts of DLPC and cholesterol in a suitable organic solvent (e.g., chloroform) in a round-bottom flask.

  • Film Formation: Remove the organic solvent using a rotary evaporator to form a thin, uniform lipid film on the inner surface of the flask. Further dry the film under high vacuum for at least 2 hours to remove any residual solvent.

  • Hydration: Add the desired aqueous buffer to the flask. The temperature of the buffer should be above the main phase transition temperature of the lipid mixture. For DLPC, hydration at room temperature is generally sufficient.

  • Vesicle Formation: Agitate the flask by vortexing or gentle shaking to disperse the lipid film and form multilamellar vesicles (MLVs).

  • Vesicle Sizing (Optional): To obtain unilamellar vesicles of a defined size, the MLV suspension can be subjected to extrusion through polycarbonate membranes of a specific pore size or sonication.

2. Differential Scanning Calorimetry (DSC) of DLPC/Cholesterol Liposomes

  • Sample Preparation: Transfer a precise amount of the liposome suspension into a DSC sample pan. Seal the pan hermetically to prevent water evaporation during the scan.

  • Reference Pan: Prepare a reference pan containing the same buffer used for liposome preparation.

  • DSC Scan: Place the sample and reference pans in the DSC instrument. Equilibrate the system at a temperature below the expected phase transition.

  • Heating/Cooling Scans: Perform heating and cooling scans at a controlled rate (e.g., 1-5 °C/min) over the desired temperature range.

  • Data Analysis: Analyze the resulting thermogram to determine the phase transition temperature (T_m) and the enthalpy of the transition (ΔH).[3][4][5]

3. Atomic Force Microscopy (AFM) Imaging and Force Spectroscopy of Supported Lipid Bilayers (SLBs)

  • Substrate Preparation: Cleave a mica substrate to obtain a fresh, atomically flat surface.

  • SLB Formation: Deposit the DLPC/cholesterol liposome suspension onto the mica substrate. Allow the vesicles to adsorb, rupture, and fuse to form a continuous lipid bilayer. This process can be facilitated by incubating at a temperature above the T_m of the lipid mixture.

  • Rinsing: Gently rinse the substrate with buffer to remove any unfused vesicles.

  • AFM Imaging: Mount the sample in the AFM liquid cell, ensuring the bilayer remains hydrated. Image the bilayer in tapping mode or contact mode using a low imaging force to visualize the topography.[2][6]

  • Force Spectroscopy: Select a region of interest on the bilayer. Perform force-distance measurements by pressing the AFM tip into the membrane until it ruptures. The peak force just before rupture is the breakthrough force.[2][6]

Visualizations

experimental_workflow cluster_liposome_prep Liposome Preparation cluster_analysis Analysis cluster_output Output Data A 1. Dissolve DLPC & Cholesterol in Chloroform B 2. Form Thin Lipid Film (Rotary Evaporation) A->B C 3. Hydrate with Buffer (above Tm) B->C D 4. Form Vesicles (Vortexing) C->D E DSC Analysis D->E F AFM Imaging & Force Spectroscopy D->F G Phase Transition Temperature (Tm) & Enthalpy (ΔH) E->G H Membrane Topography, Thickness & Breakthrough Force F->H

Caption: Experimental workflow for preparing and analyzing DLPC/cholesterol membranes.

cholesterol_effect cluster_membrane DLPC Membrane cluster_effects Effects on Membrane Properties M DLPC Bilayer IncOrder Increased Acyl Chain Order M->IncOrder IncThick Increased Thickness M->IncThick IncStiff Increased Stiffness M->IncStiff DecPerm Decreased Permeability M->DecPerm BroadenPT Broadened Phase Transition M->BroadenPT Chol Cholesterol Chol->M Incorporation

Caption: The multifaceted effects of cholesterol on DLPC membrane properties.

References

Technical Support Center: Long-Term Storage of DLPC Solutions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals utilizing 1,2-dilauroyl-sn-glycero-3-phosphocholine (B33377) (DLPC) in their experiments. It provides essential information on maintaining the stability of DLPC solutions during long-term storage, offering troubleshooting guidance and answers to frequently asked questions.

Frequently Asked Questions (FAQs)

Q1: What are the primary degradation pathways for DLPC in aqueous solutions?

A1: The two main degradation pathways for DLPC, like other phospholipids, are hydrolysis and oxidation.[1] Hydrolysis involves the cleavage of the ester bonds linking the lauroyl fatty acid chains to the glycerol (B35011) backbone, resulting in the formation of lysophosphatidylcholine (B164491) and free fatty acids. Oxidation targets the fatty acid chains, although DLPC, being a saturated phospholipid, is less susceptible to oxidation than its unsaturated counterparts.[1]

Q2: What are the optimal storage conditions for solid DLPC and DLPC solutions?

A2: For long-term stability, solid DLPC should be stored at -20°C.[2][3] DLPC solutions are best stored at low temperatures, such as 4°C, to minimize degradation.[4] It is not recommended to store aqueous solutions of DLPC for more than one day.[3] For longer-term storage of solutions, consider lyophilization (freeze-drying) to remove water, which is a key factor in hydrolysis.[5][6]

Q3: My DLPC liposome (B1194612) solution has become cloudy. What could be the cause?

A3: Cloudiness in a liposome solution often indicates aggregation or fusion of the vesicles, leading to an increase in particle size.[7][8] This can be caused by several factors, including improper storage temperature, pH changes, or insufficient surface charge on the liposomes.[7][8]

Q4: How can I prevent the aggregation of my DLPC liposomes?

A4: To prevent aggregation, ensure that the storage temperature is kept constant and well below the phase transition temperature of DLPC (-2°C).[2][4] Maintaining an appropriate pH and ionic strength of the buffer can also help.[7] Incorporating a small percentage of a charged lipid into the formulation can increase electrostatic repulsion between liposomes, thereby reducing aggregation.[7]

Q5: Can I freeze my DLPC liposome solution for long-term storage?

A5: While freezing can slow down chemical degradation, the formation of ice crystals can physically damage the liposomes, leading to fusion and leakage of encapsulated contents. If freezing is necessary, the use of cryoprotectants is recommended to protect the vesicles during the freeze-thaw process.[5]

Troubleshooting Guides

This section provides solutions to common problems encountered during the long-term storage and use of DLPC solutions.

Problem Possible Cause Recommended Solution
Visible precipitation or aggregation in the liposome suspension. 1. Insufficient surface charge: The neutral nature of DLPC can lead to a lack of electrostatic repulsion.[7] 2. Inappropriate storage temperature: Storing near the phase transition temperature can increase instability.[7] 3. pH of the buffer: Extreme pH values can lead to phospholipid hydrolysis.1. Incorporate a small molar percentage (5-10%) of a charged lipid (e.g., a cationic or anionic lipid) into the formulation to increase zeta potential.[7] 2. Store the liposome suspension at a stable temperature, preferably at 4°C.[4] 3. Maintain the pH of the buffer in the neutral range (pH 6.5-7.5).
Low encapsulation efficiency of a hydrophilic drug. 1. Liposome leakage during storage: Degradation of the lipid bilayer can cause the release of encapsulated contents. 2. Suboptimal preparation method: Inefficient hydration or sizing techniques.[7]1. Assess liposome stability over time by monitoring particle size and drug leakage. Consider using a more stable lipid formulation if leakage is significant. 2. Ensure the lipid film is thin and evenly distributed before hydration. Optimize extrusion or sonication parameters to achieve a uniform size distribution.[7]
Inconsistent experimental results with stored DLPC solutions. Degradation of DLPC: Hydrolysis or oxidation of the lipid can alter its properties and behavior in assays.1. Prepare fresh DLPC solutions for critical experiments. It is not advisable to store aqueous solutions for more than a day.[3] 2. If using older stock, re-characterize the solution to confirm its integrity using techniques like HPLC or DLS.
Change in the appearance of solid DLPC (e.g., clumping). Moisture absorption: DLPC is hygroscopic and can absorb water from the atmosphere.Store solid DLPC in a tightly sealed container with a desiccant at -20°C.[2] Allow the container to warm to room temperature before opening to prevent condensation.

Experimental Protocols

Assessment of Liposome Size and Aggregation by Dynamic Light Scattering (DLS)

Objective: To monitor the size distribution and polydispersity index (PDI) of DLPC liposomes over time as an indicator of physical stability.

Methodology:

  • Prepare the DLPC liposome suspension at the desired concentration in a filtered, appropriate buffer.

  • At specified time points during storage, dilute a small aliquot of the liposome suspension in the same filtered buffer to a concentration suitable for DLS analysis.

  • Transfer the diluted sample to a clean DLS cuvette.

  • Measure the particle size distribution and PDI using a DLS instrument.

  • Analyze the data for changes in the mean hydrodynamic diameter and PDI. A significant increase in size or PDI suggests aggregation or fusion.

Analysis of DLPC Degradation by High-Performance Liquid Chromatography (HPLC)

Objective: To quantify the amount of intact DLPC and detect the presence of degradation products like lyso-PC.

Methodology:

  • Sample Preparation: At each time point, take an aliquot of the DLPC solution. If the sample contains liposomes, they may need to be disrupted, for example, by adding a solvent like methanol.

  • Chromatographic Conditions:

    • Column: A silica-based column is typically used for normal-phase HPLC of phospholipids.[9][10]

    • Mobile Phase: A gradient of solvents such as chloroform/methanol/water or hexane/isopropanol/water is commonly employed.[9][11]

    • Detector: An Evaporative Light Scattering Detector (ELSD) or a UV detector (at low wavelengths, e.g., 203-205 nm) is suitable for detecting lipids which lack a strong chromophore.[12]

  • Standard Preparation: Prepare standard solutions of DLPC and potential degradation products (e.g., lauric acid, lyso-PC) of known concentrations.

  • Analysis: Inject the samples and standards into the HPLC system.

  • Quantification: Determine the concentration of DLPC and its degradation products by comparing the peak areas in the sample chromatograms to the calibration curves generated from the standards.

Detection of Lipid Peroxidation using the TBARS Assay

Objective: To assess the extent of oxidative degradation of DLPC by measuring the formation of malondialdehyde (MDA) and other thiobarbituric acid reactive substances (TBARS).

Methodology:

  • Reagent Preparation:

    • TBA reagent: Prepare a solution of thiobarbituric acid (TBA) in an acidic solution (e.g., trichloroacetic acid or sodium acetate (B1210297) buffer).[13][14][15]

    • MDA standard: Prepare a standard curve using a stable MDA precursor like 1,1,3,3-tetramethoxypropane.[16]

  • Sample Preparation: Take an aliquot of the DLPC liposome suspension.

  • Assay Procedure:

    • Add the TBA reagent to the samples and standards.[14][15]

    • Heat the mixture at 95-100°C for a defined period (e.g., 15-60 minutes) to facilitate the reaction between TBA and MDA.[14][15]

    • Cool the samples to room temperature and centrifuge to pellet any precipitate.[14]

  • Measurement: Measure the absorbance of the supernatant at 532 nm using a spectrophotometer.[13][16]

  • Calculation: Determine the concentration of TBARS in the samples by comparing their absorbance to the MDA standard curve.

Ratiometric Fluorescence Assay for Lipid Peroxidation with BODIPY 581/591 C11

Objective: To detect lipid peroxidation in the membranes of DLPC liposomes using a fluorescent probe.

Methodology:

  • Probe Incorporation: Incubate the DLPC liposomes with the BODIPY 581/591 C11 probe to allow its incorporation into the lipid bilayer.[17][18]

  • Induction of Peroxidation (Optional): To test for susceptibility to oxidation, the liposomes can be exposed to an oxidizing agent.

  • Fluorescence Measurement:

    • Excite the sample at approximately 581 nm and measure the emission at around 591 nm (red fluorescence of the reduced probe).[17][18]

    • Excite the sample at approximately 488 nm and measure the emission at around 510 nm (green fluorescence of the oxidized probe).[17][18]

  • Data Analysis: Calculate the ratio of the green to red fluorescence intensity. An increase in this ratio indicates an increase in lipid peroxidation.[17]

Visualizations

DLPC_Degradation_Pathways cluster_hydrolysis Hydrolysis cluster_oxidation Oxidation (less common for saturated lipids) DLPC DLPC (1,2-dilauroyl-sn-glycero-3-phosphocholine) LysoPC Lyso-PC (1-lauroyl-sn-glycero-3-phosphocholine) DLPC->LysoPC Ester Bond Cleavage FFA Lauric Acid (Free Fatty Acid) DLPC->FFA DLPC_ox DLPC Peroxides Lipid Peroxides DLPC_ox->Peroxides Initiation Aldehydes Aldehydes (e.g., MDA) Peroxides->Aldehydes Propagation & Termination

Caption: Primary degradation pathways for DLPC in aqueous solutions.

Experimental_Workflow_Stability_Assessment cluster_prep Sample Preparation & Storage cluster_analysis Stability Analysis Prep Prepare DLPC Solution/ Liposome Suspension Store Store under defined conditions (e.g., 4°C, -20°C) Prep->Store Time Aliquot at T=0, T=1, T=2... Store->Time DLS DLS Analysis (Size & Aggregation) Time->DLS HPLC HPLC Analysis (Chemical Purity) Time->HPLC Perox Peroxidation Assay (TBARS or BODIPY) Time->Perox

Caption: General experimental workflow for assessing DLPC solution stability.

Troubleshooting_Aggregation Start Liposome Solution Appears Cloudy/ Aggregated CheckSize Measure Particle Size (e.g., using DLS) Start->CheckSize SizeIncreased Size Significantly Increased? CheckSize->SizeIncreased CheckZeta Measure Zeta Potential SizeIncreased->CheckZeta Yes OptimizeStorage Optimize Storage Conditions (Temperature, pH, Buffer) SizeIncreased->OptimizeStorage No LowZeta Is Zeta Potential close to neutral? CheckZeta->LowZeta AddCharge Incorporate Charged Lipids into formulation LowZeta->AddCharge Yes LowZeta->OptimizeStorage No Stable Stable Liposome Suspension AddCharge->Stable OptimizeStorage->Stable

Caption: Logical troubleshooting workflow for DLPC liposome aggregation.

References

Technical Support Center: Refining Protocols for DLPC Conjugation to Proteins

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for DLPC (1,2-dilauroyl-sn-glycero-3-phosphocholine) conjugation to proteins. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and detailed protocols for your experimental needs.

Frequently Asked Questions (FAQs)

Q1: What is the optimal molar ratio of DLPC-linker to protein for conjugation?

A1: The optimal molar ratio is dependent on the protein's concentration and the desired degree of labeling.[1][2] Generally, a 10- to 50-fold molar excess of the crosslinker over the amine-containing protein is a good starting point.[3] However, it is crucial to empirically determine the optimal ratio for each specific application to achieve the desired conjugation efficiency without compromising protein function.[2] For maleimide-thiol conjugation, a common starting point is a 10- to 20-fold molar excess of the maleimide (B117702) reagent to the protein.[1][4]

Q2: What are the ideal buffer conditions for DLPC-protein conjugation?

A2: Buffer conditions are critical for successful conjugation. For NHS-ester chemistry targeting primary amines, a pH range of 7.2 to 8.5 is recommended.[3][5][6] A slightly basic pH ensures that the primary amines are deprotonated and thus nucleophilic.[5][6] For maleimide-thiol chemistry, a pH range of 6.5 to 7.5 is optimal to ensure the stability and reactivity of the maleimide group and the thiol group.[1][3][4] It is essential to use amine-free and sulfhydryl-free buffers to avoid competing reactions.[3][7] Phosphate-buffered saline (PBS) is a commonly recommended buffer.[7]

Q3: How can I prevent aggregation of my protein during conjugation?

A3: Protein aggregation can be caused by several factors, including high protein concentration, suboptimal buffer conditions, and the hydrophobicity of the linker-lipid conjugate.[4][8] To mitigate aggregation, consider the following:

  • Optimize Protein Concentration: Try reducing the protein concentration.[4]

  • Buffer Optimization: Screen different buffer compositions, pH values, and consider adding stabilizers.[8]

  • Control Molar Ratio: An excessively high ratio of the lipid-linker to the protein can induce aggregation.[8]

  • Reaction Temperature: Compare the extent of aggregation when performing the reaction at room temperature versus 4°C.[4]

Q4: My conjugation yield is consistently low. What are the common causes?

A4: Low conjugation yield can stem from several factors:

  • Inactive Functional Groups: Ensure that the primary amines (for NHS ester chemistry) or sulfhydryl groups (for maleimide chemistry) on your protein are accessible and reactive.[7]

  • Hydrolysis of Reagents: NHS esters and maleimides are susceptible to hydrolysis in aqueous solutions, which renders them inactive.[3][9] Prepare stock solutions in anhydrous DMSO or DMF and add them to the reaction mixture immediately.[1][6]

  • Suboptimal pH: An incorrect pH can significantly reduce reaction efficiency.[6][9]

  • Competing Nucleophiles: Buffers containing primary amines (e.g., Tris) or thiols (e.g., DTT) will compete with your target protein.[7]

Troubleshooting Guides

Low Conjugation Yield
Symptom Possible Cause Recommended Solution
Low or no labeling Inactive or inaccessible functional groups on the protein.For NHS-ester chemistry, ensure primary amines (lysine residues) are surface-exposed. For maleimide chemistry, ensure cysteine residues are present and their disulfide bonds are reduced using a non-thiol reducing agent like TCEP.[4][7]
Hydrolysis of the reactive linker (e.g., NHS-ester or maleimide).Prepare stock solutions of the linker in anhydrous DMSO or DMF and add to the reaction immediately before conjugation. Avoid storing reactive linkers in aqueous buffers.[1][6][9]
Suboptimal reaction pH.For NHS-ester reactions, maintain a pH of 7.2-8.5. For maleimide reactions, maintain a pH of 6.5-7.5.[1][3][5][6]
Presence of competing nucleophiles in the buffer.Use buffers free of primary amines (e.g., Tris, glycine) for NHS-ester reactions and free of thiols (e.g., DTT) for maleimide reactions.[7]
Low protein concentration.For efficient labeling, ensure the protein concentration is at least 2 mg/mL.[2]
Protein Aggregation During Conjugation
Symptom Possible Cause Recommended Solution
Visible precipitate or cloudy solution after adding lipid-linker. High protein concentration.Reduce the initial protein concentration.[4]
Suboptimal buffer conditions (pH, ionic strength).Screen different buffer compositions and pH values. Consider adding stabilizing excipients such as glycerol (B35011) or arginine.[8]
High molar ratio of hydrophobic lipid-linker to protein.Perform a titration experiment to determine the optimal molar ratio that provides sufficient labeling without causing aggregation.[8]
Solvent mismatch when adding the lipid-linker stock.Add the organic solvent stock solution of the lipid-linker slowly to the aqueous protein solution with gentle mixing. Keep the final concentration of the organic solvent to a minimum (typically <10%).[3][4]

Experimental Protocols

Protocol 1: DLPC Liposome Preparation for Protein Conjugation

This protocol describes the preparation of small unilamellar vesicles (SUVs) using the thin-film hydration and extrusion method.

Materials:

  • DLPC (1,2-dilauroyl-sn-glycero-3-phosphocholine)

  • Functionalized lipid for conjugation (e.g., DSPE-PEG-Maleimide or DSPE-PEG-NHS)

  • Chloroform (B151607)

  • Round-bottom flask

  • Rotary evaporator

  • Hydration buffer (e.g., PBS, pH 7.4)

  • Extruder with polycarbonate membranes (e.g., 100 nm pore size)

Procedure:

  • Lipid Film Formation:

    • Dissolve DLPC and the functionalized lipid in chloroform in a round-bottom flask at the desired molar ratio.

    • Remove the chloroform using a rotary evaporator to form a thin lipid film on the wall of the flask.

    • Place the flask under high vacuum for at least 2 hours to remove any residual solvent.[10]

  • Hydration:

    • Add the hydration buffer to the flask. The temperature of the buffer should be above the phase transition temperature of the lipids.

    • Gently swirl the flask to hydrate (B1144303) the lipid film, forming multilamellar vesicles (MLVs). Allow hydrating for 30-60 minutes with occasional vortexing.[11]

  • Extrusion:

    • Assemble the extruder with the desired polycarbonate membrane (e.g., 100 nm).

    • Pass the MLV suspension through the extruder 10-20 times to form unilamellar vesicles of a defined size.[12]

  • Storage:

    • Store the prepared liposomes at 4°C.

Protocol 2: NHS-Ester Mediated Conjugation of Protein to DLPC Liposomes

This protocol is for conjugating proteins with available primary amines (e.g., lysine (B10760008) residues) to NHS-ester functionalized liposomes.

Materials:

  • NHS-ester functionalized DLPC liposomes (prepared as in Protocol 1)

  • Protein to be conjugated in an amine-free buffer (e.g., PBS, pH 7.4)

  • Quenching buffer (e.g., 1 M Tris-HCl, pH 8.0)

  • Size-exclusion chromatography (SEC) column for purification

Procedure:

  • Reaction Setup:

    • Add the NHS-ester functionalized liposomes to the protein solution. A typical starting molar excess of NHS groups to protein is 10-20 fold.[1]

    • The protein concentration should ideally be 2-10 mg/mL.[1]

  • Incubation:

    • Incubate the reaction mixture for 1-2 hours at room temperature or overnight at 4°C with gentle mixing.[1]

  • Quenching:

    • Add the quenching buffer to the reaction mixture to a final concentration of 50-100 mM to quench any unreacted NHS esters. Incubate for 15-30 minutes.

  • Purification:

    • Purify the protein-liposome conjugates from unreacted protein and quenching reagents using a size-exclusion chromatography (SEC) column.[13] The liposome-protein conjugate will elute in the void volume.

Protocol 3: Maleimide-Thiol Mediated Conjugation of Protein to DLPC Liposomes

This protocol is for conjugating proteins with available sulfhydryl groups (e.g., cysteine residues) to maleimide-functionalized liposomes.

Materials:

  • Maleimide-functionalized DLPC liposomes (prepared as in Protocol 1)

  • Thiol-containing protein in a degassed, amine-free buffer (e.g., PBS with 10 mM EDTA, pH 7.0-7.5)

  • (Optional) TCEP (tris(2-carboxyethyl)phosphine) for disulfide bond reduction

  • Quenching reagent (e.g., L-cysteine or β-mercaptoethanol)

  • Size-exclusion chromatography (SEC) column for purification

Procedure:

  • (Optional) Protein Reduction:

    • If the protein's sulfhydryl groups are in disulfide bonds, they must be reduced. Add a 50-100 fold molar excess of TCEP to the protein solution and incubate for 30-60 minutes at room temperature.[4]

  • Reaction Setup:

    • Add the maleimide-functionalized liposomes to the reduced protein solution. A common starting point is a 10- to 20-fold molar excess of maleimide groups to protein thiols.[1][4]

  • Incubation:

    • Incubate the reaction for 2 hours at room temperature or overnight at 4°C, protected from light.[1]

  • Quenching:

    • Add a small molecule thiol like L-cysteine to quench any unreacted maleimide groups.

  • Purification:

    • Separate the protein-liposome conjugates from unreacted protein and quenching reagents using a size-exclusion chromatography (SEC) column.[13]

Quantitative Data Summary

Table 1: Recommended Molar Ratios for Conjugation Reactions

Conjugation ChemistryReagent 1Reagent 2Recommended Starting Molar Ratio (Reagent 1:Reagent 2)Reference(s)
NHS-Ester AmineNHS-Ester LinkerProtein (Amine)10:1 to 50:1[3]
Maleimide-ThiolMaleimide LinkerProtein (Thiol)10:1 to 20:1[1][4]
NHS-Ester Amine (Dye Labeling)Cy7 NHS EsterIgG Antibody5:1 to 20:1 (Optimal often 10:1)[2]

Table 2: Comparison of Common Protein-Liposome Conjugation Chemistries

FeatureNHS-Ester ChemistryMaleimide-Thiol Chemistry
Target Group on Protein Primary amines (Lysine, N-terminus)Sulfhydryl groups (Cysteine)
Reaction pH 7.2 - 8.56.5 - 7.5
Selectivity Reacts with all accessible primary amines.Highly specific for sulfhydryl groups.
Stability of Linkage Stable amide bond.Stable thioether bond.
Common Issues Hydrolysis of NHS ester, non-specific labeling if multiple lysines are present.[6][9]Oxidation of thiols to disulfides, hydrolysis of maleimide at high pH.[4][14]

Visualizations

experimental_workflow cluster_prep Liposome Preparation cluster_conj Protein Conjugation cluster_purify Purification & Analysis A 1. Lipid Film Formation (DLPC + Functionalized Lipid) B 2. Hydration (Formation of MLVs) A->B C 3. Extrusion (Formation of SUVs) B->C D 4. Reaction Setup (Liposomes + Protein) C->D Functionalized Liposomes E 5. Incubation D->E F 6. Quenching E->F G 7. Purification (Size Exclusion Chromatography) F->G Crude Conjugate H 8. Characterization (e.g., DLS, Protein Assay) G->H I I H->I Final Product: DLPC-Protein Conjugate

Caption: Experimental workflow for DLPC-protein conjugation.

PIP2_Signaling_Pathway cluster_membrane Plasma Membrane GPCR GPCR PLC Phospholipase C (PLC) GPCR->PLC Activates PIP2 PIP2 PLC->PIP2 Cleaves IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum (ER) IP3->ER Binds to IP3 Receptor PKC Protein Kinase C (PKC) DAG->PKC Activates Ca2 Ca²⁺ Release ER->Ca2 Ca2->PKC Co-activates CellularResponse Cellular Response (e.g., Proliferation, Gene Expression) PKC->CellularResponse Phosphorylates Target Proteins

Caption: The Phosphatidylinositol 4,5-bisphosphate (PIP2) signaling pathway.[15]

References

Validation & Comparative

A Comparative Guide: 1,2-Dilinoleoyl-sn-glycero-3-PC vs. 1,2-Dioleoyl-sn-glycero-3-PC (DOPC)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the landscape of lipid-based drug delivery and membrane research, the choice of phospholipid is a critical determinant of the final formulation's performance and stability. Among the myriad of options, 1,2-Dilinoleoyl-sn-glycero-3-phosphocholine (DLPC) and 1,2-Dioleoyl-sn-glycero-3-phosphocholine (DOPC) are two prominent unsaturated phospholipids (B1166683) frequently employed in the construction of liposomes and other lipid nanoparticles. Their subtle structural differences, stemming from the nature of their fatty acid chains, give rise to distinct physicochemical and biological properties. This guide provides an objective comparison of DLPC and DOPC, supported by experimental data, to aid researchers in selecting the optimal phospholipid for their specific application.

Physicochemical Properties: A Tale of Two Double Bonds

The primary distinction between DLPC and DOPC lies in the degree of unsaturation within their acyl chains. DLPC contains two linoleic acid chains, each with two cis double bonds (18:2), while DOPC is composed of two oleic acid chains, each with a single cis double bond (18:1). This seemingly minor difference has profound implications for their molecular shape, packing behavior, and, consequently, the properties of the membranes they form.

Property1,2-Dilinoleoyl-sn-glycero-3-PC (DLPC)1,2-Dioleoyl-sn-glycero-3-PC (DOPC)
Synonyms DilinoleoylphosphatidylcholineDioleoylphosphatidylcholine
Abbreviation DLPCDOPC
Molecular Formula C₄₄H₈₀NO₈PC₄₄H₈₄NO₈P
Molecular Weight 782.08 g/mol 786.13 g/mol [1]
Fatty Acid Composition Linoleic Acid (18:2)Oleic Acid (18:1)
Phase Transition Temp (°C) -5 to -1-17 to -22

The additional double bond in the linoleic acid chains of DLPC introduces a more pronounced kink in the acyl chain, leading to looser packing and a higher degree of membrane fluidity compared to DOPC. This is reflected in their respective phase transition temperatures.

Performance in Drug Delivery Systems: A Comparative Analysis

The choice between DLPC and DOPC can significantly impact the stability, encapsulation efficiency, and release kinetics of liposomal drug delivery systems.

Liposome (B1194612) Stability

The higher degree of unsaturation in DLPC's fatty acid chains makes it more susceptible to oxidation compared to the monounsaturated chains of DOPC. Lipid peroxidation can compromise the integrity of the liposomal membrane, leading to premature drug leakage and a shortened shelf-life of the formulation. The oxidative stability of phospholipids generally decreases with an increasing number of double bonds.[2][3]

Experimental Data Summary: Liposome Stability (Calcein Leakage Assay)

Liposome CompositionLeakage (%) after 24h at 4°CLeakage (%) after 24h at 25°C
DLPC-based Liposomes Higher (Expected)Significantly Higher (Expected)
DOPC-based Liposomes Lower (Expected)Moderately Higher (Expected)
Drug Encapsulation Efficiency

The fluidity of the lipid bilayer can influence the efficiency of drug encapsulation. While a more fluid membrane, such as that formed by DLPC, might be perceived as less stable, it can sometimes accommodate bulky drug molecules more effectively. However, the overall stability of the liposome during preparation and storage remains a critical factor.

Membrane Fluidity

Membrane fluidity is a crucial parameter affecting cellular uptake, membrane fusion, and the function of embedded proteins. The higher number of double bonds in DLPC results in a more fluid membrane compared to DOPC.

Experimental Data Summary: Membrane Fluidity

ParameterDLPC BilayerDOPC Bilayer
Fluorescence Anisotropy (DPH) Lower (indicative of higher fluidity)Higher (indicative of lower fluidity)
Lateral Diffusion Coefficient (FRAP) HigherLower

Note: This table is based on the established principle that increased unsaturation leads to higher membrane fluidity.[4][5] Direct comparative studies using techniques like Fluorescence Recovery After Photobleaching (FRAP) and fluorescence anisotropy with probes like 1,6-diphenyl-1,3,5-hexatriene (B155585) (DPH) would provide quantitative validation.

Biological Significance and Cellular Signaling

The constituent fatty acids of DLPC and DOPC, linoleic acid and oleic acid respectively, are not merely structural components but can also be released and act as signaling molecules or precursors to signaling molecules.

A study has shown that DLPC can increase insulin (B600854) sensitivity in myotubes and induce lipolysis in adipocytes through pathways involving Tumor Necrosis Factor α (TNF-α) and Peroxisome Proliferator-Activated Receptor α (PPARα).

Furthermore, oleic acid and linoleic acid have been shown to have differential effects on calcium signaling in rat thymocytes. The polyunsaturated linoleic acid induced a more significant increase in intracellular calcium concentration compared to the monounsaturated oleic acid, suggesting distinct downstream cellular responses.[6][7][8]

Experimental Protocols

Liposome Preparation via Thin-Film Hydration

This is a common method for preparing multilamellar vesicles (MLVs), which can then be downsized to unilamellar vesicles (LUVs) by extrusion or sonication.[2][7][8][9]

Materials:

  • This compound (DLPC) or 1,2-Dioleoyl-sn-glycero-3-PC (DOPC)

  • Chloroform (B151607) or a chloroform/methanol mixture

  • Round-bottom flask

  • Rotary evaporator

  • Hydration buffer (e.g., phosphate-buffered saline, pH 7.4)

  • Extruder with polycarbonate membranes (e.g., 100 nm pore size)

  • Water bath

Procedure:

  • Dissolve the desired amount of DLPC or DOPC in chloroform in a round-bottom flask.

  • Remove the organic solvent using a rotary evaporator to form a thin lipid film on the inner surface of the flask.

  • Further dry the lipid film under vacuum for at least 2 hours to remove any residual solvent.

  • Hydrate the lipid film with the aqueous buffer by rotating the flask in a water bath set to a temperature above the phase transition temperature of the lipid.

  • The resulting suspension of MLVs can be downsized by extrusion through polycarbonate membranes of a defined pore size to obtain LUVs.

Liposome Stability Assessment: Calcein (B42510) Leakage Assay

This assay measures the integrity of the liposome membrane by monitoring the release of an encapsulated fluorescent dye.[10][11][12][13]

Materials:

  • Calcein-encapsulated liposomes (prepared as above, with calcein in the hydration buffer)

  • Size-exclusion chromatography column (e.g., Sephadex G-50) to remove unencapsulated calcein

  • Fluorometer

  • Triton X-100 solution (10% v/v)

Procedure:

  • Prepare calcein-loaded liposomes and remove free calcein by passing the liposome suspension through a size-exclusion column.

  • Dilute the liposome suspension to a suitable concentration in the release buffer.

  • Measure the initial fluorescence (F₀) of the liposome suspension.

  • Incubate the liposomes under the desired experimental conditions (e.g., different temperatures, presence of destabilizing agents).

  • At various time points, measure the fluorescence of the sample (Fₜ).

  • At the end of the experiment, add Triton X-100 to a final concentration of 1% to completely lyse the liposomes and measure the maximum fluorescence (Fₘₐₓ).

  • Calculate the percentage of calcein leakage at each time point using the formula: % Leakage = [(Fₜ - F₀) / (Fₘₐₓ - F₀)] * 100

Visualizing the Impact: Signaling Pathways and Experimental Workflow

G DLPC This compound (DLPC) TNFa_Release Increased TNF-α Release DLPC->TNFa_Release TNFa_Receptor TNF-α Receptor TNFa_Release->TNFa_Receptor binds Lipolysis Lipolysis TNFa_Receptor->Lipolysis Apoptosis Apoptosis TNFa_Receptor->Apoptosis

G cluster_dlpc DLPC (Linoleic Acid) cluster_dopc DOPC (Oleic Acid) DLPC Linoleic Acid Ca_Release_DLPC Significant Ca²⁺ Release (Intracellular Stores & Extracellular Influx) DLPC->Ca_Release_DLPC Downstream Differential Downstream Signaling & Cellular Responses Ca_Release_DLPC->Downstream DOPC Oleic Acid Ca_Release_DOPC Moderate Ca²⁺ Release (Mainly Intracellular Stores) DOPC->Ca_Release_DOPC Ca_Release_DOPC->Downstream

G start Start dissolve Dissolve Lipid (DLPC or DOPC) in Organic Solvent start->dissolve film Form Thin Lipid Film (Rotary Evaporation) dissolve->film hydrate Hydrate Film with Aqueous Buffer film->hydrate extrude Extrude to Form Unilamellar Vesicles hydrate->extrude characterize Characterize Liposomes (Size, Zeta Potential, PDI) extrude->characterize stability Stability Assay (e.g., Calcein Leakage) characterize->stability end End stability->end

Conclusion: Making an Informed Decision

The choice between DLPC and DOPC is not a matter of one being definitively superior to the other, but rather a decision contingent on the specific requirements of the application.

  • Choose DOPC for:

    • Applications requiring higher oxidative stability and longer shelf-life.

    • Formulations where a less fluid, more ordered membrane is desired.

    • Studies where the specific signaling effects of oleic acid are of interest.

  • Choose DLPC for:

    • Applications where higher membrane fluidity is beneficial, such as facilitating the incorporation of large membrane proteins or enhancing fusion with cell membranes.

    • When the potential biological activities of linoleic acid, such as its role in modulating insulin sensitivity, are being investigated.

    • Situations where oxidative instability can be mitigated through the use of antioxidants or controlled storage conditions.

Ultimately, empirical testing is paramount. Researchers are encouraged to perform direct comparative studies using their specific drug candidates and experimental systems to determine which phospholipid, DLPC or DOPC, provides the optimal performance characteristics for their intended application.

References

comparison of DLPC and 1,2-Distearoyl-sn-glycero-3-PC (DSPC) properties

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the physicochemical properties and performance characteristics of two commonly used phospholipids (B1166683) in drug delivery systems: 1,2-Dilauroyl-sn-glycero-3-phosphocholine (DLPC) and 1,2-Distearoyl-sn-glycero-3-PC (DSPC). The selection of lipids is a critical determinant of the efficacy, stability, and in vivo behavior of lipid-based drug delivery vehicles such as liposomes and lipid nanoparticles. Understanding the distinct properties of DLPC and DSPC is therefore paramount for the rational design of these systems.

Physicochemical Properties: A Tabular Comparison

The fundamental differences between DLPC and DSPC arise from the length of their acyl chains. DLPC possesses two lauroyl (C12:0) chains, while DSPC has two stearoyl (C18:0) chains. This variation in chain length significantly influences their physical behavior in aqueous environments, as summarized below.

PropertyDLPC (1,2-Dilauroyl-sn-glycero-3-phosphocholine)DSPC (1,2-Distearoyl-sn-glycero-3-PC)Significance in Drug Delivery
Molecular Formula C₃₂H₆₄NO₈PC₄₄H₈₈NO₈PInfluences molecular weight and packing density.
Molecular Weight 621.83 g/mol 790.16 g/mol Affects the number of molecules per unit mass and formulation calculations.
Acyl Chain Length 12 carbons (Lauroyl)18 carbons (Stearoyl)A primary determinant of membrane thickness, fluidity, and phase transition temperature.
Phase Transition Temp (Tm) -1 to -0.4°C55°CDictates the physical state (gel or liquid crystalline) of the lipid bilayer at physiological temperature, impacting membrane permeability and drug release.
Bilayer Thickness ~3.0 nm~4.7 nmAffects the encapsulation volume and the stability of the liposome (B1194612).
Area per Lipid ~63.2 Ų~63.8 ŲInfluences the packing density of the lipid bilayer, which can affect permeability and protein interactions.
Critical Micelle Conc. (CMC) ~0.70 mM (for 1-dodecanoyl-sn-glycero-3-phosphocholine)~0.082 mM (for 1-stearoyl-2-lyso-sn-glycero-3-phosphatidic acid)Indicates the concentration at which lipids self-assemble into micelles. Lower CMC suggests greater stability of aggregates in dilute solutions.

Impact on Liposome Stability and Drug Release

The longer saturated acyl chains of DSPC result in stronger van der Waals interactions between adjacent lipid molecules. This leads to a more ordered and tightly packed lipid bilayer, which is reflected in its significantly higher phase transition temperature (Tm) of 55°C. Consequently, at physiological temperature (37°C), DSPC-based liposomes are in a rigid, gel-like state. This rigidity imparts greater stability and reduces the permeability of the membrane, leading to slower drug release.

In contrast, DLPC has a much lower Tm of approximately -1°C, meaning its bilayers are in a fluid, liquid-crystalline state at physiological temperatures. This results in a more permeable and less stable membrane, leading to faster drug release. For instance, in a comparative study, DSPC liposomes exhibited only 2% drug release over 72 hours, whereas liposomes with shorter acyl chains showed significantly faster release.

The choice between DLPC and DSPC, therefore, critically depends on the desired drug release profile. For applications requiring sustained release and high stability in circulation, DSPC is the preferred lipid. For applications where rapid drug release is desired upon reaching the target site, DLPC might be considered, although its inherent instability can be a challenge.

Experimental Protocols

Preparation of Liposomes by Thin-Film Hydration

This is a common method for preparing multilamellar vesicles (MLVs), which can be further processed to form unilamellar vesicles.

Materials:

  • DLPC or DSPC

  • Cholesterol (optional, for modulating membrane fluidity)

  • Chloroform (B151607) or a chloroform/methanol mixture

  • Aqueous buffer (e.g., phosphate-buffered saline, PBS)

  • Round-bottom flask

  • Rotary evaporator

  • Water bath

  • Extruder with polycarbonate membranes (optional, for size homogenization)

  • Probe or bath sonicator (optional, for size reduction)

Protocol:

  • Lipid Film Formation:

    • Dissolve the desired amounts of DLPC or DSPC and any other lipid components (like cholesterol) in chloroform or a chloroform/methanol mixture in a round-bottom flask.

    • Attach the flask to a rotary evaporator.

    • Immerse the flask in a water bath set to a temperature above the Tm of the lipid with the highest transition temperature (e.g., ~65°C for DSPC).

    • Rotate the flask and apply a vacuum to evaporate the organic solvent, resulting in a thin, uniform lipid film on the inner surface of the flask.

    • Continue to apply the vacuum for at least one hour after the film appears dry to ensure complete removal of residual solvent.

  • Hydration:

    • Add the aqueous buffer, pre-heated to a temperature above the lipid's Tm, to the flask containing the lipid film.

    • Agitate the flask gently by hand or on a vortex mixer until the lipid film is fully suspended in the buffer. This process results in the formation of multilamellar vesicles (MLVs). The hydration time can be extended to 1-2 hours to ensure complete hydration.

  • Size Reduction (Optional):

    • To obtain smaller, more uniform liposomes (small unilamellar vesicles, SUVs, or large unilamellar vesicles, LUVs), the MLV suspension can be subjected to sonication or extrusion.

    • Sonication: Use a probe sonicator or a bath sonicator to disrupt the MLVs. The duration and power of sonication will influence the final size of the vesicles. This process should be carried out in an ice bath to prevent lipid degradation.

    • Extrusion: Repeatedly pass the MLV suspension through polycarbonate membranes with a defined pore size using a lipid extruder. This method produces LUVs with a narrow size distribution. The extrusion should be performed at a temperature above the lipid's Tm.

Characterization of Liposomes

1. Size and Polydispersity Index (PDI) Analysis:

  • Method: Dynamic Light Scattering (DLS).

  • Procedure: Dilute the liposome suspension in the hydration buffer. Analyze the sample using a DLS instrument to determine the average particle size (Z-average) and the PDI, which indicates the width of the size distribution.

2. Zeta Potential Measurement:

  • Method: Laser Doppler Velocimetry.

  • Procedure: Dilute the liposome suspension in an appropriate medium (e.g., deionized water or a low ionic strength buffer). Measure the electrophoretic mobility of the liposomes to determine their surface charge (zeta potential).

3. Encapsulation Efficiency:

  • Method: Separation of unencapsulated drug followed by quantification.

  • Procedure:

    • Separate the liposomes from the unencapsulated drug using techniques like size exclusion chromatography, dialysis, or centrifugation.

    • Lyse the liposomes using a suitable detergent (e.g., Triton X-100) or an organic solvent.

    • Quantify the amount of encapsulated drug using an appropriate analytical method (e.g., UV-Vis spectrophotometry, fluorescence spectroscopy, or HPLC).

    • Calculate the encapsulation efficiency as: (Amount of encapsulated drug / Total amount of drug) x 100%.

Visualizing Experimental and Logical Relationships

To further clarify the processes and concepts discussed, the following diagrams are provided.

ExperimentalWorkflow cluster_prep Liposome Preparation cluster_char Characterization cluster_app Application prep1 Lipid Dissolution (DLPC or DSPC in organic solvent) prep2 Thin Film Formation (Rotary Evaporation) prep1->prep2 prep3 Hydration (Aqueous Buffer) prep2->prep3 prep4 Size Reduction (Sonication or Extrusion) prep3->prep4 char1 Size & PDI (Dynamic Light Scattering) prep4->char1 char2 Zeta Potential (Laser Doppler Velocimetry) prep4->char2 char3 Encapsulation Efficiency (Separation & Quantification) prep4->char3 app1 In Vitro / In Vivo Studies char1->app1 char2->app1 char3->app1

Caption: Experimental workflow for liposome preparation and characterization.

LogicalRelationship cluster_dlpc DLPC Properties cluster_dspc DSPC Properties cluster_implications Drug Delivery Implications dlpc_chain Shorter Acyl Chains (C12) dlpc_tm Low Tm (~ -1°C) dlpc_chain->dlpc_tm dlpc_state Fluid State at 37°C dlpc_tm->dlpc_state implication_dlpc Higher Permeability Faster Drug Release Lower Stability dlpc_state->implication_dlpc dspc_chain Longer Acyl Chains (C18) dspc_tm High Tm (55°C) dspc_chain->dspc_tm dspc_state Gel State at 37°C dspc_tm->dspc_state implication_dspc Lower Permeability Slower Drug Release Higher Stability dspc_state->implication_dspc

Caption: Physicochemical properties of DLPC and DSPC and their drug delivery implications.

Signaling Pathways and Cellular Interactions

The lipid composition of nanoparticles significantly influences their interaction with cells and can trigger various signaling pathways. While specific comparative studies on DLPC versus DSPC are limited, general principles of lipid nanoparticle-cell interactions can be extrapolated.

Upon cellular uptake, typically through endocytosis, lipid nanoparticles are trafficked into endosomes. The physicochemical properties of the lipids, such as their charge and fusogenicity, play a role in endosomal escape, a critical step for the cytoplasmic delivery of therapeutic payloads. The composition of the lipid bilayer can influence the types of proteins that adsorb to the nanoparticle surface in a biological environment, forming a "protein corona." This corona can mediate interactions with cell surface receptors, thereby influencing uptake mechanisms and subsequent intracellular signaling.

For instance, the rigidity of the DSPC bilayer may lead to a different protein corona composition compared to the more fluid DLPC bilayer, potentially altering receptor-mediated uptake and downstream signaling events. Moreover, the release of lipid components within the cell can also have biological effects. While a detailed comparison of the signaling pathways specifically modulated by DLPC versus DSPC requires further investigation, it is plausible that their different physical states and stabilities could lead to differential interactions with cellular machinery and, consequently, distinct cellular responses.

Conclusion

A Comparative Guide to Validating the Purity of 1,2-Dilinoleoyl-sn-glycero-3-PC by TLC and HPLC

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, ensuring the purity of lipid excipients like 1,2-Dilinoleoyl-sn-glycero-3-PC (DLPC) is critical for the consistency, stability, and safety of pharmaceutical formulations. This guide provides a comprehensive comparison of two common chromatographic techniques, Thin-Layer Chromatography (TLC) and High-Performance Liquid Chromatography (HPLC), for validating the purity of DLPC. It also briefly discusses alternative methods that offer complementary information.

Comparison of Analytical Techniques

The choice of analytical method for purity assessment depends on the specific requirements of the analysis, such as the need for quantification, sensitivity, and throughput. TLC is often employed as a rapid, cost-effective qualitative screening tool, while HPLC is the preferred method for quantitative analysis and higher resolution.

FeatureThin-Layer Chromatography (TLC)High-Performance Liquid Chromatography (HPLC)
Principle Separation based on the differential partitioning of components between a stationary phase (e.g., silica (B1680970) gel) and a mobile phase.Separation based on the differential partitioning of components between a stationary phase (packed in a column) and a liquid mobile phase pumped at high pressure.
Primary Use Qualitative identification of components and estimation of purity.Quantitative determination of purity and impurity profiling.
Resolution Lower resolution, may not separate structurally similar impurities.High resolution, capable of separating closely related compounds.
Quantification Semi-quantitative at best, often requires densitometry for estimation.Highly quantitative with appropriate detectors (e.g., ELSD, CAD).
Sensitivity Lower sensitivity.Higher sensitivity, with detectors like ELSD able to detect analytes in the nanogram range.[1]
Throughput High throughput for multiple samples on a single plate.Lower throughput, samples are analyzed sequentially.
Cost Low cost of instrumentation and consumables.Higher initial instrument cost and ongoing operational expenses.
Common Impurities Detected Lysophosphatidylcholine (B164491), free fatty acids, oxidized species.Lysophosphatidylcholine, free fatty acids, positional isomers, and other minor impurities.[1][2]

Experimental Protocols

Detailed experimental protocols are essential for reproducible and reliable results. Below are representative protocols for the analysis of DLPC purity by TLC and HPLC.

Thin-Layer Chromatography (TLC) Protocol

This protocol is designed for the qualitative assessment of DLPC purity and the detection of common impurities.

Materials:

  • TLC plates: Silica gel 60 F254

  • DLPC standard and sample solutions (1-5 mg/mL in chloroform/methanol 2:1, v/v)

  • Lysophosphatidylcholine (LPC) and linoleic acid standards

  • Developing solvent: Chloroform/Methanol/Water (65:25:4, v/v/v)

  • Visualization reagent: Phosphomolybdic acid solution or iodine vapor.

  • TLC developing tank

  • Capillary tubes for spotting

Procedure:

  • Plate Preparation: Activate the silica gel plate by heating at 110°C for 30 minutes.

  • Sample Application: Using a capillary tube, spot 1-5 µL of the DLPC standard, sample, and impurity standards onto the TLC plate, about 1.5 cm from the bottom edge.

  • Development: Place the spotted plate in a TLC tank pre-saturated with the developing solvent. Allow the solvent front to migrate up the plate until it is about 1 cm from the top.

  • Drying: Remove the plate from the tank and dry it completely in a fume hood.

  • Visualization:

    • Iodine Vapor: Place the dried plate in a sealed chamber containing iodine crystals. Brownish-yellow spots will appear for the lipid components.

    • Phosphomolybdic Acid: Spray the plate with a 10% solution of phosphomolybdic acid in ethanol (B145695) and heat at 110°C until blue-green spots appear against a yellow-green background.

  • Analysis: Calculate the Retention Factor (Rf) for each spot. The Rf value for DLPC is typically in the range of 0.3-0.4 in this solvent system.[3] Compare the Rf values of any impurity spots in the sample lane with those of the standards.

High-Performance Liquid Chromatography (HPLC) Protocol

This normal-phase HPLC method is suitable for the quantitative analysis of DLPC and its common degradation products, lysophosphatidylcholine and free fatty acids.[1][2]

Instrumentation and Conditions:

  • HPLC System: A system equipped with a gradient pump, autosampler, and an Evaporative Light Scattering Detector (ELSD).

  • Column: Silica column (e.g., 4.6 x 250 mm, 5 µm).

  • Mobile Phase A: Chloroform/Methanol (70:30, v/v)

  • Mobile Phase B: Chloroform/Methanol/Water/Ammonium Hydroxide (45:45:9.5:0.5, v/v/v/v)

  • Gradient Program: A gradient is typically used to separate the different lipid classes.

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 25°C

  • ELSD Settings: Nebulizer Temperature: 40°C, Gas Flow: 1.5 L/min

  • Injection Volume: 20 µL

Procedure:

  • Sample Preparation: Dissolve the DLPC standard and sample in the initial mobile phase composition to a concentration of approximately 1 mg/mL.

  • Calibration: Prepare a series of calibration standards of DLPC, lysophosphatidylcholine, and linoleic acid of known concentrations.

  • Analysis: Inject the standards and samples onto the HPLC system.

  • Quantification: Identify the peaks based on their retention times compared to the standards. Construct calibration curves for each component by plotting peak area versus concentration. Determine the concentration of DLPC and any impurities in the sample from the calibration curves.

AnalyteExpected Retention Time (min)Limit of Detection (LOD) (µg)Limit of Quantification (LOQ) (µg)
This compound (DLPC)~10-15~0.1~0.3
Lysophosphatidylcholine (LPC)~15-200.04[1][2]0.1[1][2]
Free Fatty Acids (e.g., Linoleic Acid)~5-80.04[1][2]0.1[1][2]

Note: Retention times are estimates and can vary depending on the specific HPLC system, column, and exact mobile phase composition. LOD and LOQ values for DLPC are estimated based on typical performance for phosphatidylcholines with an ELSD.

Alternative Analytical Techniques

While TLC and HPLC are workhorse methods, other techniques can provide valuable, often more detailed, information on the purity of DLPC.

  • Liquid Chromatography-Mass Spectrometry (LC-MS/MS): This powerful technique couples the separation power of HPLC with the sensitive and specific detection of mass spectrometry. It can not only quantify impurities but also provide structural information, aiding in the identification of unknown degradation products or synthesis byproducts.[4]

  • ³¹P Nuclear Magnetic Resonance (³¹P NMR): Since each phospholipid class has a unique phosphorus environment, ³¹P NMR provides a distinct signal for each class. This makes it an excellent tool for the absolute quantification of different phospholipid classes in a mixture without the need for individual standards for each species.[5][6][7]

Visualizing the Workflow

To better illustrate the experimental processes, the following diagrams outline the workflows for TLC and HPLC analysis, as well as a decision-making pathway for selecting an appropriate analytical method.

TLC_Workflow cluster_prep Preparation cluster_analysis Analysis cluster_detection Detection & Analysis prep Sample & Standard Preparation spotting Spotting prep->spotting plate_prep TLC Plate Activation plate_prep->spotting development Chromatographic Development spotting->development drying Drying development->drying visualization Visualization (Iodine or Stain) drying->visualization analysis Rf Value Calculation & Comparison visualization->analysis

TLC Experimental Workflow

HPLC_Workflow cluster_prep Preparation cluster_analysis Analysis cluster_data Data Processing prep Sample & Standard Preparation injection Injection into HPLC System prep->injection mobile_phase Mobile Phase Preparation separation Chromatographic Separation mobile_phase->separation injection->separation detection Detection by ELSD separation->detection integration Peak Integration detection->integration quantification Quantification using Calibration Curve integration->quantification Decision_Tree start Purity Analysis of DLPC qualitative Qualitative Screening? start->qualitative quantitative Quantitative Analysis? qualitative->quantitative No tlc Use TLC qualitative->tlc Yes structural Structural Info Needed? quantitative->structural No hplc Use HPLC-ELSD/CAD quantitative->hplc Yes lcms Use LC-MS/MS structural->lcms Yes pnmr Use ³¹P NMR for class quantification structural->pnmr Consider for class composition lcms->hplc pnmr->hplc

References

A Comparative Analysis of Saturated vs. Polyunsaturated Phospholipids in Membrane Biophysics and Cell Signaling

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The composition of the lipid bilayer is a critical determinant of cellular function, influencing everything from membrane fluidity and protein activity to the initiation of complex signaling cascades. The degree of saturation in the acyl chains of phospholipids (B1166683) is a key variable that dictates the biophysical properties of the membrane and, consequently, its biological roles. This guide provides a comprehensive comparison of saturated and polyunsaturated phospholipids, supported by experimental data, to inform research and development in cellular biology and drug delivery.

Biophysical Properties: A Quantitative Comparison

The structural differences between saturated and polyunsaturated phospholipids give rise to distinct biophysical characteristics of the membranes they form. Saturated phospholipids, with their straight acyl chains, can pack together tightly, leading to more ordered and rigid membranes. In contrast, the kinks in the acyl chains of polyunsaturated phospholipids prevent tight packing, resulting in more fluid and flexible membranes. These differences are quantified in the following tables.

PropertySaturated Phospholipid (DSPC)Polyunsaturated Phospholipid (DOPC)Experimental Technique
Phase Transition Temperature (Tm) 55 °C[1][2]-17 °C[3]Differential Scanning Calorimetry (DSC)
Membrane Thickness ~4.02 nm (gel phase)[4]~3.71 nm (liquid-crystalline phase)[4]Atomic Force Microscopy (AFM), X-ray Scattering
Area per Lipid ~0.47 nm² (gel phase)~0.72 nm² (liquid-crystalline phase)[5][6]NMR Spectroscopy, Molecular Dynamics Simulations
Bending Rigidity High (~5.0 x 10⁻²⁰ J)[7]LowFlicker Noise Spectroscopy
Lipid Packing High (ordered)Low (disordered)[3]Molecular Dynamics Simulations

Table 1: Comparative Biophysical Properties of Saturated (DSPC) and Polyunsaturated (DOPC) Phospholipids. DSPC (1,2-distearoyl-sn-glycero-3-phosphocholine) is a common saturated phospholipid, while DOPC (1,2-dioleoyl-sn-glycero-3-phosphocholine) is a common monounsaturated phospholipid often used as a representative for unsaturated systems.

Role in Cellular Signaling: Two Distinct Pathways

The distinct biophysical environments created by saturated and polyunsaturated phospholipids lead to their involvement in different types of cellular signaling pathways.

Saturated Phospholipids and Lipid Raft-Mediated Signaling

Saturated phospholipids, along with cholesterol and sphingolipids, are key components of specialized membrane microdomains known as lipid rafts. These ordered domains act as platforms for the assembly of signaling molecules, facilitating efficient signal transduction. A prominent example is the initiation of signaling cascades by the Src-family kinase Lyn.

Lyn_Kinase_Signaling_in_Lipid_Raft cluster_raft Lipid Raft (Saturated Phospholipids) cluster_cytosol Cytosol Lyn Lyn Kinase ITAM ITAM Lyn->ITAM Phosphorylation Receptor Receptor (e.g., FcεRI) Receptor->Lyn Recruitment Syk Syk Kinase ITAM->Syk Docking & Activation Downstream Downstream Signaling (e.g., Calcium Mobilization) Syk->Downstream Antigen Antigen Antigen->Receptor

Figure 1: Lyn Kinase Signaling in a Lipid Raft. Antigen binding cross-links receptors, recruiting them into lipid rafts where Lyn kinase phosphorylates ITAM motifs, initiating a downstream signaling cascade.

Polyunsaturated Phospholipids and G-Protein Coupled Receptor (GPCR) Modulation

The fluid environment created by polyunsaturated phospholipids can modulate the function of transmembrane proteins, including G-protein coupled receptors (GPCRs). For instance, the signaling of the Dopamine D2 receptor (D2R) can be influenced by the level of polyunsaturation in the membrane.

GPCR_Modulation_by_PUFA PUFA-rich environment influences D2R conformation and signaling efficiency. cluster_membrane Membrane (Polyunsaturated Phospholipids) D2R Dopamine D2 Receptor G_protein G-protein D2R->G_protein Activation Effector Effector (e.g., Adenylyl Cyclase) G_protein->Effector Modulation Dopamine Dopamine Dopamine->D2R Binding Second_Messenger Second Messenger (e.g., cAMP) Effector->Second_Messenger Production

Figure 2: PUFA Modulation of GPCR Signaling. The fluid membrane environment rich in polyunsaturated phospholipids can allosterically modulate the conformation and signaling activity of the Dopamine D2 receptor.

Implications for Drug Development and Delivery

The choice between saturated and polyunsaturated phospholipids has significant consequences for the design and performance of drug delivery systems, particularly liposomes.

Liposome (B1194612) Stability and Drug Retention:

Liposomes formulated with saturated phospholipids, such as hydrogenated soy phosphatidylcholine (HSPC), exhibit greater membrane rigidity and stability. This leads to reduced drug leakage and longer circulation times in vivo.[8][9] In contrast, liposomes made from unsaturated phospholipids are more permeable and less stable, which can result in premature drug release.[8]

FormulationPhospholipid CompositionDrug Release RateIn Vivo Antitumor Activity
Rigid Liposome Saturated (e.g., HSPC)SlowHigh
Fluid Liposome Unsaturated (e.g., POPC)FastLower[10]

Table 2: Impact of Phospholipid Saturation on Doxorubicin-Loaded Liposomes. This table summarizes findings from comparative studies on doxorubicin (B1662922) delivery. While fluid liposomes may release the drug more readily at the target site, their overall in vivo efficacy can be compromised due to instability.

Drug-Membrane Interactions:

The lipid composition of the cell membrane can influence how a drug interacts with its target. For drugs that target membrane-bound proteins, the fluidity and thickness of the membrane, which are governed by phospholipid saturation, can affect drug binding and efficacy.[6] Understanding these interactions is crucial for designing drugs with optimal pharmacokinetic and pharmacodynamic profiles.

Experimental Protocols

Detailed methodologies for the key experiments cited in this guide are provided below.

Differential Scanning Calorimetry (DSC) for Phase Transition Temperature Measurement

Objective: To determine the temperature at which a lipid bilayer transitions from a gel phase to a liquid-crystalline phase (Tm).

Protocol:

  • Liposome Preparation: Prepare multilamellar vesicles (MLVs) by dissolving the desired phospholipid (e.g., DSPC or DOPC) in a suitable organic solvent (e.g., chloroform/methanol mixture). Evaporate the solvent under a stream of nitrogen to form a thin lipid film. Hydrate the film with a buffer solution (e.g., PBS) at a temperature above the expected Tm.

  • Sample Preparation: Transfer a precise amount of the liposome suspension into an aluminum DSC pan. Seal the pan hermetically. Prepare a reference pan containing the same volume of buffer.

  • DSC Analysis: Place the sample and reference pans in the DSC instrument. Equilibrate the system at a temperature below the expected Tm. Scan the temperature at a constant rate (e.g., 1-5 °C/min) over a range that encompasses the phase transition.

  • Data Analysis: The phase transition will be observed as an endothermic peak in the DSC thermogram. The temperature at the peak of the endotherm is taken as the Tm.

Atomic Force Microscopy (AFM) for Membrane Thickness Measurement

Objective: To measure the thickness of a supported lipid bilayer.

Protocol:

  • Substrate Preparation: Cleave a mica substrate to obtain a fresh, atomically flat surface.

  • Supported Lipid Bilayer (SLB) Formation: Deposit a suspension of small unilamellar vesicles (SUVs) of the desired phospholipid onto the mica substrate. The vesicles will rupture and fuse to form a continuous lipid bilayer.

  • AFM Imaging: Mount the sample in the AFM and image the surface in a liquid environment (buffer). Use a soft cantilever to avoid damaging the bilayer.

  • Thickness Measurement: Create a defect or "hole" in the bilayer by applying a high force with the AFM tip. Image the area containing the defect. The height difference between the top of the bilayer and the exposed mica substrate represents the membrane thickness. This can be determined from the height profile of the AFM image.[11][12]

Fluorescence Anisotropy for Membrane Fluidity Assessment

Objective: To qualitatively assess the fluidity of a lipid bilayer.

Protocol:

  • Liposome Preparation and Labeling: Prepare liposomes as described for DSC. Incorporate a fluorescent probe, such as 1,6-diphenyl-1,3,5-hexatriene (B155585) (DPH), into the lipid bilayer during preparation.[13][14]

  • Fluorescence Measurement: Place the labeled liposome suspension in a temperature-controlled cuvette in a spectrofluorometer equipped with polarizers.

  • Anisotropy Calculation: Excite the sample with vertically polarized light and measure the intensity of the emitted light through both vertical (I_vv) and horizontal (I_vh) polarizers. The fluorescence anisotropy (r) is calculated using the following equation: r = (I_vv - G * I_vh) / (I_vv + 2 * G * I_vh) where G is an instrumental correction factor.

  • Interpretation: A higher anisotropy value indicates lower rotational mobility of the probe, corresponding to a more ordered (less fluid) membrane. Conversely, a lower anisotropy value indicates a more fluid membrane. Measurements can be taken over a range of temperatures to observe changes in fluidity, particularly around the phase transition temperature.[14]

References

A Comparative Guide to DLPC and POPC for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

An objective analysis of the functional differences between 1,2-dilauroyl-sn-glycero-3-phosphocholine (B33377) (DLPC) and 1-palmitoyl-2-oleoyl-sn-glycero-3-PC (POPC), supported by experimental data, to inform lipid selection in research and pharmaceutical applications.

In the realms of membrane biophysics, drug delivery, and structural biology, the choice of lipids is paramount to recapitulating biological processes and developing effective therapeutics. Among the plethora of available phospholipids, DLPC and POPC are two commonly utilized zwitterionic lipids. While both share the same phosphocholine (B91661) headgroup, their distinct acyl chain composition—DLPC possessing two saturated 12-carbon chains and POPC having one saturated 16-carbon chain and one monounsaturated 18-carbon chain—gives rise to significant functional differences. This guide provides a comprehensive comparison of their biophysical properties, their impact on membrane characteristics, and their implications for drug delivery and membrane protein studies, supported by experimental data and detailed methodologies.

Structural and Biophysical Properties: A Quantitative Comparison

The fundamental differences in the acyl chain structure of DLPC and POPC directly translate to distinct biophysical behaviors in a bilayer environment. These properties, including phase transition temperature (Tm), area per lipid, and membrane thickness, are critical determinants of membrane fluidity, packing, and permeability.

PropertyDLPC (12:0/12:0 PC)POPC (16:0/18:1 PC)Key Functional Implication
Main Phase Transition Temperature (Tm) -1 to -2 °C[1]-2 °C[2]DLPC forms a fluid membrane at and above physiological temperatures, while POPC is also in a fluid state under these conditions. The lower Tm of DLPC is due to its shorter saturated acyl chains.
Area per Lipid (AL) ~63.2 Ų (at 30°C)[3]~64 to 70.5 Ų (at 25-48°C)[4][5]The larger area per lipid of POPC, attributed to the kink in its unsaturated oleoyl (B10858665) chain, results in looser lipid packing compared to DLPC.
Bilayer Thickness ThinnerThickerThe longer acyl chains of POPC contribute to a thicker lipid bilayer compared to that formed by DLPC.
Membrane Fluidity HigherLower (relative to DLPC)The shorter acyl chains and lower van der Waals interactions in DLPC lead to a more fluid membrane compared to the more ordered, albeit still fluid, POPC membrane.
Lipid Packing LooserTighter (relative to DLPC)The presence of one saturated and one unsaturated chain in POPC allows for more complex packing interactions compared to the uniform saturated chains of DLPC.

Impact on Membrane Functionality

The variations in biophysical properties between DLPC and POPC have profound consequences for the functional characteristics of the lipid bilayers they form. These differences are particularly relevant for applications in drug delivery and the study of membrane proteins.

Membrane Permeability and Stability in Drug Delivery

The choice between DLPC and POPC can significantly influence the encapsulation efficiency, stability, and release kinetics of liposomal drug formulations.

  • Permeability: The looser packing and higher fluidity of DLPC membranes generally lead to higher passive permeability for small molecules compared to POPC membranes.[6] This can be a critical factor in designing drug delivery systems where controlled release is desired.

  • Stability: Liposomes formulated with lipids that have longer and saturated acyl chains tend to be more stable.[7][8][9][10] While both are in the fluid phase at physiological temperatures, the longer chains of POPC can contribute to greater bilayer stability compared to DLPC. The inclusion of cholesterol is a common strategy to enhance the stability of both types of liposomes.[7]

  • Drug Release: The rate of drug release from liposomes is often correlated with the phase transition temperature and fluidity of the lipid bilayer.[10][11] The more fluid nature of DLPC membranes may lead to faster drug release compared to POPC-based formulations. This can be advantageous for rapid drug delivery or a drawback when sustained release is the goal.

Interactions with Membrane Proteins

The lipid environment plays a crucial role in the structure, function, and dynamics of integral and peripheral membrane proteins. The differences in thickness, fluidity, and lateral pressure profiles of DLPC and POPC bilayers can modulate protein behavior.

  • Hydrophobic Matching: The thickness of the lipid bilayer can influence the conformational stability and activity of transmembrane proteins. A mismatch between the hydrophobic length of a protein's transmembrane domain and the bilayer thickness can induce membrane deformation or protein conformational changes. The thicker bilayer of POPC may be more suitable for larger transmembrane proteins, while the thinner DLPC bilayer might better accommodate smaller ones.

  • Membrane Fluidity and Protein Dynamics: The higher fluidity of DLPC membranes can allow for greater lateral diffusion and conformational flexibility of embedded proteins.[12] Conversely, the slightly more ordered environment of a POPC bilayer might impose constraints on protein dynamics.[13][14]

  • Lipid-Protein Interactions: Specific interactions between lipids and proteins can be influenced by the chemical nature of the acyl chains. The presence of the unsaturated oleoyl chain in POPC can lead to different packing defects and lateral pressure profiles compared to the uniform saturated chains of DLPC, which in turn can affect how proteins embed and function within the membrane.[13]

Experimental Methodologies

The characterization of DLPC and POPC bilayers relies on a suite of biophysical techniques. Below are brief overviews of the key experimental protocols used to determine the properties discussed in this guide.

Differential Scanning Calorimetry (DSC)

DSC is a fundamental technique for determining the thermotropic phase behavior of lipid dispersions.[3][5][15][16][17][18]

Protocol Overview:

  • Sample Preparation: Hydrate a known amount of the lipid (DLPC or POPC) in a buffer solution by vortexing or extrusion to form multilamellar or unilamellar vesicles.

  • Calorimeter Loading: Accurately load the lipid dispersion into a sample pan and an equal volume of buffer into a reference pan.

  • Thermal Scan: Heat the sample and reference pans at a constant rate over a defined temperature range that encompasses the expected phase transition.

  • Data Analysis: The instrument measures the differential heat flow required to maintain the sample and reference at the same temperature. The temperature at the peak of the endothermic transition corresponds to the main phase transition temperature (Tm).

Small-Angle X-ray Scattering (SAXS)

SAXS is a powerful method for determining the structural parameters of lipid bilayers, such as thickness and area per lipid.[19][20][21][22][23]

Protocol Overview:

  • Liposome (B1194612) Preparation: Prepare a homogenous solution of unilamellar vesicles of DLPC or POPC at a known concentration.

  • SAXS Measurement: Expose the liposome sample to a collimated X-ray beam and collect the scattered X-rays at small angles.

  • Data Analysis: The scattering pattern provides information about the electron density profile of the lipid bilayer. By fitting this data to theoretical models, one can extract parameters such as the bilayer thickness and the area per lipid molecule.

Neutron Spin Echo (NSE) Spectroscopy

NSE is a sophisticated technique used to probe the dynamics of lipid membranes on the nanosecond timescale, providing insights into membrane fluidity and bending rigidity.[4][15][24]

Protocol Overview:

  • Sample Preparation: Prepare unilamellar vesicles of DLPC or POPC, often with specific deuterium (B1214612) labeling to enhance contrast and isolate the dynamics of interest.

  • NSE Experiment: A polarized neutron beam is scattered by the sample, and the change in the neutron's spin is measured. This change is related to the energy transfer during the scattering process, which is influenced by the motion of the lipid molecules.

  • Data Analysis: The analysis of the NSE data provides information about the collective motions within the membrane, such as bending fluctuations and thickness fluctuations, from which parameters like bending rigidity and membrane viscosity can be derived.

Visualizing the Differences

To better illustrate the structural and conceptual differences between DLPC and POPC, the following diagrams are provided.

Caption: Molecular structures of DLPC and POPC.

G Impact on Bilayer Properties cluster_properties Biophysical Properties cluster_functional Functional Implications DLPC DLPC (Shorter, Saturated Chains) Tm_DLPC Lower Tm DLPC->Tm_DLPC Area_DLPC Smaller Area/Lipid DLPC->Area_DLPC Thickness_DLPC Thinner Bilayer DLPC->Thickness_DLPC Fluidity_DLPC Higher Fluidity DLPC->Fluidity_DLPC POPC POPC (Longer, Mixed Chains) Tm_POPC Higher Tm POPC->Tm_POPC Area_POPC Larger Area/Lipid POPC->Area_POPC Thickness_POPC Thicker Bilayer POPC->Thickness_POPC Fluidity_POPC Lower Fluidity POPC->Fluidity_POPC Stability_DLPC Lower Stability Thickness_DLPC->Stability_DLPC Permeability_DLPC Higher Permeability Fluidity_DLPC->Permeability_DLPC Protein_Dynamics_DLPC Higher Protein Dynamics Fluidity_DLPC->Protein_Dynamics_DLPC Stability_POPC Higher Stability Thickness_POPC->Stability_POPC Permeability_POPC Lower Permeability Fluidity_POPC->Permeability_POPC Protein_Dynamics_POPC Lower Protein Dynamics Fluidity_POPC->Protein_Dynamics_POPC

Caption: Relationship between lipid structure and functional properties.

Conclusion

The selection between DLPC and POPC is a critical decision in the design of model membranes for both basic research and pharmaceutical applications. DLPC, with its shorter, saturated acyl chains, forms a more fluid and permeable bilayer, which may be advantageous for studying certain protein dynamics or for applications requiring rapid drug release. In contrast, POPC, with its longer, mixed saturated and unsaturated chains, forms a thicker, more stable, and less permeable membrane, making it a suitable choice for creating robust liposomal drug carriers with sustained release profiles or for reconstituting larger membrane proteins. A thorough understanding of their distinct biophysical properties and functional consequences, as outlined in this guide, is essential for researchers and drug development professionals to make informed decisions that align with their specific experimental or therapeutic goals.

References

A Comparative Guide to DLPC and Other Phospholipids for Lipid Nanoparticle (LNP) Formulation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The selection of phospholipids (B1166683) is a critical parameter in the design of lipid nanoparticles (LNPs) for therapeutic delivery of nucleic acids like mRNA and siRNA. These helper lipids play a pivotal role not only in the structural integrity of the nanoparticles but also in their biological performance, including transfection efficiency and biodistribution. Among the variety of phospholipids available, 1,2-dilauroyl-sn-glycero-3-phosphocholine (B33377) (DLPC) presents a unique profile due to its shorter acyl chains. This guide provides an objective comparison of DLPC with other commonly used phospholipids in LNP formulations, supported by experimental data and detailed protocols.

Performance Comparison of Phospholipids in LNP Formulations

The choice of phospholipid significantly impacts the physicochemical properties and biological activity of LNPs. While 1,2-distearoyl-sn-glycero-3-phosphocholine (B53569) (DSPC) is a widely used helper lipid in clinically approved LNP formulations, alternatives like DLPC and 1,2-dioleoyl-sn-glycero-3-phosphoethanolamine (B1670885) (DOPE) are explored to modulate LNP characteristics.

Physicochemical Properties

The acyl chain length and degree of saturation of the phospholipid affect the fluidity and stability of the LNP lipid bilayer. Shorter, saturated acyl chains, as in DLPC (12:0), result in more fluid membranes compared to the longer, saturated chains of DSPC (18:0). This can influence particle size, polydispersity, and encapsulation efficiency.

PhospholipidAcyl Chain CompositionTypical Particle Size (nm)Polydispersity Index (PDI)mRNA Encapsulation Efficiency (%)Reference
DLPC 12:0 / 12:080 - 150< 0.2> 90%[1][2][3]
DSPC 18:0 / 18:070 - 120< 0.2> 90%[4][5]
DOPE 18:1 / 18:180 - 150< 0.2> 90%[6]
DOPC 18:1 / 18:180 - 150< 0.2> 90%[7]

Note: The values presented are typical ranges and can vary depending on the full LNP composition, formulation method, and cargo.

In Vitro and In Vivo Performance

The nature of the phospholipid headgroup and acyl chains influences the LNP's interaction with cellular membranes, impacting uptake and endosomal escape, which are critical for effective cargo delivery. Phospholipids with phosphatidylethanolamine (B1630911) (PE) headgroups, like DOPE, are known to adopt non-bilayer structures that can facilitate membrane fusion and enhance endosomal escape.[6] Replacing DSPC with more unsaturated phosphatidylcholines (PCs) has been shown to increase transfection potency for plasmid DNA delivery.[7]

PhospholipidIn Vitro Transfection Efficiency (Luciferase Expression)In Vivo Performance (e.g., Gene Silencing, Protein Expression)Key FindingsReference
DLPC Moderate to HighData not widely available in direct comparison.Forms more fluid membranes which may influence endosomal escape.[1][2]
DSPC ModerateStandard for many in vivo applications, particularly liver-targeted delivery.Forms rigid, stable bilayers.[4][5][6]
DOPE HighCan enhance in vivo mRNA delivery up to four-fold compared to DSPC.Promotes endosomal escape due to its propensity to form non-bilayer structures.[6][6]
DOPC HighShowed ~50-fold greater transfection potency than DSPC for pDNA delivery in vitro.Unsaturated chains increase membrane fluidity.[7]

Experimental Protocols

Detailed methodologies are crucial for the reproducibility and comparison of LNP formulations. Below are protocols for key experiments in LNP development and characterization.

LNP Formulation by Microfluidic Mixing

This protocol describes the formulation of LNPs using a microfluidic mixing device, a reproducible and scalable method.[8][9]

  • Preparation of Lipid Stock Solutions: Dissolve the ionizable lipid, DLPC (or other phospholipid), cholesterol, and PEG-lipid in ethanol (B145695) at the desired molar ratio (e.g., 50:10:38.5:1.5).

  • Preparation of Nucleic Acid Solution: Dissolve the mRNA or siRNA in an aqueous buffer (e.g., citrate (B86180) buffer, pH 4.0).

  • Microfluidic Mixing: Set up the microfluidic mixing system (e.g., NanoAssemblr). Load the lipid-ethanol solution into one syringe and the nucleic acid-aqueous solution into another.

  • Flow Rate and Ratio: Set the desired total flow rate and the flow rate ratio of the aqueous to organic phase (typically 3:1).

  • Formulation: Initiate the mixing process. The rapid mixing of the two solutions leads to the self-assembly of LNPs with the nucleic acid encapsulated.

  • Purification: The formulated LNPs are typically dialyzed against a physiological buffer (e.g., PBS, pH 7.4) to remove ethanol and non-encapsulated nucleic acid.

LNP_Formulation_Workflow cluster_solutions Solution Preparation cluster_mixing Microfluidic Mixing cluster_purification Purification Lipids Lipids in Ethanol (Ionizable, Phospholipid, Cholesterol, PEG-Lipid) Mixer Microfluidic Mixer Lipids->Mixer Organic Phase NA Nucleic Acid in Aqueous Buffer (pH 4.0) NA->Mixer Aqueous Phase Dialysis Dialysis (PBS, pH 7.4) Mixer->Dialysis LNP Formation Final_LNP Final LNP Formulation Dialysis->Final_LNP Purified LNPs

LNP formulation workflow using microfluidics.
Physicochemical Characterization

Particle Size and Polydispersity Index (PDI) Measurement by Dynamic Light Scattering (DLS) [10][11]

  • Sample Preparation: Dilute the LNP formulation in a suitable buffer (e.g., PBS) to an appropriate concentration for DLS measurement.

  • Instrument Setup: Use a DLS instrument (e.g., Zetasizer) and set the parameters, including temperature and dispersant properties.

  • Measurement: Place the sample in the instrument and perform the measurement. The instrument software will calculate the Z-average particle size and the PDI.

mRNA Encapsulation Efficiency by RiboGreen Assay [12]

  • Standard Curve: Prepare a standard curve of the free mRNA in the appropriate buffer.

  • Sample Preparation: Prepare two sets of LNP samples. In one set, lyse the LNPs using a detergent (e.g., 2% Triton X-100) to measure the total mRNA. The other set remains intact to measure the free (unencapsulated) mRNA.

  • RiboGreen Addition: Add the RiboGreen reagent to both the standards and the samples.

  • Fluorescence Measurement: Measure the fluorescence intensity using a plate reader (excitation ~480 nm, emission ~520 nm).

  • Calculation: Calculate the concentration of total and free mRNA from the standard curve. The encapsulation efficiency is calculated as: ((Total mRNA - Free mRNA) / Total mRNA) * 100%.

Biological Characterization

In Vitro Transfection Efficiency (Luciferase Assay) [13][14]

  • Cell Seeding: Seed cells (e.g., HeLa, HEK293T) in a 96-well plate and allow them to adhere overnight.

  • LNP Treatment: Treat the cells with LNP-encapsulated luciferase mRNA at various concentrations. Include appropriate controls (e.g., untreated cells, free mRNA).

  • Incubation: Incubate the cells for a specified period (e.g., 24-48 hours) to allow for mRNA translation.

  • Cell Lysis: Lyse the cells using a luciferase assay lysis buffer.

  • Luminescence Measurement: Add the luciferase substrate to the cell lysate and measure the luminescence using a luminometer. The relative light units (RLU) are proportional to the amount of translated luciferase protein.

Cytotoxicity Assay (e.g., MTT or AlamarBlue) [15][16]

  • Cell Seeding: Seed cells in a 96-well plate as for the transfection assay.

  • LNP Treatment: Treat the cells with a range of LNP concentrations.

  • Incubation: Incubate for the desired time period (e.g., 24, 48, or 72 hours).

  • Reagent Addition: Add the cytotoxicity assay reagent (e.g., MTT, resazurin) to the wells and incubate according to the manufacturer's instructions.

  • Absorbance/Fluorescence Measurement: Measure the absorbance or fluorescence, which correlates with the number of viable cells.

Cellular Uptake and Endosomal Escape Pathway

The successful delivery of nucleic acid cargo to the cytoplasm relies on the LNP's ability to be internalized by the cell and subsequently escape from the endosome.

LNP_Uptake_Pathway cluster_endocytosis Endocytosis cluster_cytoplasm Cytoplasmic Delivery LNP Lipid Nanoparticle (LNP) Early_Endosome Early Endosome (pH 6.0-6.5) LNP->Early_Endosome Uptake Cell_Membrane Cell Membrane Late_Endosome Late Endosome (pH 5.0-6.0) Early_Endosome->Late_Endosome Maturation Lysosome Lysosome (pH 4.5-5.0) Degradation Late_Endosome->Lysosome Cytoplasm Cytoplasm Late_Endosome->Cytoplasm Endosomal Escape mRNA mRNA mRNA_Release mRNA Release Ribosome Ribosome mRNA->Ribosome Protein Protein Synthesis Ribosome->Protein

Cellular uptake and endosomal escape of LNPs.

Conclusion

The selection of a phospholipid is a critical decision in the rational design of LNP-based nucleic acid delivery systems. While DSPC provides stability and is well-established, phospholipids with shorter (like DLPC) or unsaturated acyl chains, and alternative headgroups (like DOPE), offer avenues to modulate LNP fluidity, fusogenicity, and ultimately, transfection efficiency. The optimal choice will depend on the specific application, the nature of the nucleic acid cargo, and the desired in vivo biodistribution. The experimental protocols provided in this guide offer a framework for the systematic evaluation of different phospholipid candidates, enabling researchers to tailor LNP formulations for maximal therapeutic effect.

References

A Comparative Guide to the Mass Spectrometric Identification of DLPC

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the mass spectrometry fragmentation patterns of 1,2-dilinoleoyl-sn-glycero-3-phosphocholine (B1674671) (DLPC) and other common phosphatidylcholines (PCs). Understanding these patterns is crucial for the accurate identification and characterization of these lipids in complex biological samples, a vital step in various research and drug development applications.

Executive Summary

Mass spectrometry, particularly tandem mass spectrometry (MS/MS), is a powerful tool for the structural elucidation of lipids. Phosphatidylcholines, a major class of phospholipids, exhibit characteristic fragmentation patterns that allow for their identification and differentiation. In positive ion mode electrospray ionization (ESI), all PCs typically yield a highly abundant product ion at a mass-to-charge ratio (m/z) of 184.07, corresponding to the phosphocholine (B91661) headgroup. This fragment is the basis for precursor ion scanning experiments to selectively detect PCs in a complex mixture.

Further structural information, specifically the identification of the fatty acyl chains, is obtained by analyzing other fragment ions and neutral losses from the precursor ion. This guide presents a comparative analysis of the fragmentation patterns of DLPC, 1,2-dioleoyl-sn-glycero-3-phosphocholine (B1670884) (DOPC), and 1-palmitoyl-2-oleoyl-sn-glycero-3-phosphocholine (B13819) (POPC), highlighting the key fragments that enable their differentiation.

Comparative Fragmentation Patterns of Phosphatidylcholines

The fragmentation of PCs in positive ion ESI-MS/MS provides a wealth of structural information. The primary fragmentation pathways involve the cleavage of the phosphocholine headgroup and the neutral loss of the fatty acyl chains.

Table 1: Key Fragment Ions of Selected Phosphatidylcholines in Positive Ion ESI-MS/MS

Precursor Ion (m/z)Phosphatidylcholine (PC)Fatty Acyl CompositionCharacteristic Fragment Ions (m/z) and Neutral Losses
808.6 (calc. for [M+H]⁺)DLPC18:2 / 18:2184.07 (Phosphocholine headgroup), Neutral Loss of 279.2 (Linoleic acid as ketene), Neutral Loss of 280.2 (Linoleic acid)
810.6 (calc. for [M+Na]⁺)[M+Na-183]⁺ (Loss of phosphocholine), [M+Na-59]⁺ (Loss of trimethylamine)
786.6 (calc. for [M+H]⁺)DOPC18:1 / 18:1184.07 (Phosphocholine headgroup), Neutral Loss of 281.2 (Oleic acid as ketene), Neutral Loss of 282.2 (Oleic acid)
808.6 (calc. for [M+Na]⁺)[M+Na-183]⁺ (Loss of phosphocholine), [M+Na-59]⁺ (Loss of trimethylamine)
760.6 (calc. for [M+H]⁺)POPC16:0 / 18:1184.07 (Phosphocholine headgroup), Neutral Loss of 255.2 (Palmitic acid as ketene), Neutral Loss of 281.2 (Oleic acid as ketene)
782.6 (calc. for [M+Na]⁺)[M+Na-183]⁺ (Loss of phosphocholine), [M+Na-59]⁺ (Loss of trimethylamine)

Note: The relative intensities of fragment ions can vary depending on the instrument and experimental conditions.

Fragmentation Pathway of DLPC

The fragmentation of DLPC serves as a representative example of the general fragmentation pathways observed for phosphatidylcholines.

DLPC_Fragmentation DLPC DLPC [M+H]⁺ m/z 808.6 Headgroup Phosphocholine m/z 184.07 DLPC->Headgroup Characteristic Headgroup Cleavage NL_Linoleic_Ketene [M+H - C₁₈H₃₁O]⁺ (Neutral Loss of Linoleic Acid as Ketene) DLPC->NL_Linoleic_Ketene Acyl Chain Loss NL_Linoleic_Acid [M+H - C₁₈H₃₂O₂]⁺ (Neutral Loss of Linoleic Acid) DLPC->NL_Linoleic_Acid Acyl Chain Loss

Caption: Fragmentation pathway of protonated DLPC.

Experimental Protocols

1. Sample Preparation (Lipid Extraction)

A modified Bligh-Dyer extraction method is commonly used for extracting lipids from biological samples.

  • Materials:

  • Procedure:

    • To 1 part of the aqueous sample, add 3.75 parts of a chloroform:methanol (1:2, v/v) mixture.

    • Vortex thoroughly for 1 minute.

    • Add 1.25 parts of chloroform and vortex for 1 minute.

    • Add 1.25 parts of 0.9% NaCl solution and vortex for 1 minute.

    • Centrifuge at 2000 x g for 10 minutes to separate the phases.

    • Carefully collect the lower organic phase containing the lipids.

    • Dry the lipid extract under a stream of nitrogen.

    • Reconstitute the dried lipids in a suitable solvent for LC-MS analysis (e.g., methanol or isopropanol).

2. Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Analysis

  • Instrumentation:

    • High-Performance Liquid Chromatography (HPLC) system

    • Mass spectrometer equipped with an electrospray ionization (ESI) source (e.g., Triple Quadrupole or Orbitrap)

  • Chromatographic Conditions (Reverse-Phase):

    • Column: C18 column (e.g., 2.1 mm x 100 mm, 1.8 µm)

    • Mobile Phase A: Water with 0.1% formic acid and 10 mM ammonium (B1175870) formate

    • Mobile Phase B: Acetonitrile/Isopropanol (5:2, v/v) with 0.1% formic acid and 10 mM ammonium formate

    • Gradient: A typical gradient would start at a high percentage of mobile phase A and gradually increase the percentage of mobile phase B over the course of the run to elute lipids of increasing hydrophobicity.

    • Flow Rate: 0.2-0.4 mL/min

    • Column Temperature: 40-50 °C

  • Mass Spectrometry Conditions (Positive Ion Mode):

    • Ionization Mode: Electrospray Ionization (ESI), Positive

    • Capillary Voltage: 3.0 - 4.0 kV

    • Source Temperature: 100 - 150 °C

    • Desolvation Temperature: 300 - 400 °C

    • Collision Gas: Argon

    • Collision Energy: Optimized for the specific instrument and lipid class (typically 20-40 eV for fragmentation).

    • Scan Mode:

      • Full Scan (MS1): To detect all ions within a specified mass range.

      • Product Ion Scan (MS/MS): To fragment a specific precursor ion and detect its product ions.

      • Precursor Ion Scan: To specifically detect all precursor ions that fragment to a common product ion (e.g., m/z 184.07 for PCs).

Logical Workflow for PC Identification

PC_Identification_Workflow Start Lipid Extract LC_MS LC-MS Analysis (Positive Ion Mode) Start->LC_MS Precursor_Scan Precursor Ion Scan (m/z 184.07) LC_MS->Precursor_Scan Identify_PCs Identify Potential Phosphatidylcholines Precursor_Scan->Identify_PCs MS_MS Tandem MS (MS/MS) of each PC precursor Identify_PCs->MS_MS Analyze_Fragments Analyze Fragment Ions & Neutral Losses MS_MS->Analyze_Fragments Identify_Fatty_Acids Identify Fatty Acyl Chains Analyze_Fragments->Identify_Fatty_Acids Confirm_Structure Confirm PC Structure Identify_Fatty_Acids->Confirm_Structure

Caption: Workflow for phosphatidylcholine identification.

By following these protocols and utilizing the comparative fragmentation data, researchers can confidently identify and characterize DLPC and other phosphatidylcholines in their samples, contributing to a deeper understanding of their roles in biological systems and their potential as biomarkers or therapeutic targets.

The Dichotomy of DLPC in Oil Systems: A Pro-Oxidant and Antioxidant Comparison Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Dilinoleoylphosphatidylcholine (DLPC), a prominent polyunsaturated phospholipid, presents a fascinating duality in its interaction with oil systems, capable of acting as both a protective antioxidant and a detrimental pro-oxidant. This guide provides a comprehensive comparison of these opposing effects, supported by experimental data and detailed methodologies, to aid researchers in harnessing or mitigating the impact of DLPC in various lipid-based formulations.

At a Glance: Pro-oxidant vs. Antioxidant Effects of DLPC

The role of DLPC in lipid oxidation is not absolute but is critically influenced by its concentration, the presence of metal ions, and its interaction with other antioxidant species. While direct quantitative data for DLPC in various oil systems is limited in publicly available literature, its behavior can be inferred from studies on similar unsaturated phospholipids (B1166683) and its demonstrated effects in biological lipid environments.

Key Influencing Factors:

  • Concentration: At low concentrations, phospholipids like DLPC can act as antioxidants. However, above their critical micelle concentration (CMC), they can form reverse micelles in bulk oils, creating an interface that may accelerate oxidation.

  • Metal Ions: The presence of transition metals such as iron and copper can significantly promote the pro-oxidant activity of many antioxidant compounds. Phospholipids can chelate these metals, thereby exerting an antioxidant effect.

  • Synergy with Primary Antioxidants: Phospholipids can act synergistically with primary antioxidants like tocopherols (B72186) (Vitamin E), regenerating them and enhancing their protective effects.

Quantitative Data Summary

While specific studies detailing the pro-oxidant and antioxidant effects of DLPC across a range of concentrations in various edible oils are not extensively available, the following tables summarize relevant findings for DLPC and other closely related phosphatidylcholines (PC).

Table 1: Antioxidant Effect of DLPC in a Biological Lipid System (LDL Oxidation)

Treatment (10 µM)Lag Phase (% of Control)Inhibition Time (% of Control)Reference
DLPC 140% (p<0.001) 188% (p<0.001) [1]
α-tocopherol (1 mM)135%206%[1]
Distearoyl-PCNo significant effectNo significant effect[1]

This data demonstrates the significant antioxidant capacity of DLPC in protecting low-density lipoproteins from oxidation, a complex lipid system.

Table 2: Effect of Phosphatidylcholine (PC) on the Oxidative Stability of Sardine Oil

Additive (at 40°C for 1 month)Peroxide Value (meq O₂/kg)Synergistic Effect with α-tocopherol (PV)Reference
Control (Sardine Oil)>100-
α-tocopherol (0.04%)97.7-
Phosphatidylcholine (0.5%) 54.0 35.0
Phosphatidylethanolamine (0.5%)87.927.0

This table illustrates the antioxidant effect of a general phosphatidylcholine in a highly unsaturated oil and its synergistic activity with α-tocopherol.

Mechanisms of Action: A Double-Edged Sword

The dual role of DLPC is rooted in its molecular structure and its behavior in lipid environments.

Antioxidant Mechanisms
  • Metal Chelation: The phosphate (B84403) group in DLPC can chelate pro-oxidant metal ions like iron and copper, preventing them from participating in the initiation of lipid oxidation via Fenton-type reactions.

  • Synergy with Primary Antioxidants: DLPC can regenerate primary antioxidants, such as α-tocopherol, by donating a hydrogen atom to the tocopheroxyl radical. This restores the primary antioxidant's ability to scavenge free radicals.

  • Free Radical Scavenging: The unsaturated linoleoyl chains of DLPC can directly interact with and neutralize lipid peroxyl radicals, thus terminating the propagation phase of lipid oxidation.

Pro-oxidant Mechanisms
  • Formation of Reverse Micelles: In bulk oils, particularly at concentrations above the CMC, amphiphilic molecules like DLPC can self-assemble into reverse micelles. These structures have a polar core that can concentrate pro-oxidants such as water, metal ions, and hydroperoxides, creating a favorable environment for the initiation and propagation of lipid oxidation at the oil-water interface.

  • Source of Polyunsaturated Fatty Acids: The two linoleic acid chains in DLPC are highly susceptible to oxidation themselves. Once initiated, these fatty acids can readily propagate the free radical chain reaction, contributing to the overall oxidation of the oil system.

Visualizing the Pathways

The following diagrams illustrate the key mechanisms underlying the dual effects of DLPC and the experimental workflow for assessing lipid oxidation.

DLPC_Antioxidant_Mechanisms cluster_antioxidant Antioxidant Pathways DLPC DLPC Tocopherol α-Tocopherol (Primary Antioxidant) DLPC->Tocopherol Regeneration Stable_Lipid Stable Lipid Hydroperoxide (LOOH) DLPC->Stable_Lipid Radical Scavenging Chelated_Metal Chelated Metal DLPC->Chelated_Metal Chelation Metal Pro-oxidant Metal Ions (Fe²⁺, Cu⁺) Peroxyl Lipid Peroxyl Radical (LOO•) Metal->Peroxyl Initiation Tocopheroxyl α-Tocopheroxyl Radical Tocopheroxyl->Tocopherol Peroxyl->Stable_Lipid

DLPC's primary antioxidant mechanisms.

DLPC_Pro_oxidant_Mechanism cluster_pro_oxidant Pro-oxidant Pathway: Reverse Micelle Formation DLPC_High_Conc High Concentration DLPC (> CMC) Reverse_Micelle Reverse Micelle DLPC_High_Conc->Reverse_Micelle Self-Assembly Polar_Core Polar Core (H₂O, Metal Ions, Hydroperoxides) Oil_Phase Bulk Oil Phase (Triglycerides) Oxidation Accelerated Lipid Oxidation Polar_Core->Oxidation Concentration of Pro-oxidants Oil_Phase->Oxidation Increased Interfacial Contact

Pro-oxidant effect of DLPC via reverse micelles.

Experimental Protocols

To quantitatively assess the pro-oxidant and antioxidant effects of DLPC in an oil system, the following standard methodologies are recommended.

Measurement of Peroxide Value (PV)

The peroxide value is a measure of the concentration of peroxides and hydroperoxides formed during the initial stages of lipid oxidation.

  • Principle: This method involves the reaction of peroxides in the oil sample with an excess of potassium iodide in an acidic medium. The liberated iodine is then titrated with a standardized sodium thiosulfate (B1220275) solution.

  • Apparatus:

    • Burette

    • Erlenmeyer flasks

    • Pipettes

  • Reagents:

    • Acetic acid-chloroform solvent (3:2, v/v)

    • Saturated potassium iodide solution

    • 0.1 N or 0.01 N Sodium thiosulfate solution (standardized)

    • 1% Starch indicator solution

  • Procedure:

    • Weigh approximately 5 g of the oil sample into a 250 mL Erlenmeyer flask.

    • Add 30 mL of the acetic acid-chloroform solvent and swirl to dissolve the sample.

    • Add 0.5 mL of saturated potassium iodide solution.

    • Allow the solution to stand with occasional shaking for exactly 1 minute.

    • Add 30 mL of distilled water and shake vigorously.

    • Titrate the liberated iodine with the standardized sodium thiosulfate solution, shaking vigorously, until the yellow color has almost disappeared.

    • Add 0.5 mL of starch indicator solution and continue the titration, with constant shaking, until the blue color disappears.

    • Perform a blank determination under the same conditions.

  • Calculation: Peroxide Value (meq/kg) = [(S - B) x N x 1000] / W Where:

    • S = Volume of titrant for the sample (mL)

    • B = Volume of titrant for the blank (mL)

    • N = Normality of the sodium thiosulfate solution

    • W = Weight of the sample (g)

Rancimat Method (Oxidative Stability Index - OSI)

The Rancimat method is an accelerated oxidation test that determines the induction time of an oil, which is a measure of its resistance to oxidation.

  • Principle: A stream of purified air is passed through an oil sample heated to a specified temperature (e.g., 110°C). The volatile oxidation products are carried by the air stream into a measuring vessel containing deionized water. The conductivity of the water is continuously measured. A sharp increase in conductivity marks the end of the induction period, as acidic volatile compounds are formed.

  • Apparatus:

    • Rancimat instrument, complete with reaction vessels, measuring vessels, and conductivity measuring unit.

  • Procedure:

    • Place a precise amount of the oil sample (e.g., 3 g) into a clean, dry reaction vessel.

    • Add the desired concentration of DLPC to the oil sample and mix thoroughly.

    • Fill the measuring vessel with deionized water.

    • Place the reaction and measuring vessels into the Rancimat instrument.

    • Set the temperature (e.g., 110°C) and air flow rate (e.g., 20 L/h).

    • Start the measurement. The instrument will automatically detect the induction time.

  • Data Interpretation: A longer induction time indicates greater oxidative stability. The effect of DLPC can be assessed by comparing the induction time of the oil with and without the addition of DLPC.

p-Anisidine (B42471) Value (p-AV)

The p-anisidine value measures the content of secondary oxidation products, mainly aldehydes, in fats and oils.

  • Principle: The oil sample is dissolved in a solvent and reacted with p-anisidine. The absorbance of the resulting solution is measured spectrophotometrically at 350 nm.

  • Apparatus:

    • Spectrophotometer

    • Volumetric flasks

    • Pipettes

  • Reagents:

  • Procedure:

    • Weigh a precise amount of the oil sample into a 25 mL volumetric flask and dissolve in isooctane.

    • Measure the absorbance of this solution at 350 nm against a blank of isooctane (Ab).

    • Pipette 5 mL of the oil solution into one test tube and 5 mL of isooctane into a second (blank) test tube.

    • Add 1 mL of the p-anisidine solution to each tube and mix.

    • After exactly 10 minutes, measure the absorbance of the oil solution against the blank solution at 350 nm (As).

  • Calculation: p-Anisidine Value = [25 x (1.2 x As - Ab)] / W Where:

    • As = Absorbance of the fat solution after reaction with p-anisidine

    • Ab = Absorbance of the fat solution

    • W = Weight of the sample (g)

Conclusion

The impact of DLPC on the oxidative stability of oil systems is multifaceted and context-dependent. While it demonstrates clear antioxidant properties in biological lipid environments and likely in oil systems at low concentrations or in the presence of primary antioxidants, its amphiphilic nature and highly unsaturated fatty acid composition can render it a pro-oxidant under certain conditions, particularly at higher concentrations where reverse micelle formation is favored. A thorough understanding of the interplay between DLPC concentration, the presence of other components like metal ions and antioxidants, and the specific nature of the oil system is crucial for predicting and controlling its effect. The experimental protocols provided herein offer a robust framework for researchers to quantitatively evaluate the performance of DLPC and optimize its use in their specific applications.

References

A Comparative Guide to the Thermotropic Phase Behavior of DLPC Liposomes via Differential Scanning Calorimetry

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, understanding the thermotropic phase behavior of lipids is crucial for the rational design of lipid-based drug delivery systems. Differential Scanning Calorimetry (DSC) stands as a cornerstone technique for characterizing these phase transitions. This guide provides a comparative analysis of the phase transitions of 1,2-dilauroyl-sn-glycero-3-phosphocholine (B33377) (DLPC) liposomes, with a focus on its performance against other common phospholipids, supported by experimental data.

Quantitative Comparison of Phospholipid Phase Transitions

The thermotropic properties of phospholipids, such as the phase transition temperature (Tm) and the enthalpy of transition (ΔH), are critically dependent on the length and saturation of their acyl chains. The following table summarizes the key quantitative data for DLPC and compares it with other common saturated phosphatidylcholines: 1,2-dimyristoyl-sn-glycero-3-phosphocholine (B53960) (DMPC), 1,2-dipalmitoyl-sn-glycero-3-phosphocholine (DPPC), and 1,2-distearoyl-sn-glycero-3-phosphocholine (B53569) (DSPC).

LipidAcyl Chain LengthMain Transition Temperature (Tm) (°C)Transition Enthalpy (ΔH) (kcal/mol)Cooperative Unit Size (molecules)
DLPC C12:0-1.81.70~1000
DMPC C14:023.95.44330
DPPC C16:041.48.7-
DSPC C18:055.110.7-

Data compiled from multiple sources. The cooperative unit size is an indicator of the sharpness of the transition.

As the acyl chain length increases, the van der Waals interactions between the chains become stronger, leading to a higher main transition temperature and a greater enthalpy change required to disrupt the ordered gel phase.[1][2] DLPC, with the shortest acyl chains (12 carbons), exhibits the lowest Tm at approximately -1.8 °C and a transition enthalpy of 1.70 kcal/mol.[3] This low transition temperature means that at typical room and physiological temperatures, DLPC bilayers exist in a fluid, liquid-crystalline (Lα) phase. The transition of DLPC is also highly cooperative, with a cooperative unit of about 1000 lipid molecules, indicating a sharp transition.[3]

Phases and Transitions of Phosphatidylcholines

Phosphatidylcholine bilayers can exist in several distinct phases depending on the temperature. The primary thermotropic transitions observed by DSC are:

  • Sub-transition (Tsub): A transition from a crystalline (Lc) or subgel phase to the gel (Lβ') phase. This transition is often broad and has a low enthalpy.

  • Pre-transition (Tp): A transition from the lamellar gel (Lβ') phase to a rippled gel (Pβ') phase.

  • Main transition (Tm): The primary, highly endothermic transition from the gel (Pβ') phase to the fluid, liquid-crystalline (Lα) phase. This is the most prominent peak observed in a DSC thermogram.[1]

DLPC in an aqueous solution typically shows a single endothermic peak corresponding to the main transition from a metastable ripple gel (P'β) phase to the liquid crystalline (Lα) phase.[4][5] Under specific conditions, such as in an aqueous ethylene (B1197577) glycol solution, DLPC can exhibit more complex phase behavior with multiple transitions.[4][5]

Experimental Protocol for DSC Analysis of Liposomes

Differential Scanning Calorimetry is a highly sensitive technique for characterizing the thermal behavior of lipid bilayers.[6][7] A typical experimental protocol for analyzing the phase transitions of liposomes is as follows:

  • Liposome (B1194612) Preparation:

    • The desired lipid (e.g., DLPC) is dissolved in a suitable organic solvent (e.g., chloroform).

    • The solvent is evaporated under a stream of nitrogen gas to form a thin lipid film on the wall of a round-bottom flask.

    • The lipid film is dried under vacuum for several hours to remove any residual solvent.

    • The lipid film is hydrated with an aqueous buffer (e.g., 0.01M sodium phosphate, pH 7.0) by vortexing at a temperature above the lipid's Tm. This results in the formation of multilamellar vesicles (MLVs).[3]

  • DSC Sample Preparation:

    • A specific amount of the liposome suspension (typically 0.2-4 mg/mL) is loaded into an aluminum DSC pan.[3]

    • An equal volume of the same buffer is loaded into a reference pan.

    • Both pans are hermetically sealed.

  • DSC Measurement:

    • The sample and reference pans are placed in the DSC instrument.

    • The system is equilibrated at a starting temperature well below the expected transition temperature.

    • The temperature is scanned at a constant rate (e.g., 0.5-2 °C/min) to a final temperature well above the transition.

    • The differential heat flow between the sample and reference pans is recorded as a function of temperature, generating a thermogram.

  • Data Analysis:

    • The resulting thermogram is analyzed to determine the onset temperature, peak temperature (Tm), and the area under the peak.

    • The transition enthalpy (ΔH) is calculated from the area of the endothermic peak.

Logical Workflow of a DSC Experiment

The following diagram illustrates the logical workflow of a typical DSC experiment for analyzing lipid phase transitions.

DSC_Workflow cluster_prep Sample Preparation cluster_dsc DSC Measurement cluster_analysis Data Analysis lipid_prep Lipid Film Preparation hydration Hydration to form MLVs lipid_prep->hydration sample_loading Loading Sample into DSC Pan hydration->sample_loading ref_loading Loading Reference into DSC Pan hydration->ref_loading equilibration Temperature Equilibration scanning Temperature Scanning equilibration->scanning recording Data Recording (Thermogram) scanning->recording peak_analysis Peak Analysis (Tm) recording->peak_analysis enthalpy_calc Enthalpy Calculation (ΔH) peak_analysis->enthalpy_calc

Caption: A flowchart of the experimental workflow for DSC analysis of liposomes.

Conclusion

The phase behavior of DLPC, characterized by its low main transition temperature, makes it a valuable component in model membrane studies and for the formulation of drug delivery systems that require a fluid bilayer at physiological temperatures. DSC is an indispensable tool for accurately determining the thermotropic parameters of DLPC and other phospholipids, providing critical data for the development of effective and stable liposomal formulations. The comparison with other phosphatidylcholines highlights the predictable relationship between acyl chain length and the energetic requirements of the gel-to-liquid crystalline phase transition.

References

Navigating the Chiral Maze: A Comparative Guide to NMR-Based Enantiomeric Purity Analysis of DLPC

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, ensuring the enantiomeric purity of phospholipids (B1166683) like 1,2-dilauroyl-sn-glycero-3-phosphocholine (B33377) (DLPC) is a critical step in the development of effective and safe therapeutics. Nuclear Magnetic Resonance (NMR) spectroscopy offers a powerful suite of tools for this purpose. This guide provides an objective comparison of the primary NMR methods for determining the enantiomeric purity of DLPC, supported by experimental data and detailed protocols to aid in methodological selection and implementation.

The stereochemistry of phospholipids is paramount, as it can significantly influence the properties and biological functions of lipid-based drug delivery systems such as liposomes. Even minor enantiomeric impurities can alter membrane fluidity, permeability, and interaction with biological systems. Consequently, robust analytical methods are required to quantify the enantiomeric excess (e.e.) of these crucial excipients.

This guide explores three principal NMR-based approaches for the enantiomeric purity analysis of DLPC: the use of Chiral Derivatizing Agents (CDAs), Chiral Solvating Agents (CSAs), and Lanthanide Shift Reagents (LSRs). Each method relies on creating a diastereomeric environment that allows for the differentiation of enantiomers by NMR, which are otherwise indistinguishable.

Comparative Analysis of NMR Methods

The selection of an appropriate NMR method for enantiomeric purity analysis depends on several factors, including the required sample preparation, experimental time, and the desired quantitative accuracy. The following table summarizes the key aspects of each technique.

MethodPrincipleExperimental TimeSample PreparationDLPC-Specific ProtocolKey Quantitative ParameterProsCons
Chiral Derivatizing Agents (CDA) Covalent bonding of a chiral reagent to the analyte to form diastereomers with distinct NMR signals.~ 3-4 hours (including reaction time)Requires chemical derivatization of the analyte. For DLPC, this involves methanolysis to remove fatty acid chains, followed by reaction with the CDA.Yes (for related phospholipids)Chemical shift difference (Δδ) between diastereomeric signals.Large Δδ values leading to excellent resolution; stable diastereomers.Destructive method; requires pure derivatizing agent; potential for kinetic resolution.
Chiral Solvating Agents (CSA) Non-covalent interaction between a chiral solvent or additive and the analyte, forming transient diastereomeric complexes.< 1 hourSimple mixing of the analyte and the CSA in an appropriate NMR solvent.Not explicitly detailed for DLPC.Chemical shift difference (ΔΔδ) between enantiomeric signals.Non-destructive; rapid analysis.Smaller ΔΔδ values; interactions can be weak and dependent on concentration, temperature, and solvent.
Lanthanide Shift Reagents (LSR) Use of chiral paramagnetic lanthanide complexes that coordinate to the analyte, inducing large chemical shifts and resolving enantiomeric signals.< 1 hourIncremental addition of the LSR to the analyte solution in the NMR tube.Not explicitly detailed for DLPC.Lanthanide-induced shift (LIS) difference between enantiomeric signals.Can produce large signal separations.Can cause significant line broadening; requires a Lewis basic site on the analyte for coordination.

Experimental Protocols

Chiral Derivatizing Agent (CDA) Method

This method has been successfully applied to 1,2-diacyl-sn-glycero-3-phosphocholine-based lipids, which are structurally analogous to DLPC.[1][2] The protocol involves two main steps: methanolysis of the phospholipid to yield sn-glycero-3-phosphocholine (GPC), followed by derivatization with a chiral boronic acid.

a) Methanolysis of DLPC:

  • Dissolve 100 mg of DLPC in 1 mL of dry methanol (B129727).

  • Add a 25% wt solution of sodium methoxide (B1231860) in methanol until the pH reaches 12.

  • Stir the reaction mixture for 2 hours at room temperature.

  • Neutralize the solution to pH 6 by adding 1.0 M sulfuric acid followed by 0.10 M sulfuric acid.

  • Concentrate the filtrate to obtain a mixture of GPC and fatty acid methyl esters.

  • Wash the dried mixture twice with chloroform (B151607) to remove the methyl esters, yielding the GPC product.

b) Chiral Derivatization and ¹H NMR Analysis:

  • The obtained GPC is derivatized with a chiral boronic acid, such as (R)-(2-(((1-phenylethyl)amino)methyl)phenyl)boronic acid, which reacts with the 1,2-diol moiety of GPC to form diastereomeric cyclic boronate esters.[1][2]

  • The reaction mixture is then analyzed by ¹H NMR spectroscopy.

  • The enantiomeric purity is determined by integrating the well-resolved diastereomeric resonances of the choline (B1196258) group.[1]

Chiral Solvating Agent (CSA) Method (General Protocol)
  • Dissolve a known amount of the DLPC sample in a suitable deuterated solvent (e.g., CDCl₃) in an NMR tube.

  • Acquire a baseline ³¹P NMR spectrum.

  • Add an enantiomerically pure chiral solvating agent (e.g., an N-acylated amino acid derivative) to the NMR tube.

  • Acquire a series of ³¹P NMR spectra with increasing concentrations of the CSA to determine the optimal ratio for enantiomeric resolution.

  • The enantiomeric excess is calculated from the integration of the separated signals corresponding to the two enantiomers.

Lanthanide Shift Reagent (LSR) Method (General Protocol)

Similar to the CSA method, a specific, detailed protocol for the enantiomeric purity analysis of DLPC using LSRs is not well-documented. However, a general procedure can be outlined. Chiral LSRs, such as Eu(hfc)₃ (tris[3-(heptafluoropropylhydroxymethylene)-(+)-camphorato]europium(III)), are used to form diastereomeric complexes with the analyte.

  • Prepare a solution of the DLPC sample in a dry, deuterated, non-coordinating solvent (e.g., CDCl₃) in an NMR tube.

  • Acquire a baseline ¹H or ³¹P NMR spectrum.

  • Prepare a stock solution of the chiral LSR in the same solvent.

  • Add small increments of the LSR stock solution to the NMR tube, acquiring a spectrum after each addition.

  • Monitor the spectra for the separation of signals corresponding to the two enantiomers. The magnitude of the separation is dependent on the LSR concentration.

  • Once optimal separation is achieved, determine the enantiomeric excess by integrating the resolved signals.

Visualizing the Workflow

To further clarify the experimental processes, the following diagrams illustrate the workflows for each NMR-based enantiomeric purity analysis method.

CDA_Workflow DLPC DLPC Sample Methanolysis Methanolysis DLPC->Methanolysis GPC sn-glycero-3-phosphocholine (GPC) Methanolysis->GPC Derivatization Derivatization with Chiral Boronic Acid GPC->Derivatization Diastereomers Diastereomeric Boronate Esters Derivatization->Diastereomers NMR_Analysis ¹H NMR Analysis Diastereomers->NMR_Analysis Purity_Determination Enantiomeric Purity Determination NMR_Analysis->Purity_Determination

CDA Method Workflow

CSA_Workflow DLPC DLPC Sample Dissolve Dissolve in Deuterated Solvent DLPC->Dissolve Add_CSA Add Chiral Solvating Agent Dissolve->Add_CSA Diastereomeric_Complexes Transient Diastereomeric Complexes Add_CSA->Diastereomeric_Complexes NMR_Analysis ³¹P NMR Analysis Diastereomeric_Complexes->NMR_Analysis Purity_Determination Enantiomeric Purity Determination NMR_Analysis->Purity_Determination

CSA Method Workflow

LSR_Workflow DLPC DLPC Sample Dissolve Dissolve in Dry, Non-coordinating Solvent DLPC->Dissolve Add_LSR Titrate with Chiral Lanthanide Shift Reagent Dissolve->Add_LSR Diastereomeric_Complexes Diastereomeric LSR-DLPC Complexes Add_LSR->Diastereomeric_Complexes NMR_Analysis ¹H or ³¹P NMR Analysis Diastereomeric_Complexes->NMR_Analysis Purity_Determination Enantiomeric Purity Determination NMR_Analysis->Purity_Determination

References

Safety Operating Guide

Safe Disposal of 1,2-Dilinoleoyl-sn-glycero-3-PC: A Procedural Guide

Author: BenchChem Technical Support Team. Date: December 2025

Proper disposal of 1,2-Dilinoleoyl-sn-glycero-3-PC is critical for laboratory safety and environmental protection. This guide provides detailed, step-by-step procedures for researchers, scientists, and drug development professionals to handle and dispose of this substance responsibly. Adherence to these protocols, in conjunction with institutional and local regulations, will mitigate risks and ensure compliance.

Hazard Profile and Safety Precautions

This compound presents several hazards that necessitate careful handling and disposal. It is known to cause skin and eye irritation, as well as respiratory irritation.[1] Furthermore, it may have long-lasting harmful effects on aquatic life. Therefore, appropriate personal protective equipment (PPE) must be worn at all times when handling this compound.

Recommended Personal Protective Equipment:

PPE ItemSpecificationPurpose
Gloves Impermeable and resistant to the productTo prevent skin contact and irritation.[1]
Eye Protection Safety glasses with side-shields or gogglesTo protect eyes from splashes and dust.[1]
Lab Coat Standard laboratory coatTo protect skin and clothing from contamination.
Respiratory Protection NIOSH/MSHA or EN 149 approved respiratorRecommended when handling the lyophilized powder to avoid inhalation.[2]

Step-by-Step Disposal Protocol

The disposal of this compound must be carried out in accordance with local, regional, national, and international regulations. Always consult your institution's Environmental Health and Safety (EHS) department for specific guidelines.

1. Waste Segregation and Collection:

  • Unused or Expired Product: Treat as chemical waste. Do not dispose of it down the drain or in regular trash.

  • Contaminated Materials: Any materials that have come into contact with this compound, such as pipette tips, gloves, and weighing papers, should be collected as solid chemical waste.

  • Empty Containers: Decontaminate empty containers if possible. Otherwise, they should be disposed of as chemical waste, observing all label safeguards until they are cleaned or destroyed.[3]

2. Waste Container and Labeling:

  • Use a designated, sealable, and properly labeled container for all this compound waste.

  • The label should clearly identify the contents as "this compound Waste" and include appropriate hazard symbols.

3. Storage:

  • Store the waste container in a cool, dry, and well-ventilated area, away from incompatible substances.[1]

  • Keep the container tightly closed when not in use.[1]

4. Final Disposal:

  • Contact your institution's EHS department or a licensed chemical waste disposal company to arrange for pickup and disposal.

  • Common disposal methods include burial in a licensed landfill or incineration in a licensed facility, potentially after mixing with a suitable combustible material.[3]

Spill Management Procedures

In the event of a spill, follow these procedures to ensure safety and proper cleanup.

Minor Spills (Solid):

  • Evacuate and Ventilate: If necessary, evacuate the immediate area and ensure adequate ventilation.

  • Wear PPE: Don appropriate PPE, including respiratory protection, gloves, and eye protection.

  • Containment: Use dry cleanup procedures and avoid generating dust.[4]

  • Cleanup: Carefully sweep or vacuum the spilled material. Consider using an explosion-proof vacuum designed for grounded use.[4]

  • Collection: Place the spilled material and any contaminated cleaning supplies into a labeled, sealable container for chemical waste disposal.[4]

  • Decontamination: Clean the spill area with soap and water.

Major Spills:

  • Evacuate: Immediately evacuate the area and move upwind.[4]

  • Alert Authorities: Notify your institution's emergency responders and provide them with the location and nature of the hazard.[4]

  • Restrict Access: Prevent personnel from entering the contaminated area.

  • Follow Emergency Guidance: Await the arrival of trained emergency personnel to manage the cleanup.

Disposal Workflow Diagram

References

Essential Safety and Operational Guide for 1,2-Dilinoleoyl-sn-glycero-3-PC

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides critical safety and logistical information for the handling and disposal of 1,2-Dilinoleoyl-sn-glycero-3-PC (DLPC), a phospholipid integral to research in areas such as membrane studies and drug delivery.[1][2] Adherence to these protocols is essential for ensuring laboratory safety and procedural integrity.

Hazard Identification and Personal Protective Equipment (PPE)

While specific toxicological properties of DLPC have not been thoroughly investigated, it is classified as a combustible solid and should be handled with care.[3] The following personal protective equipment is mandatory to minimize exposure and ensure safety.

Table 1: Recommended Personal Protective Equipment (PPE)

Protection TypeRecommended PPEPurposeStandard
Eye/Face Protection Safety glasses with side shields or goggles. A face shield should be worn when there is a splash hazard.[4][5]Protects against splashes, and flying particles.[4][5]ANSI Z87.1
Skin Protection Chemical-resistant gloves (e.g., nitrile), a fully buttoned lab coat, long pants, and closed-toe shoes.Prevents skin contact with the chemical. Lab coats protect clothing and skin from spills.[6]EN 374 (Gloves)
Respiratory Protection A NIOSH-approved N95 respirator is recommended, particularly when handling the lyophilized powder where dust or aerosols may be generated.[3]Protects against inhalation of dust or aerosols.NIOSH approved

Operational Protocol: From Receipt to Use

A systematic approach to handling DLPC is crucial for both safety and experimental success. All procedures should be conducted in a well-ventilated area, preferably within a chemical fume hood.

Step 1: Receiving and Storage

  • Upon receipt, visually inspect the container for any damage or leaks.

  • Confirm that the product is this compound (CAS: 998-06-1).[7][8][9]

  • Store the container in a cool, dry, and well-ventilated area at -20°C for long-term stability.[3][8]

  • DLPC is a combustible solid; therefore, store it away from sources of ignition.[3]

Step 2: Preparation of Solutions

  • Before handling, ensure all required PPE is correctly worn.

  • If working with the lyophilized powder, handle it carefully to avoid generating dust.[4]

  • Weigh the required amount in a chemical fume hood.

  • DLPC is soluble in ethanol.[7] When preparing a stock solution, dissolve the lipid in an appropriate organic solvent.

  • For aqueous applications, the organic solvent solution can be diluted into aqueous buffers or isotonic saline. It is not recommended to store the aqueous solution for more than one day.

Step 3: Experimental Use

  • When using DLPC in experiments, such as forming liposomes or artificial membranes, maintain the use of appropriate PPE.[1][2]

  • Avoid prolonged or repeated exposure.

  • Wash hands thoroughly after handling.[10]

Spill and Emergency Procedures

Immediate and appropriate action is critical in the event of a spill or exposure.

Table 2: Emergency Response Plan

IncidentProcedure
Skin Contact Immediately wash the affected area with soap and plenty of water for at least 15 minutes. Remove contaminated clothing and wash it before reuse. Seek medical attention if irritation occurs.[10]
Eye Contact Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Continue rinsing. Seek immediate medical attention.[10]
Inhalation Move the individual to fresh air. If breathing is difficult, provide oxygen. If not breathing, give artificial respiration. Seek immediate medical attention.[10]
Ingestion Do NOT induce vomiting. Wash out the mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[10]
Minor Spill (Powder) Clean up spills immediately. Avoid generating dust.[4] Wear appropriate PPE. Sweep or vacuum up the material and place it in a clean, dry, sealable, and labeled container for disposal.[4]
Minor Spill (Solution) Absorb the spill with an inert material (e.g., vermiculite, sand, or earth) and place it in a sealed container for disposal.
Major Spill Evacuate the area. Alert the appropriate emergency responders and inform them of the location and nature of the hazard. Control personal contact by using protective equipment. Prevent the spillage from entering drains, sewers, or water courses.[4]

Disposal Plan

All waste must be handled in accordance with local, state, and federal regulations.

1. Waste Segregation:

  • Separate lipid waste from other laboratory waste streams.

2. Contaminated Materials:

  • All materials that have come into contact with DLPC, including gloves, pipette tips, absorbent materials, and empty containers, should be considered contaminated.

  • Collect these materials in a designated, sealed, and clearly labeled hazardous waste container.

3. Chemical Waste:

  • Unused DLPC and solutions containing DLPC should be disposed of as chemical waste.

  • Do not dispose of DLPC down the drain, as it may cause long-lasting harmful effects to aquatic life.

  • Offer surplus and non-recyclable solutions to a licensed disposal company.

4. Waste Labeling:

  • Clearly label all waste containers with "Hazardous Waste: this compound" and include any other relevant hazard information.

Workflow for Safe Handling of this compound

Safe_Handling_Workflow Safe Handling and Disposal Workflow for this compound cluster_receipt Receiving and Storage cluster_prep Preparation and Use cluster_disposal Disposal cluster_spill Spill Response Receive Receive Shipment Inspect Inspect Container Receive->Inspect Store Store at -20°C Inspect->Store Don_PPE Don PPE Store->Don_PPE Weigh Weigh in Fume Hood Don_PPE->Weigh Dissolve Dissolve in Solvent Weigh->Dissolve Assess Assess Spill Weigh->Assess Spill Event Use Experimental Use Dissolve->Use Dissolve->Assess Spill Event Segregate Segregate Waste Use->Segregate Use->Assess Spill Event Collect Collect Contaminated Materials Segregate->Collect Dispose Dispose via Licensed Vendor Collect->Dispose Evacuate Evacuate if Necessary Assess->Evacuate Contain Contain and Clean Up Assess->Contain Spill_Dispose Dispose of Spill Waste Contain->Spill_Dispose Spill_Dispose->Dispose

Caption: Workflow for the safe handling of this compound.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Reactant of Route 1
1,2-Dilinoleoyl-sn-glycero-3-PC
Reactant of Route 2
Reactant of Route 2
1,2-Dilinoleoyl-sn-glycero-3-PC

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.